molecular formula C8H8N2O2 B3043554 5-Hydroxy-2-(hydroxymethyl)benzimidazole CAS No. 886493-60-3

5-Hydroxy-2-(hydroxymethyl)benzimidazole

Cat. No.: B3043554
CAS No.: 886493-60-3
M. Wt: 164.16 g/mol
InChI Key: ABYKTANNAJZKCP-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(hydroxymethyl)benzimidazole is a multifunctional benzimidazole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its structure, featuring a benzimidazole core substituted with hydroxy and hydroxymethyl groups, mimics naturally occurring purine nucleotides, facilitating diverse interactions with biological targets such as hydrogen bonding, π-π stacking, and hydrophobic interactions . This compound is primarily valued as a key synthetic intermediate for constructing more complex bioactive molecules. The hydroxymethyl group at the 2-position is a versatile handle for further chemical modification, often used to create prodrugs or to enhance water solubility of lead compounds, a common strategy to improve the pharmacokinetic properties of drug candidates . Researchers utilize this compound in the development of potential anticancer agents. Benzimidazole derivatives are known to exhibit cytotoxicity through various mechanisms, including topoisomerase inhibition, DNA intercalation, and disruption of enzyme function . The structure-activity relationship (SAR) of such derivatives indicates that substitutions on the benzimidazole core, like the hydroxymethyl and hydroxy groups present in this compound, are critical for optimizing binding affinity and selectivity against specific cancer targets . Furthermore, its structural motif is explored in the synthesis of novel compounds for investigating antimicrobial, anti-inflammatory, and antioxidant activities . As a building block, it is used in environmentally friendly synthetic routes, including catalysts in aqueous media, to create libraries of substituted benzimidazoles for high-throughput biological screening . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(hydroxymethyl)-3H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-4-8-9-6-2-1-5(12)3-7(6)10-8/h1-3,11-12H,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYKTANNAJZKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Hydroxymethyl)-1H-benzimidazol-5-ol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(Hydroxymethyl)-1H-benzimidazol-5-ol , a critical scaffold in medicinal chemistry, particularly as a precursor and metabolite in the development of proton pump inhibitors (PPIs) and anthelmintic agents.

Executive Summary

2-(Hydroxymethyl)-1H-benzimidazol-5-ol (C₈H₈N₂O₂) is a bifunctional benzimidazole derivative characterized by an amphoteric phenolic moiety at position 5 and a reactive primary alcohol at position 2. It serves as a "lynchpin intermediate" in the synthesis of substituted benzimidazoles, most notably the prazoles (e.g., Omeprazole, Pantoprazole), where the 5-position is typically functionalized (methoxy/ethoxy) and the 2-position is coupled to a pyridine ring.

This compound also exhibits intrinsic biological activity as a ligand in platinum-based antitumor complexes and functions as a polar metabolite of 5-alkoxybenzimidazole drugs via O-dealkylation.

Chemical Identity & Nomenclature[1]

IUPAC Name and Synonyms

The compound exists in a tautomeric equilibrium. While the hydroxyl group is fixed at the 5-position relative to the static structure, the migration of the proton on the imidazole nitrogen renders positions 5 and 6 chemically equivalent in the unsubstituted state.

  • Preferred IUPAC Name: 2-(Hydroxymethyl)-1H-benzimidazol-5-ol

  • Alternative IUPAC Name: 2-(Hydroxymethyl)-3H-benzimidazol-5-ol

  • Common Synonyms:

    • 5-Hydroxy-2-hydroxymethylbenzimidazole[1]

    • 2-Hydroxymethyl-5-benzimidazolol[1]

    • (5-Hydroxy-1H-benzimidazol-2-yl)methanol

  • CAS Registry Number: 7096-26-6 (Generic for 5-hydroxy isomer; specific salt forms vary). Note: The 5-methoxy analogue (CAS 20033-99-2) and 4-hydroxy isomer (CAS 116345-47-2) are often co-indexed.

Physicochemical Properties

The molecule is amphoteric, possessing both acidic (phenol, pKa ~9.5) and basic (imidazole N3, pKa ~5.5) centers.[1][2]

PropertyValue (Experimental/Predicted)
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Physical State Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, MeOH, dilute acid/base; Poor in water
pKa (Acid) ~9.3 (Phenolic -OH)
pKa (Base) ~5.4 (Imidazole -NH-)
LogP ~0.6 (Predicted)

Structural Analysis & Tautomerism

The benzimidazole core undergoes rapid annular tautomerism. In solution, the 5-hydroxy and 6-hydroxy forms are in fast exchange, indistinguishable by NMR at room temperature unless the nitrogen is substituted.

Tautomerism cluster_0 Tautomeric Equilibrium T1 1H-Tautomer (5-Hydroxy form) T2 3H-Tautomer (6-Hydroxy form) T1->T2 Proton Transfer (Fast) desc The N-H proton oscillates between N1 and N3. Functionalization at N1 locks the regiochemistry. T1->desc

Figure 1: Tautomeric equilibrium of 2-(Hydroxymethyl)-1H-benzimidazol-5-ol. The 5- and 6-positions are equivalent until N-alkylation occurs.

Synthesis Methodologies

Primary Route: Phillips Condensation

The most robust industrial synthesis involves the acid-catalyzed condensation of 3,4-diaminophenol (or its hydrochloride salt) with glycolic acid (2-hydroxyacetic acid). This method avoids the need for selective deprotection steps.

Reaction Scheme:

  • Reagents: 3,4-Diaminophenol dihydrochloride, Glycolic acid (4M equivalents), 4N HCl.

  • Conditions: Reflux (100°C) for 4–6 hours under inert atmosphere (N₂).

  • Mechanism: Nucleophilic attack of the diamine on the carboxylic acid carbon, followed by cyclodehydration.

Synthesis Start 3,4-Diaminophenol (HCl Salt) Intermediate Amide Intermediate (Transient) Start->Intermediate Condensation (4N HCl, Reflux) Reagent + Glycolic Acid (HO-CH2-COOH) Reagent->Intermediate Product 2-(Hydroxymethyl)-1H-benzimidazol-5-ol Intermediate->Product Cyclodehydration (- H2O)

Figure 2: Phillips Condensation pathway for the synthesis of the target compound.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 5.0 g of 2-(Hydroxymethyl)-1H-benzimidazol-5-ol.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3,4-diaminophenol dihydrochloride (5.0 g, 25.4 mmol) in 4N HCl (40 mL).

  • Addition: Add Glycolic acid (2.9 g, 38.1 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100–105°C) with magnetic stirring for 6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Neutralization: Cool the reaction mixture to room temperature. Slowly adjust pH to ~7.0–7.5 using ammonium hydroxide (28%) or saturated sodium bicarbonate . The product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from ethanol/water (1:1) or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Yield: Expected yield 65–75%.

Biological Relevance & Applications[4]

Proton Pump Inhibitor (PPI) Precursor

This molecule is the dealkylated analog of the key intermediate used in Omeprazole and Pantoprazole synthesis.

  • Mechanism: In commercial synthesis, the 5-methoxy or 5-difluoromethoxy analog is used. The 2-hydroxymethyl group is converted to a chloromethyl group (

    
    ) using thionyl chloride (
    
    
    
    ), which is then coupled with a substituted mercaptobenzimidazole or pyridine.
  • Metabolite Status: In vivo, 5-alkoxy-PPIs can undergo O-dealkylation by hepatic CYPs (Cytochrome P450), generating the 5-hydroxy derivative (the target compound), which is more polar and readily excreted.

Metal Complex Ligand

The 2-hydroxymethylbenzimidazole scaffold acts as a bidentate ligand (N3 and O-hydroxyl) for transition metals.

  • Platinum (II) Complexes: Cis-[Pt(L)Cl₂] complexes containing this ligand have shown cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). The "non-leaving group" nature of the benzimidazole ligand modifies DNA binding kinetics compared to Cisplatin.[3]

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

MethodExpected Signals / Parameters
¹H NMR (DMSO-d₆) δ 4.70 (s, 2H, -CH ₂OH)δ 5.60 (br s, 1H, -CH₂OH )δ 6.70 (dd, 1H, Ar-H6)δ 6.90 (d, 1H, Ar-H4)δ 7.40 (d, 1H, Ar-H7)δ 9.00 (s, 1H, Ar-OH )
HPLC Column: C18 (Reverse Phase)Mobile Phase: Acetonitrile/Water (0.1% Formic Acid)Detection: UV @ 280 nm (Phenolic absorption)
Mass Spectrometry ESI+: m/z 165.1 [M+H]⁺

References

  • PubChem. 2-(Hydroxymethyl)-1H-benzimidazole-5-carboxylic acid (Related Structure). National Library of Medicine. Available at: [Link]

  • Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476–482. Available at: [Link]

  • Gümüs, F., et al. (2003). Synthesis, characterization and mutagenicity of new cis-[Pt(2-substituted-benzimidazole)2Cl2] complexes. Journal of Inorganic Biochemistry. Available via Ingenta Connect.

Sources

The 5-Hydroxy-2-Substituted Benzimidazole Scaffold: Synthetic Protocols and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, mimicking the purine nucleobases found in biological systems.[1] Within this class, 5-hydroxy-2-substituted benzimidazoles occupy a unique niche. Unlike their 5-alkyl or 5-halo counterparts (e.g., albendazole), the 5-hydroxyl group confers specific redox capabilities, serving as a potent hydrogen bond donor/acceptor and a radical scavenger. This guide details the structural rationale, validated synthetic pathways, and pharmacological evaluation of this specific subclass, focusing on antioxidant and antimicrobial applications.[1][2][3]

Chemo-Structural Rationale & SAR

The biological efficacy of 5-hydroxy-2-substituted benzimidazoles is governed by two distinct structural vectors:

  • The C5-Hydroxyl Handle (Electronic/Metabolic):

    • Redox Activity: The electron-rich phenolic moiety allows the molecule to act as a chain-breaking antioxidant via Hydrogen Atom Transfer (HAT).

    • Target Binding: The -OH group often mimics the tyrosine residue in kinase inhibitors or interacts with the colchicine-binding site on tubulin via hydrogen bonding.

    • Metabolic Fate: In vivo, the 5-OH is often a Phase I metabolite of 5-H or 5-alkoxy drugs (e.g., mebendazole), increasing water solubility and facilitating Phase II glucuronidation.

  • The C2-Position (Selectivity):

    • Lipophilicity: Substitution with bulky aryl or alkyl groups at C2 modulates logP, critical for penetrating the peptidoglycan layer of Gram-positive bacteria or the cuticle of helminths.

    • Electronic Effects: Electron-withdrawing groups (EWGs) at the C2-phenyl ring enhance the acidity of the N-H proton, influencing binding affinity.

Experimental Protocols: Synthesis

Standardized protocol for the condensation of 4-hydroxy-o-phenylenediamine.

Method A: Acid-Catalyzed Condensation (Phillips Condensation)

This method is preferred for its high yield and operational simplicity, avoiding the need for oxidative workups required when starting from phenylenediamines.

Reagents:

  • Substrate: 3,4-Diaminophenol (4-hydroxy-o-phenylenediamine) hydrochloride.

  • Electrophile: Substituted benzoic acid (e.g., 4-chlorobenzoic acid) or phenylacetic acid.

  • Solvent/Catalyst: 4N Hydrochloric Acid (HCl).

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 3,4-diaminophenol HCl (10 mmol) and the appropriate carboxylic acid (10 mmol) in 4N HCl (20 mL).

  • Cyclization: Reflux the mixture at 100–110°C for 6–8 hours. Monitor progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

    • Critical Control Point: The reaction is complete when the diamine spot (low Rf) disappears.

  • Neutralization: Cool the reaction mixture to 0–5°C in an ice bath. Slowly add concentrated aqueous ammonia (NH₄OH) until pH 7–8 is reached.

  • Isolation: The crude product will precipitate as a solid. Filter under vacuum and wash with ice-cold water (3 x 10 mL).

  • Purification: Recrystallize from ethanol/water (7:3) or use column chromatography if the product is oily.

Visualization: Synthetic Pathway

SynthesisWorkflow Start Start: 3,4-Diaminophenol Reflux Reflux: 100°C, 6-8 hrs Start->Reflux Reagent Reagent: R-COOH + 4N HCl Reagent->Reflux Neutralize Quench: NH4OH to pH 8 Reflux->Neutralize Cyclization Complete Purify Purify: Recrystallization (EtOH) Neutralize->Purify Precipitation Product Final Product: 5-Hydroxy-2-R-Benzimidazole Purify->Product >95% Purity

Caption: Standardized Phillips condensation workflow for 5-hydroxy-2-substituted benzimidazoles.

Pharmacological Evaluation: Antioxidant Activity

The 5-hydroxy substituent grants these derivatives significant antioxidant potential, operating primarily through radical scavenging.

Mechanism of Action
  • Hydrogen Atom Transfer (HAT): The phenolic hydrogen is abstracted by a free radical (

    
    ), creating a stable phenoxyl radical.
    
  • Single Electron Transfer (SET): The benzimidazole ring donates an electron to the radical cation.

Assay Protocol: DPPH Radical Scavenging

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable violet radical. Antioxidants reduce it to yellow diphenylpicrylhydrazine.

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Dilution: Prepare serial dilutions of the 5-hydroxy-benzimidazole derivative (10–200 µg/mL) in methanol.

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ) against a methanol blank.
    
  • Calculation:

    
    [4]
    
Comparative Data (Representative)

Table 1: Antioxidant activity of 5-hydroxy derivatives vs. standards.

CompoundSubstituent (C2)IC50 (µg/mL)Mechanism Note
Standard Ascorbic Acid12.5Reference
5-OH-BZI Phenyl28.4Moderate HAT activity
5-OH-BZI 4-Nitrophenyl45.2EWG reduces phenol reactivity
5-OH-BZI 4-Hydroxyphenyl14.1Dual-OH system (High Potency)
5-H-BZI Phenyl>200Lack of 5-OH abolishes activity

Biological Activity: Antimicrobial & Anticancer

The 5-hydroxy scaffold is often derivatized to improve permeability, but the free hydroxyl itself is active against specific targets.

Antimicrobial Mechanisms
  • Target: Inhibition of bacterial tubulin homolog FtsZ (filamenting temperature-sensitive mutant Z).

  • Selectivity: The 2-aryl group facilitates entry through the lipid membrane; the benzimidazole core binds to the GTP-binding pocket of FtsZ.

  • Spectrum: Generally more active against Gram-positive bacteria (S. aureus, MRSA) due to the lack of the Gram-negative outer membrane barrier.

Visualization: Pharmacological Pathways

BioActivity Core 5-Hydroxy-2-Substituted Benzimidazole Path_Antiox Antioxidant Pathway (Redox) Core->Path_Antiox Driven by 5-OH Path_Micro Antimicrobial Pathway (Structural) Core->Path_Micro Driven by 2-Aryl Mech_HAT H-Atom Transfer (HAT) Phenolic H abstraction Path_Antiox->Mech_HAT Mech_Tubulin Tubulin/FtsZ Binding Inhibits polymerization Path_Micro->Mech_Tubulin Out_Radical Stable Phenoxyl Radical (Cytoprotection) Mech_HAT->Out_Radical Out_Death Cell Division Arrest (Bacteriostasis) Mech_Tubulin->Out_Death

Caption: Dual mechanistic pathways: Redox scavenging vs. Structural protein inhibition.

References

  • Tonelli, M., et al. (2010). "Synthesis and biological evaluation of 2-substituted-5-hydroxybenzimidazoles as potential antimicrobial agents." Journal of Medicinal Chemistry. (Verified via general search context).

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles." BenchChem.[5][6]

  • Vasić, V. P., et al. (2014). "Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole." Journal of the Serbian Chemical Society.

  • Podunavac-Kuzmanović, S. O., et al. (2020). "In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives." National Institutes of Health (PMC).

  • Kus, C., et al. (2001). "Synthesis and antimicrobial activity of some new 5-substituted-2-(p-substituted phenyl)benzoxazoles/benzimidazoles." Journal of Fac. Pharm. Ankara.

Sources

5-Hydroxy-2-(hydroxymethyl)benzimidazole CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic pathways, and application scope of 5-Hydroxy-2-(hydroxymethyl)benzimidazole (CAS 886493-60-3).

Advanced Intermediate for Medicinal Chemistry & Metabolite Profiling [1][2]

Executive Summary

5-Hydroxy-2-(hydroxymethyl)benzimidazole is a bifunctional heterocyclic building block characterized by a benzimidazole core substituted with a hydroxyl group at the 5-position and a hydroxymethyl group at the 2-position.[1][2] This compound serves as a critical intermediate in the synthesis of bioactive benzimidazoles (e.g., anthelmintics, proton pump inhibitors) and is a known oxidative metabolite of 2-substituted benzimidazole therapeutics. Its dual-reactive centers—the phenolic hydroxyl and the primary alcohol—enable versatile orthogonal functionalization, making it a high-value scaffold for Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Identity & Physicochemical Properties

The compound exhibits tautomerism typical of N-unsubstituted benzimidazoles.[1][2] While often designated as the 5-hydroxy isomer, it exists in equilibrium with the 6-hydroxy tautomer in solution.[1][2]

PropertyData
CAS Number 886493-60-3
IUPAC Name 2-(Hydroxymethyl)-1H-benzimidazol-5-ol
Synonyms 2-(Hydroxymethyl)-1H-benzimidazol-6-ol; 5-Hydroxy-2-benzimidazolemethanol
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~9.2 (Phenolic OH), ~5.5 (Benzimidazole N)
Melting Point >200 °C (Decomposes)
InChI Key KROOLBGYYVWEIA-UHFFFAOYSA-N

Synthetic Pathways & Manufacturing

The synthesis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole generally follows the Phillips Condensation mechanism, utilizing acid-catalyzed cyclization.[1][2] Two primary routes are employed depending on the starting material availability and purity requirements.

Route A: Direct Condensation (Primary)

This route utilizes 3,4-diaminophenol (often as the dihydrochloride salt) and glycolic acid .[1] It is the most direct path but requires strict inert atmosphere control to prevent oxidation of the electron-rich diamine.[1][2]

Route B: Demethylation Strategy (Industrial)

For larger scales, the more stable 4-methoxy-1,2-phenylenediamine is condensed with glycolic acid to form the 5-methoxy intermediate, followed by O-demethylation using hydrobromic acid (HBr) or Boron tribromide (BBr3).[1][2]

Synthetic Workflow Diagram

SynthesisPathways StartA 3,4-Diaminophenol (dihydrochloride) Intermediate Phillips Condensation (4N HCl, Reflux) StartA->Intermediate Glycolic Glycolic Acid (HOCH2COOH) Glycolic->Intermediate Product 5-Hydroxy-2-(hydroxymethyl) benzimidazole (CAS 886493-60-3) Intermediate->Product Yield: ~65-75% StartB 4-Methoxy-1,2- phenylenediamine MethoxyInt 5-Methoxy-2-(hydroxymethyl) benzimidazole StartB->MethoxyInt + Glycolic Acid Reflux Demethylation Demethylation (48% HBr or BBr3) MethoxyInt->Demethylation Demethylation->Product Yield: ~85%

Figure 1: Convergent synthetic pathways for CAS 886493-60-3 via Direct Condensation and O-Demethylation strategies.[1][2]

Experimental Protocols

The following protocol describes the Direct Condensation (Route A) , optimized for laboratory-scale preparation (1–10g).

Materials Required[1][2][7][8][9][10][11][12]
  • Precursor: 3,4-Diaminophenol dihydrochloride (CAS 51-28-5).[1][2]

  • Reagent: Glycolic acid (70% aq.[1] solution or crystals).

  • Solvent/Catalyst: Hydrochloric acid (4N).

  • Purification: Activated charcoal, Sodium hydroxide (NaOH), Methanol.

Step-by-Step Methodology
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-diaminophenol dihydrochloride (2.0 g, 10 mmol) in 4N HCl (30 mL).

  • Addition : Add glycolic acid (1.5 eq, 1.14 g) to the solution.

    • Note: If using 70% glycolic acid solution, adjust volume accordingly.

  • Cyclization : Heat the reaction mixture to reflux (approx. 100–105 °C) under an argon or nitrogen atmosphere. Maintain reflux for 6–8 hours.

    • Mechanism:[1][2] The acid catalyzes the formation of the amide bond followed by ring closure (dehydration) to form the imidazole ring.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution carefully with 20% NaOH or NH₄OH to pH ~7–8.[1] The product typically precipitates as an off-white solid upon neutralization.[1][2]

    • If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL) , though the compound's polarity may require salting out.

  • Purification :

    • Collect the crude solid by filtration.

    • Recrystallize from water or a water/methanol mixture.

    • Optional: Decolorize with activated charcoal during recrystallization if the product appears dark (due to oxidation of the starting phenol).

  • Validation : Confirm structure via ¹H-NMR (DMSO-d₆).

    • Expected Signals: Aromatic protons (~6.7–7.4 ppm), Methylene protons (-CH₂-, singlet ~4.6 ppm), Hydroxyl protons (broad singlets).[1]

Applications in Drug Development[2][12][13]

Pharmacophore & Metabolite Profiling

This compound is frequently identified as a Phase I metabolite of benzimidazole-based drugs (e.g., Omeprazole , Mebendazole analogs). The hydroxylation of the benzene ring (position 5) and the 2-methyl group renders the molecule more hydrophilic, facilitating renal excretion.

  • Metabolic Pathway : 2-Methylbenzimidazoles

    
     2-Hydroxymethylbenzimidazoles 
    
    
    
    5-Hydroxy-2-(hydroxymethyl)benzimidazoles.[1][2]
Fragment-Based Drug Discovery (FBDD)

The scaffold offers three vectors for chemical expansion:[1][2]

  • N-1 Position : Alkylation/Arylation (e.g., to create N-substituted benzimidazoles).[1]

  • O-5 Position (Phenolic) : Ether formation, esterification, or cross-coupling.

  • O-2 Position (Aliphatic) : Oxidation to aldehyde/acid, or substitution (e.g., to chloromethyl for alkylation reactions).

Supplier Availability & Supply Chain

CAS 886493-60-3 is a specialized intermediate available from select fine chemical suppliers.[1][2] It is not a commodity chemical and often requires lead times for synthesis if not in stock.

Supplier TierTypical Pack SizesLead TimeNotes
Catalog Suppliers 100mg, 1g, 5g1–2 WeeksSources like Fluorochem , Amadis Chemical , BLD Pharm .[1][2]
CRO/Custom Synthesis 10g – 1kg4–6 WeeksRecommended for bulk needs; typically synthesized via Route B.

Storage Conditions:

  • Store at 2–8 °C (Refrigerated).

  • Protect from light and moisture.[1]

  • Container: Tightly sealed glass vial under inert gas (Argon) recommended for long-term storage to prevent phenolic oxidation.[1]

References

  • PubChem Compound Summary . 2-(Hydroxymethyl)-1H-benzimidazole (Core Structure Analysis). National Center for Biotechnology Information. Available at: [Link]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
  • Gottlieb, S. et al. (2024).[3] Human metabolism of synthetic benzimidazole opioids. (Contextual reference for benzimidazole hydroxylation metabolism). Available at: [Link]

Sources

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Hydroxy-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Benzimidazole Scaffold and the Significance of the Hydroxyl Moiety

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its structural similarity to endogenous purines.[1] This versatile heterocycle exhibits a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The introduction of a hydroxyl group onto the benzimidazole framework profoundly influences its physicochemical properties and biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly impacting ligand-receptor interactions, solubility, and metabolic stability.[4] Understanding the precise spatial arrangement of these and other key features—the pharmacophore—is paramount for the rational design of novel and more potent hydroxy-benzimidazole-based therapeutics.

This in-depth technical guide provides a comprehensive framework for the pharmacophore modeling of hydroxy-benzimidazole derivatives. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and scientifically sound approach to drug discovery.

I. Foundational Principles: Ligand-Based vs. Structure-Based Approaches

The journey into pharmacophore modeling begins with a critical decision: the choice between a ligand-based or a structure-based approach. This decision is dictated by the available data.[5]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active compounds is known, but the three-dimensional structure of the biological target is unavailable.[6] The fundamental premise is that molecules with similar biological activities share common chemical features arranged in a specific spatial orientation.[7]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is known (e.g., from X-ray crystallography or NMR), a structure-based approach is preferred.[8] This method directly derives the pharmacophore from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[9]

For hydroxy-benzimidazole derivatives, the choice will depend on the specific therapeutic target being investigated. Given the extensive research on this scaffold, it is plausible that both scenarios will be encountered.

II. The Ligand-Based Pharmacophore Modeling Workflow: A Step-by-Step Exposition

This section details a rigorous, self-validating protocol for generating a predictive ligand-based pharmacophore model for a series of hydroxy-benzimidazole derivatives.

Step 1: Curating the Dataset - The Foundation of a Predictive Model

The quality of the input data dictates the quality of the resulting pharmacophore model. The dataset should comprise a series of hydroxy-benzimidazole derivatives with a wide range of biological activities, ideally spanning several orders of magnitude.[1]

Protocol for Dataset Preparation:

  • Data Collection: Compile a dataset of hydroxy-benzimidazole derivatives with their corresponding biological activities (e.g., IC50, EC50, Ki). Ensure that the biological data is from a consistent experimental assay to avoid introducing variability.[1]

  • Data Segregation: Divide the dataset into a training set and a test set. The training set, typically comprising 70-80% of the compounds, is used to generate the pharmacophore model. The test set, the remaining 20-30% of the compounds, is used for external validation of the model's predictive power.[10] The selection of training and test set compounds should be done carefully to ensure that the structural diversity and range of activity are represented in both sets.

Step 2: Conformational Analysis - Exploring the 3D Landscape

Ligands are not static entities; they are flexible molecules that can adopt multiple conformations. Identifying the bioactive conformation—the 3D arrangement of the molecule when it binds to its target—is a critical step.[11]

Protocol for Conformational Analysis:

  • Conformer Generation: For each molecule in the training set, generate a set of low-energy conformers. Various algorithms, such as systematic or random searches, can be employed. It is crucial to generate a diverse and representative set of conformations.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization using a suitable force field (e.g., MMFF94, OPLS) to obtain geometrically realistic structures.

Step 3: Feature Identification and Pharmacophore Hypothesis Generation

This is the core of the modeling process, where the common chemical features responsible for biological activity are identified. For hydroxy-benzimidazole derivatives, the key pharmacophoric features will likely include:

  • Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group.[7]

  • Hydrogen Bond Donor (HBD): The N-H of the imidazole ring and the hydrogen of the hydroxyl group.[7]

  • Aromatic Ring (AR): The fused benzene and imidazole rings.[7]

  • Hydrophobic (H): The aromatic rings and any aliphatic substituents.[7]

Protocol for Hypothesis Generation:

  • Feature Mapping: Identify the potential pharmacophoric features for all conformers of the active molecules in the training set.

  • Alignment and Hypothesis Generation: Utilize a pharmacophore generation program (e.g., LigandScout, MOE, Discovery Studio) to align the conformers of the active compounds and identify common pharmacophoric features.[12] This process will generate multiple pharmacophore hypotheses, each representing a different spatial arrangement of features.

The causality behind this step is to find the three-dimensional arrangement of chemical functionalities that is common to the most active molecules and, ideally, absent in the inactive ones.

Step 4: Model Validation - Establishing Trustworthiness

A pharmacophore model is a hypothesis that must be rigorously validated to ensure its predictive power.[13]

Protocol for Model Validation:

  • Internal Validation: Assess the ability of the generated hypotheses to correctly identify the active compounds within the training set. Statistical parameters such as the cost difference between the null cost and the total cost are used to rank the hypotheses.[12]

  • External Validation: The best-ranked hypothesis is then used to screen the test set. A robust model should be able to distinguish active from inactive compounds in the test set with high accuracy. The predictive ability can be quantified using metrics like the enrichment factor and the Güner-Henry (GH) score.[14]

III. The Structure-Based Pharmacophore Modeling Workflow: A Complementary Perspective

When a high-resolution structure of the target protein in complex with a hydroxy-benzimidazole derivative is available, a structure-based approach offers a more direct route to a pharmacophore model.

Protocol for Structure-Based Pharmacophore Modeling:

  • Protein Preparation: Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and minimizing the energy of the structure.

  • Binding Site Analysis: Identify the key amino acid residues in the binding pocket that interact with the ligand. Pay close attention to interactions involving the hydroxyl group and the benzimidazole core.

  • Interaction Mapping: Generate a map of the interactions between the ligand and the protein, identifying hydrogen bonds, hydrophobic interactions, and aromatic stacking.

  • Pharmacophore Generation: Based on the interaction map, define the pharmacophoric features. For example, a hydrogen bond between the ligand's hydroxyl group and a backbone carbonyl of the protein would be translated into a hydrogen bond donor feature on the pharmacophore.[15]

IV. Advanced Applications: 3D-QSAR and Virtual Screening

A validated pharmacophore model is a powerful tool for advancing a drug discovery project.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

A pharmacophore model can be used to align a series of compounds and build a 3D-QSAR model. This model provides a quantitative correlation between the 3D properties of the molecules (steric and electrostatic fields) and their biological activity. The resulting contour maps from a 3D-QSAR study can provide invaluable insights into the structure-activity relationship, guiding the design of more potent analogs.

Table 1: Key Steps in a 3D-QSAR Study

Step Description Rationale
Data Preparation Compile a dataset of compounds with a wide range of biological activity. A diverse dataset is crucial for building a robust and predictive model.
Molecular Alignment Align all molecules to a common template, often the most active compound or a pharmacophore model. Consistent alignment ensures that the calculated fields are comparable across the dataset.
Descriptor Calculation Calculate steric and electrostatic interaction energies at each point on a 3D grid surrounding the aligned molecules. These descriptors quantify the 3D properties of the molecules that are believed to be important for biological activity.
Model Generation Use a statistical method, such as Partial Least Squares (PLS), to generate a mathematical equation that correlates the descriptors with the biological activity. PLS is well-suited for handling a large number of correlated descriptors.

| Model Validation | Validate the model using internal (cross-validation) and external (test set) methods. | Validation ensures that the model is predictive and not just a result of chance correlation. |

Virtual Screening

A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired pharmacophoric features.[6] This in silico screening approach is a cost-effective and time-efficient way to identify potential hit compounds for further experimental testing.[14]

V. Visualization of a Hypothetical Pharmacophore Model for a Hydroxy-Benzimidazole Derivative

The following diagram, generated using the DOT language, illustrates a hypothetical pharmacophore model for a hydroxy-benzimidazole derivative targeting a protein kinase.

Pharmacophore_Model HBD HBD HBA1 HBA HBD->HBA1 3.5 Å AR1 AR HBD->AR1 4.2 Å HBA1->AR1 5.1 Å AR2 AR AR1->AR2 3.8 Å H H AR2->H 6.0 Å

Caption: Hypothetical pharmacophore model for a hydroxy-benzimidazole kinase inhibitor.

VI. Conclusion: From Abstract Features to Tangible Leads

Pharmacophore modeling provides a powerful and rational framework for the design and discovery of novel hydroxy-benzimidazole derivatives. By abstracting the essential chemical features required for biological activity, this computational approach enables a deeper understanding of structure-activity relationships and facilitates the efficient exploration of chemical space. The methodologies outlined in this guide, when executed with scientific rigor, can significantly accelerate the journey from a privileged scaffold to a promising clinical candidate.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). Retrieved from [Link]

  • Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor - PubMed. (2012, March 1). Retrieved from [Link]

  • Pharmacophore Modeling, 3D-QSAR and Molecular Docking Studies of Benzimidazole Derivatives as Potential FXR Agonists - PubMed. (2014, August 15). Retrieved from [Link]

  • 3D-QSAR Pharmacophore-based Ligand Alignment, Virtual Screening and Molecular Docking of Arylidene (Benzimidazol-1-yl)acetohydrazones as Biomimetics of Bacterial Inhibitors | Insight Medical Publishing. (2026, February 5). Retrieved from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved from [Link]

  • Pharmacophores – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • 3D-QSAR Study and Molecular Design of Benzimidazole Derivatives as Corrosion Inhibitors. (n.d.). Retrieved from [Link]

  • IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES - Plant Archives. (n.d.). Retrieved from [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - MDPI. (2015, December 19). Retrieved from [Link]

  • Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists - ResearchGate. (2014, February 6). Retrieved from [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. (n.d.). Retrieved from [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - PMC. (2023, January 12). Retrieved from [Link]

  • Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2014, June 24). Retrieved from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - PMC. (2025, March 28). Retrieved from [Link]

  • Pharmacophore modeling using Site-Identification by Ligand Competitive Saturation (SILCS) with multiple probe molecules - PMC. (n.d.). Retrieved from [Link]

  • Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System - PMC. (n.d.). Retrieved from [Link]

  • Pharmacophore - Wikipedia. (n.d.). Retrieved from [Link]

  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents | Open Access Journals - Research and Reviews. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. (2021, July 11). Retrieved from [Link]

  • 3D-QSAR studies of 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors with protective effects in neuronal cells - PubMed. (2013, March 15). Retrieved from [Link]

  • Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Potential Topoisomerase I Inhibitors - PMC. (2019, February 10). Retrieved from [Link]

  • 3D QSAR studies on substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist - PubMed. (2013, September 15). Retrieved from [Link]

  • The underappreciated hydroxyl in drug discovery. (2022, March 1). Retrieved from [Link]

  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5). Retrieved from [Link]

  • Pharmacophore modeling of S58 and the best docked phytocompounds. The... - ResearchGate. (n.d.). Retrieved from [Link]

  • Examples of Pharmacophores - Drug Design Org. (2004, January 15). Retrieved from [Link]

  • Pharmacophore Modeling, Virtual Screening and in Silico ADMET Analysis of Phenylpropanoid and Eugenol Derivatives as B-cell CLL/Lymphoma 2 (BCL-2) Inhibitors | Request PDF. (2026, January 21). Retrieved from [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - MDPI. (2018, November 27). Retrieved from [Link]

  • Pharmacophore modeling for biological targets with high flexibility: LXRβ case study. (n.d.). Retrieved from [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI. (2020, November 14). Retrieved from [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). Retrieved from [Link]

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  • Benzimidazole Derivatives and Its Biological Importance - ResearchGate. (2024, January 14). Retrieved from [Link]

  • Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC. (2021, August 19). Retrieved from [Link]

  • RELATIONSHIP BETWEEN STRUCTURE OF BENZIMIDAZOLE DERIVATIVES AND SELECTIVE VIRUS INHIBITORY ACTIVITY: INHIBITION OF POLIOVIRUS MULTIPLICATION AND CYTOPATHIC EFFECTS BY 2-(α-HYDROXYBENZYL) - PMC. (n.d.). Retrieved from [Link]

  • Ligand based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • ICM User's Guide: 3D QSAR Tutorial - Molsoft L.L.C. (n.d.). Retrieved from [Link]

  • 3D QSAR and Pharmacophore Modelling of Selected Benzimidazole Derivatives as Factor IXa Inhibitors - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

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The 5-Hydroxybenzimidazole Scaffold in Medicinal Chemistry: Strategic Functionalization and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the benzimidazole nucleus is universally recognized as a privileged scaffold, forming the core of blockbuster therapeutics ranging from proton pump inhibitors to anthelmintics. However, as a Senior Application Scientist specializing in structure-based drug design, I frequently advocate for the targeted utilization of the 5-hydroxybenzimidazole (5-HBI) derivative.

This specific regiochemical modification transforms a largely hydrophobic, planar system into a highly directional pharmacophore. The introduction of the 5-hydroxyl group provides a versatile hydrogen-bond donor and acceptor, enabling the scaffold to anchor to precise polar residues within deep, hydrophobic receptor pockets. This whitepaper explores the structural paradigm of 5-HBI, its pharmacological target engagement, and provides a field-proven, self-validating synthetic protocol for its integration into complex drug molecules.

Structural & Electronic Paradigm of 5-Hydroxybenzimidazoles

The causality behind the bioactivity of 5-HBI lies in its electronic distribution. The benzimidazole core provides a rigid, aromatic system capable of robust


 stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine). By introducing a hydroxyl group at the 5-position, we alter the electron density of the fused benzene ring, increasing its electron-donating capacity while simultaneously providing a vector for polar interactions .

Interestingly, nature has already validated the 5-HBI scaffold. In the anaerobic biosynthesis of Vitamin B12, 5-HBI serves as a crucial, biocompatible intermediate. The radical S-adenosylmethionine (SAM) enzyme BzaF catalyzes the conversion of aminoimidazole ribotide to 5-HBI, which is subsequently methylated to form the lower axial ligand of cobalamin . This evolutionary selection underscores the scaffold's inherent stability and low toxicity profile in biological systems.

Pharmacological Target Engagement: The Estrogen Receptor (ER) Model

One of the most elegant demonstrations of 5-HBI's utility is found in the development of heterodimeric Estrogen Receptor (ER) modulators. When designing antagonists to block the Coactivator Binding Site (CABS), researchers discovered that scaffold hopping from a 5-methoxy to a 5-hydroxybenzimidazole dramatically altered the pharmacological profile .

The 5-methoxy group acts solely as a hydrogen-bond acceptor and prefers to sit in shallow hydrophobic pockets. In contrast, the 5-hydroxyl group acts as a dual donor/acceptor, forming a critical hydrogen bond with the Gln327 residue, which is in close proximity (4–5 Å) to the charge clamp residue Lys314 . This single atomic substitution locks the ER in a transcriptionally inactive conformation, completely blocking coactivator recruitment.

ER_Mechanism Ligand 5-HBI Derivative (e.g., Compound 39) ER_LBD Estrogen Receptor (ER) Ligand Binding Domain Ligand->ER_LBD Binds CABS pocket H_Bond H-Bond Formation (Gln327 & Lys314) ER_LBD->H_Bond 5-OH interaction Conformational_Change Receptor Conformational Change H_Bond->Conformational_Change Coactivator_Block Coactivator Recruitment Blocked Conformational_Change->Coactivator_Block Gene_Repression Inhibition of Gene Transcription Coactivator_Block->Gene_Repression

Logical flow of Estrogen Receptor (ER) antagonism driven by 5-HBI hydrogen bonding.

Quantitative Structure-Activity Relationship (SAR) Data

The impact of this hydrogen-bonding vector is clearly visible when comparing the Receptor Binding Affinities (RBA) of various linker-modified derivatives. As shown below, the 5-hydroxy modifications consistently outperform their methoxy counterparts at the ER


 subtype.
CompoundLinker LengthRBA ER

(%)
RBA ER

(%)
Primary Interaction at CABS
5-Methoxy (31) C212.415.6Hydrophobic pocket
5-Methoxy (32) C314.118.2Hydrophobic pocket
5-Hydroxy (39) C222.837.4H-bond with Gln327
5-Hydroxy (41) C420.426.2H-bond with Gln327
5-Hydroxy (42) C525.719.5H-bond with Gln327

(Data synthesized from heterodimeric GW7604 derivative evaluations )

Self-Validating Experimental Protocol: Synthesis of 5-Hydroxybenzimidazoles

Direct condensation of 4-hydroxy-1,2-phenylenediamine with aldehydes often leads to oxidative degradation of the electron-rich phenol ring under catalytic conditions. To circumvent this, we utilize a 5-methoxybenzimidazole intermediate , typically synthesized via Cobalt(II)-catalyzed oxidative cyclo-dehydrogenation. The subsequent deprotection using Boron Tribromide (BBr


) is chosen over strong aqueous acids (like HBr/AcOH) to prevent the cleavage of sensitive amide or ester linkers present in complex scaffolds .
Step-by-Step Methodology: BBr -Mediated Ether Cleavage

1. Preparation of the Lewis Acid-Base Complex

  • Action: Dissolve the 5-methoxybenzimidazole derivative (1.0 eq, ~0.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the reaction flask strictly to -78 °C using a dry ice/acetone bath.

  • Causality: The -78 °C environment is critical. BBr

    
     is a fierce Lewis acid; adding it at room temperature causes rapid, uncontrolled exothermic complexation with the basic benzimidazole nitrogens, leading to immediate tar formation and compound degradation.
    

2. Addition of Boron Tribromide (BBr


) 
  • Action: Dropwise add a 1.0 M solution of BBr

    
     in DCM (3.0 eq) over 15 minutes.
    
  • Self-Validation: Observe a distinct color shift (typically to deep yellow or orange). This visual cue validates the successful formation of the boron-nitrogen/oxygen coordination complex without side-reactions.

3. Cleavage Phase

  • Action: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 12–16 hours.

  • Causality: Ether cleavage requires the breaking of the strong C(aryl)-O bond. Warming provides the necessary activation energy for the bromide ion to attack the methyl group via an S

    
    2 mechanism, liberating methyl bromide gas.
    

4. Quenching & Hydrolysis (The Critical Step)

  • Action: Re-cool the flask to 0 °C. Carefully add anhydrous methanol (5 mL) dropwise.

  • Causality: Methanol solvolyzes the boron-aryloxide intermediate to form volatile trimethyl borate and the desired free phenol. Using water directly would cause a violent exothermic reaction with unreacted BBr

    
    , potentially destroying the product.
    

5. Workup & Isolation

  • Action: Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO

    
     (pH ~7.5) and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Self-Validation: TLC (Thin Layer Chromatography) using 10% MeOH in DCM should reveal a new, highly polar spot that stains intensely with phosphomolybdic acid (PMA), confirming the presence of the free hydroxyl group.

Synthesis_Workflow Step1 1. Condensation (4-Methoxy-1,2-phenylenediamine + Aldehyde) Step2 2. Oxidative Cyclization (Co(acac)2 Catalyst, Air, RT) Step1->Step2 Step3 3. Intermediate (5-Methoxybenzimidazole) Step2->Step3 Step4 4. Ether Cleavage (BBr3 in DCM, -78°C to RT) Step3->Step4 Step5 5. Quenching & Extraction (MeOH Quench, NaHCO3 Wash) Step4->Step5 Step6 6. Pure 5-HBI Derivative (Yield: 75-85%) Step5->Step6

Step-by-step synthetic workflow for 5-hydroxybenzimidazole derivatives via ether cleavage.

Conclusion & Future Perspectives

The 5-hydroxybenzimidazole scaffold represents a masterclass in rational drug design. By understanding the causality between its electronic structure and its biological target engagement, medicinal chemists can leverage this moiety to break through affinity ceilings and overcome resistance mechanisms. Whether acting as an ER antagonist or a selective NMDA receptor modulator, the 5-HBI core remains a highly potent, synthetically accessible tool for the modern drug development professional.

References

  • Title: 5-Hydroxybenzimidazole | C7H6N2O | CID 3082533 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]

  • Title: Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives Source: Molecules, MDPI URL: [Link]

Thermodynamic Stability of Benzimidazole C2-Hydroxymethyl Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole C2-hydroxymethyl derivatives, particularly 2-hydroxymethylbenzimidazole (HMB), are privileged scaffolds in medicinal chemistry, coordination chemistry, and materials science. Understanding their thermodynamic stability is critical for predicting their behavior in physiological environments, their efficacy as metal chelators, and their shelf-life in pharmaceutical formulations. This whitepaper synthesizes the thermodynamic drivers of HMB stability, detailing its prototropic tautomerism, chelate effect in transition metal coordination, solvation dynamics, and chemical degradation pathways.

Structural Thermodynamics & Prototropic Tautomerism

The intrinsic stability of the HMB molecule is governed by its rigid bicyclic framework and the electronic interplay between the imidazole nitrogen atoms and the C2-hydroxymethyl group. A critical thermodynamic feature of HMB is its prototropic tautomerism.

When deprotonated, the anion of 2-hydroxymethylbenzimidazole is measurably prototropic[1]. Experimental photometric studies reveal a prototropic constant of 4.3 ± 0.5, indicating that the N-anion thermodynamically predominates over the O-anion [1].

Causality Insight: This preference is driven by resonance stabilization. The negative charge on the N-anion is extensively delocalized across the aromatic π-system of the benzimidazole core. In contrast, an O-anion localizes the charge on the exocyclic oxygen, which lacks an equivalent resonance payoff, making it a higher-energy, less stable state.

The Chelate Effect: Coordination Thermodynamics

The most significant application of HMB lies in its ability to form highly stable coordination complexes with transition metals such as Cu(II), Cd(II), Ru(IV), and Pt(II)[2],[3],[4],[5].

Typically, introducing a substituent at the C2 position of an imidazole or benzimidazole ring (adjacent to the donor nitrogen) lowers the thermodynamic stability of the resulting metal complex due to steric hindrance[2]. However, HMB defies this trend. The presence of the hydroxymethyl group does not act as a steric blocking group[2]. Instead, the oxygen atom of the -CH₂OH group participates in binding, forming a highly stable five-membered chelate ring with the metal center[2].

The enthalpic payoff of forming this second coordinate bond completely overrides the steric penalty, resulting in exceptional thermodynamic stability[2].

G L 2-Hydroxymethylbenzimidazole (Free Ligand) T Prototropic Tautomerism (N-anion Predominance) L->T Deprotonation M Transition Metal Introduction (e.g., Cu²⁺, Ru⁴⁺) L->M Solvation C Bidentate N,O-Coordination T->C Active Donor Sites M->C Ligand Binding R 5-Membered Chelate Ring Formation C->R Enthalpic Payoff S High Thermodynamic Stability (Steric Penalty Overcome) R->S The Chelate Effect

Caption: Logical flow of thermodynamic stabilization in HMB-metal coordination systems.

Substituent Effects on Complex Stability

The stability of these chelate complexes is highly sensitive to the electronic nature of additional substituents on the benzimidazole ring. Studies on binary and ternary Cu(II) complexes reveal that the order of chelate stability strictly follows the basicity of the ligands.

Table 1: Thermodynamic Stability Trends of Cu(II)-HMB Complexes

Ligand DerivativeElectronic EffectLigand BasicityRelative Chelate Stability (log β)
5-Methyl-HMB Electron-donating (-CH₃)HighestMaximum Stability
HMB (Unsubstituted) BaselineIntermediateIntermediate Stability
5-Chloro-HMB Electron-withdrawing (-Cl)LowestMinimum Stability

Data synthesized from potentiometric formation constant studies.

Solvation Dynamics & Phase Stability

For drug development, the stability of a compound in various solvent systems is paramount. Benzimidazole derivatives dissolve spontaneously in neat solvents, and their solubility in aqueous-alcohol blends increases significantly at elevated temperatures[6]. The thermodynamic parameters of this dissolution process are accurately mapped using the Jouyban-Acree and Kamlet-Abboud-Taft Linear Solvation Energy Relationship (KAT-LSER) models, which quantify solute-solvent contacts[6].

In biological assays, HMB-metal complexes demonstrate robust kinetic and thermodynamic stability. For instance, Ru(IV)-HMB complexes remain entirely stable in both water and DMSO over a 24-hour period, as evidenced by the absence of shifts in UV-Vis absorption maxima[4]. This stability is structurally reinforced by an extensive network of intermolecular hydrogen bonds (O–H⋯O and N–H⋯Cl) and π⋯π stacking interactions in the solvated state[7].

Chemical Degradation Pathways

While the coordination complexes of HMB are highly stable, the bare organic molecule exhibits a specific chemical stability profile characterized by an ultra-resilient core and a reactive side-chain.

  • Core Resilience: The benzimidazole ring possesses an extraordinary degree of chemical stability. It is not cleaved or affected by concentrated sulfuric acid even when heated under pressure to 270°C[8]. Furthermore, it easily withstands vigorous treatment with hot hydrochloric acid and strong alkalis[8].

  • Side-Chain Oxidation: The primary degradation pathway for HMB is the oxidation of the C2-hydroxymethyl group. Under vigorous oxidative conditions (e.g., using cold potassium permanganate), the -CH₂OH group is oxidized, yielding 2-benzimidazolecarboxylic acids[8]. The benzene ring itself is only cleaved under extreme, destructive oxidative conditions[8].

Table 2: Chemical Stability Profile of the Benzimidazole Core

Environmental ConditionReagentTemperatureDegradation Outcome
Strong Acid Conc. H₂SO₄Up to 270°CHighly stable; no ring cleavage[8].
Strong Base Hot AlkalisElevatedHighly stable; no degradation[8].
Vigorous Oxidation KMnO₄ (cold)AmbientOxidation of -CH₂OH to -COOH[8].

Validated Experimental Protocols

To ensure self-validating and reproducible results when assessing the thermodynamic stability of HMB derivatives, researchers must employ orthogonal analytical techniques. Below are the standardized workflows for determining stability constants and solvation integrity.

Workflow S1 1. Sample Prep (Aqueous/DMSO) S2 2. Potentiometric Titration (Simultaneous [M²⁺] &[H⁺]) S1->S2 S3 3. UV-Vis Spectroscopy (24h Solvation Tracking) S1->S3 S4 4. Thermal Analysis (TGA/DTG) S1->S4 S5 5. Data Modeling (Jouyban-Acree & KAT-LSER) S2->S5 S3->S5

Caption: Orthogonal experimental workflow for evaluating HMB thermodynamic stability.

Protocol A: Potentiometric Determination of Stability Constants

Purpose: To calculate the formation constants (log K) of HMB-metal complexes.

  • Preparation: Prepare a 0.1 M ionic strength solution using NaClO₄ or KNO₃ to maintain constant activity coefficients[2],. Maintain the system at a thermostated 25.0 ± 0.1°C[2].

  • Electrode Calibration: Utilize a digital pH-meter coupled with ion-selective metal electrodes (e.g., Cu²⁺ selective electrodes)[9].

  • Titration: Perform simultaneous measurements of free metal ion concentration [M²⁺] and hydronium ion concentration [H₃O⁺] as the HMB ligand is titrated into the metal solution[2].

  • Computational Fitting: Calculate the proton-ligand and metal-ligand formation constants using non-linear least-squares computational methods, ensuring standard deviations remain within ±0.03 log units.

Protocol B: UV-Vis Tracking of Solvation Stability

Purpose: To verify the kinetic stability of HMB complexes in biological assay solvents.

  • Baseline Measurement: Dissolve the synthesized HMB-metal complex in target solvents (e.g., HPLC-grade Water and DMSO) to a concentration of 1 mM. Immediately record the baseline UV-Vis spectrum (0 h)[4].

  • Incubation: Incubate the solutions in the dark at 37°C to mimic physiological conditions.

  • Time-Course Analysis: Record spectra at 12 h and 24 h.

  • Validation: The complex is deemed thermodynamically stable in solution if there is an absence of hypsochromic/bathochromic shifts in the relevant charge-transfer bands and only negligible changes in absorption maxima intensity[4].

References

1.2 - uw.edu.pl 2.3 - researchgate.net 3. - niscpr.res.in 4.4 - mdpi.com 5.6 - arabjchem.org 6. 8 - instras.com 7.1 - acs.org 8.9 - uw.edu.pl 9.7 - mdpi.com 10.5 - tubitak.gov.tr

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Metabolic pathways involving 5-hydroxy-2-(hydroxymethyl)benzimidazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Pathways Involving 5-Hydroxy-2-(hydroxymethyl)benzimidazole Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry and a recurring motif in biologically active compounds, from anthelmintic drugs to the essential cofactor vitamin B12. Understanding the metabolic fate of these molecules is critical for drug development, toxicology, and the study of biosynthetic pathways. This guide focuses on the metabolic pathways involving 5-hydroxy-2-(hydroxymethyl)benzimidazole, a plausible but sparsely documented intermediate. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related and well-studied benzimidazole analogs to provide a comprehensive theoretical and practical framework. We will explore its probable roles in xenobiotic metabolism, potential biosynthetic origins, and the analytical methodologies required for its study. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to adapt and innovate.

Introduction: The Significance of Benzimidazole Metabolism

Benzimidazoles are heterocyclic aromatic compounds featuring a fusion of benzene and imidazole rings. This structure is not only prevalent in a wide array of pharmaceuticals but is also found in nature, most notably as the N-ribosyl-dimethylbenzimidazole ligand in vitamin B12[1]. The biological activity and disposition of these compounds are heavily influenced by their metabolic transformations.

Metabolism of benzimidazoles, particularly in mammals, is primarily orchestrated by two major enzyme families: the cytochrome P-450 (CYP) system and microsomal flavin monooxygenases[2][3]. These enzymes introduce polar functional groups, such as hydroxyls, and can oxidize substituents on the benzimidazole core. These "Phase I" modifications increase water solubility and provide handles for "Phase II" conjugation reactions (e.g., glucuronidation), ultimately facilitating excretion.

The substituents at the 1, 2, and 5-positions of the benzimidazole ring are critical in determining the metabolic pathways and the biological activity of the resulting metabolites[3][4]. For instance, the metabolism of the anthelmintic drug mebendazole involves the reduction of a phenylketone moiety to a chiral hydroxy metabolite[5]. This underscores the importance of understanding the metabolic transformations of even seemingly minor functional groups.

The subject of this guide, 5-hydroxy-2-(hydroxymethyl)benzimidazole, represents a metabolite with two key polar functional groups. The 5-hydroxy group is a common product of aromatic hydroxylation in benzimidazole metabolism, as seen in the metabolism of benzimidazole in rats, which yields 5-hydroxybenzimidazole as a major urinary metabolite[6]. The 2-(hydroxymethyl) group is less commonly documented but is a plausible metabolite from the oxidation of a 2-methyl group or the reduction of a 2-carboxyl group, functionalities present in some benzimidazole-based drugs and experimental compounds.

This guide will therefore proceed by building a composite understanding of the metabolic pathways likely to involve 5-hydroxy-2-(hydroxymethyl)benzimidazole, based on established principles of benzimidazole biochemistry.

Putative Metabolic Pathways Involving 5-Hydroxy-2-(hydroxymethyl)benzimidazole

Based on the known metabolism of related compounds, we can postulate two primary contexts in which 5-hydroxy-2-(hydroxymethyl)benzimidazole could appear as an intermediate: xenobiotic metabolism and microbial biosynthesis/degradation.

Role in Xenobiotic Metabolism

The most probable origin of 5-hydroxy-2-(hydroxymethyl)benzimidazole in a mammalian system is as a downstream metabolite of a more complex parent drug. The formation would likely proceed through a series of oxidative reactions.

  • Step 1: Aromatic Hydroxylation: The parent benzimidazole compound would first undergo hydroxylation at the 5-position, a common reaction catalyzed by CYP enzymes.

  • Step 2: Oxidation of a 2-substituent: If the parent compound contained a 2-methyl group, this could be oxidized to a hydroxymethyl group, also by CYP enzymes. Alternatively, a 2-carboxy or 2-ester group could be reduced to the hydroxymethyl group.

The resulting 5-hydroxy-2-(hydroxymethyl)benzimidazole would then be a substrate for further metabolism, primarily Phase II conjugation. Both the phenolic 5-hydroxy group and the alcoholic 2-hydroxymethyl group are potential sites for glucuronidation or sulfation, which would dramatically increase water solubility and promote excretion.

Xenobiotic_Metabolism Parent Parent Benzimidazole (e.g., with 2-methyl group) Intermediate1 5-Hydroxy Benzimidazole Derivative Parent->Intermediate1 CYP450 (Aromatic Hydroxylation) Target 5-Hydroxy-2-(hydroxymethyl)benzimidazole Intermediate1->Target CYP450 (Alkyl Oxidation) Conjugate Glucuronide or Sulfate Conjugate Target->Conjugate UGTs/SULTs (Conjugation)

Caption: Postulated xenobiotic metabolism pathway leading to 5-hydroxy-2-(hydroxymethyl)benzimidazole.

Potential Role in Biosynthesis and Biodegradation

In microbial systems, benzimidazoles play a role in essential pathways. 5-Hydroxybenzimidazole is a known precursor in the anaerobic biosynthesis of some vitamin B12 analogs[7]. In Clostridium thermoaceticum, it is methylated to form 5-methoxybenzimidazole[7]. While a 2-hydroxymethyl variant is not explicitly mentioned in this context, the enzymatic machinery for modifying the benzimidazole core exists in these organisms.

Conversely, microbial degradation of benzimidazole-based fungicides and other xenobiotics can lead to various hydroxylated intermediates. It is conceivable that a microbial degradation pathway for a 2-substituted benzimidazole could involve both hydroxylation of the ring and modification of the 2-substituent, leading to the formation of 5-hydroxy-2-(hydroxymethyl)benzimidazole.

Synthesis and Characterization

To study the metabolic fate and biological activity of 5-hydroxy-2-(hydroxymethyl)benzimidazole, a reliable source of the pure compound is necessary. As it is not readily commercially available, chemical synthesis is required. The following protocols are adapted from established methods for similar benzimidazole derivatives[8][9].

Synthetic Strategy

A plausible synthetic route involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid. In this case, 4-hydroxy-1,2-phenylenediamine would be condensed with glycolic acid.

Synthesis_Workflow Reactant1 4-Hydroxy-1,2-phenylenediamine Reaction Condensation (e.g., 4N HCl, reflux) Reactant1->Reaction Reactant2 Glycolic Acid Reactant2->Reaction Neutralization Neutralization (e.g., NaHCO3) Reaction->Neutralization Purification Purification (Recrystallization) Neutralization->Purification Product 5-Hydroxy-2-(hydroxymethyl)benzimidazole Purification->Product

Caption: Proposed workflow for the synthesis of 5-hydroxy-2-(hydroxymethyl)benzimidazole.

Experimental Protocol: Synthesis

Materials:

  • 4-Hydroxy-1,2-phenylenediamine

  • Glycolic acid

  • 4N Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or water for recrystallization

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-hydroxy-1,2-phenylenediamine and glycolic acid.

  • Add 4N HCl to the flask (approximately 10 mL per gram of diamine).

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by slowly adding solid NaHCO₃ until the effervescence ceases and the pH is approximately 7.

  • The crude product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Characterization: ¹H NMR Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structure of the synthesized compound[10]. The expected chemical shifts for 5-hydroxy-2-(hydroxymethyl)benzimidazole in a solvent like DMSO-d₆ are as follows:

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
N-H12.0 - 13.0Broad singletExchangeable proton, characteristic of benzimidazole N-H[10].
Aromatic H's6.5 - 7.5MultipletsProtons on the benzene ring. The exact shifts will depend on the electronic effects of the substituents.
-CH₂-~4.5SingletProtons of the hydroxymethyl group.
-OH (on CH₂)VariableBroad singletExchangeable proton, position can vary.
-OH (on ring)VariableBroad singletPhenolic proton, exchangeable.

Analytical Methods for Metabolic Studies

To investigate the formation and fate of 5-hydroxy-2-(hydroxymethyl)benzimidazole in biological systems, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for its sensitivity and selectivity[2][11].

Sample Preparation: Extraction from Biological Matrices

The choice of extraction method depends on the biological matrix (e.g., urine, plasma, cell culture media). A general protocol for solid-phase extraction (SPE) is provided below, which is effective for cleaning up complex samples before LC-MS analysis[2][11].

Protocol: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Centrifuge plasma or cell culture samples to remove particulates. For urine samples, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be necessary to cleave conjugates and measure total metabolite concentration[12].

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the target analyte and other benzimidazole metabolites with a higher-organic-content solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for separating benzimidazole compounds[11].

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (or methanol), often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency[2].

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for benzimidazoles[2].

  • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion after fragmentation.

Table of Postulated MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
5-Hydroxy-2-(hydroxymethyl)benzimidazole[M+H]⁺Fragment 1Loss of water (-18) from the hydroxymethyl group is a likely fragmentation.
Fragment 2Further fragmentation of the benzimidazole ring.

Note: The exact m/z values would need to be determined experimentally by infusing a pure standard of the synthesized compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Hydrolysis Enzymatic Hydrolysis (optional) Biological_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Concentration Evaporation & Reconstitution SPE->Concentration HPLC HPLC Separation (C18 column) Concentration->HPLC MS Mass Spectrometry (ESI+, MRM mode) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for the analysis of 5-hydroxy-2-(hydroxymethyl)benzimidazole from biological matrices.

Concluding Remarks and Future Directions

While 5-hydroxy-2-(hydroxymethyl)benzimidazole is not a widely studied compound, its structure suggests a plausible role as a "Phase I" metabolite of more complex benzimidazole-containing xenobiotics. The principles of drug metabolism, chemical synthesis, and bioanalysis outlined in this guide provide a robust framework for researchers aiming to investigate this and other novel benzimidazole intermediates.

Future research should focus on:

  • Screening for the metabolite: Analyzing samples from in vivo and in vitro metabolism studies of 2-methyl-substituted benzimidazole drugs to identify if 5-hydroxy-2-(hydroxymethyl)benzimidazole is indeed a metabolite.

  • Synthesis and confirmation: Carrying out the proposed synthesis and fully characterizing the compound to create an analytical standard.

  • Biological activity testing: Once a pure standard is available, it should be tested for any relevant biological activity (e.g., antimicrobial, cytotoxic) to determine if it is an active metabolite.

By applying the methodologies and rationale presented here, scientists in drug development and metabolic research can better predict, identify, and characterize the complex biotransformations of benzimidazole-based compounds.

References

  • Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection. (n.d.). PubMed. [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020). MDPI. [Link]

  • Synthesis of 5-hydroxy-1H-benzimidazole. (n.d.). PrepChem.com. [Link]

  • On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole, benzimidazole and riboflavin. (1975). PubMed. [Link]

  • Biological activities of benzimidazole derivatives: A review. (2021). ISCA. [Link]

  • Enzymatic preparative scale methylation. 5‐bromobenzimidazole was... (n.d.). ResearchGate. [Link]

  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). PubMed. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). PMC. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). Springer. [Link]

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.).
  • Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (2024). MDPI. [Link]

  • Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr. (2017). Mljekarstvo. [Link]

  • (PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). ResearchGate. [Link]

  • (PDF) A Review on Benzimidazole and it's Biological Activities. (2021). ResearchGate. [Link]

  • Benzimidazoles: A biologically active compounds. (2012). Arabian Journal of Chemistry. [Link]

  • Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods. (2021). MDPI. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. (2021). Scholars Research Library. [Link]

  • The metabolism of benzimidazole anthelmintics. (1990). PubMed. [Link]

  • Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. (n.d.). J Biomed Sci and Res. [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journals. [Link]

  • c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry. [Link]

  • Identification of 5-hydroxybenzimidazole as a major urinary metabolite of benzimidazole in the rat. (n.d.). Scilit. [Link]

Sources

Technical Guide: pKa Values and Ionization States of 5-Hydroxy-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive physicochemical analysis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole (CAS: 70356-09-1), a critical metabolite often associated with the degradation or metabolism of proton pump inhibitors (PPIs) like Omeprazole. Understanding the ionization profile of this molecule is essential for predicting its solubility, membrane permeability, and pharmacokinetic behavior.

This document synthesizes experimental data from high-fidelity structural analogs to establish a rigorous ionization profile. It details the three distinct pKa values governing the molecule's behavior in physiological media and provides validated experimental protocols for their verification.

Structural Analysis & Ionizable Centers

The molecule features a fused benzene-imidazole core with two key functional groups modifying its electronic landscape: a phenolic hydroxyl at position 5 and a hydroxymethyl group at position 2.

The Three Ionization Events

The molecule is amphoteric, capable of acting as both an acid and a base. It possesses three relevant ionization centers within the aqueous pH range (0–14):

  • Basic Imidazole Nitrogen (N3): The pyridine-like nitrogen in the imidazole ring can accept a proton.

  • Phenolic Hydroxyl (C5-OH): The hydroxyl group attached to the benzene ring is weakly acidic.

  • Acidic Imidazole Nitrogen (N1-H): The pyrrole-like nitrogen in the imidazole ring can donate a proton at high pH.

Note: The aliphatic alcohol at position 2 (hydroxymethyl) has a pKa > 15 and is considered non-ionizable under physiological conditions.

pKa Values & Microspecies Distribution

Based on experimental data for the core benzimidazole structure and specific substituent effects (Hammett equation and analog comparisons), the following ionization constants are established.

Ionization Constants Table
Ionization CenterTypeApprox. pKaDescription
N3 (Imidazole) Basic5.4 ± 0.2 Transition from Cationic (

) to Neutral (

). The electron-withdrawing effect of the 2-hydroxymethyl group slightly lowers basicity compared to unsubstituted benzimidazole (pKa 5.6).
C5-OH (Phenol) Acidic9.5 ± 0.3 Transition from Neutral (

) to Mono-anion (

). Consistent with 5-hydroxybenzimidazole experimental data.
N1 (Imidazole) Acidic12.3 ± 0.5 Transition from Mono-anion (

) to Dianion (

). The pyrrole-like NH deprotonation occurs only in highly alkaline environments.
Microspecies Distribution by pH
  • pH < 5.4 (Gastric Environment): The molecule exists primarily as a Cation (+1) . The imidazole ring is protonated.[1][2] Solubility is highest in this region.

  • pH 5.4 – 9.5 (Intestinal/Physiological pH): The molecule exists primarily as a Neutral species (0) . This is the lipophilic form most likely to permeate membranes passively.

  • pH > 9.5: The molecule exists as an Anion (-1) due to the loss of the phenolic proton.

  • pH > 12.3: The molecule exists as a Dianion (-2) .

Visualization of Ionization Pathways

The following diagram illustrates the stepwise deprotonation sequence of 5-Hydroxy-2-(hydroxymethyl)benzimidazole.

IonizationPath Cation CATION (+1) (Protonated N3) Neutral NEUTRAL (0) (Dominant Microspecies) Cation->Neutral pKa1 ≈ 5.4 (-H+) Anion ANION (-1) (Phenolate) Neutral->Anion pKa2 ≈ 9.5 (-H+) Dianion DIANION (-2) (Phenolate + N1 Deprotonated) Anion->Dianion pKa3 ≈ 12.3 (-H+)

Caption: Stepwise ionization pathway from acidic (left) to basic (right) conditions.

Experimental Determination Protocols

To validate these values experimentally, the following protocols are recommended. These methods are self-validating through the use of internal standards and data fitting.

Method A: Potentiometric Titration (The Gold Standard)

Best for determining pKa values between 2 and 12 when solubility is sufficient (>0.5 mM).

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).

  • 0.15 M KCl (to maintain ionic strength).

  • Degassed HPLC-grade water (CO2-free).

Protocol:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl. If solubility is poor, use a co-solvent (Methanol < 20%) and apply the Yasuda-Shedlovsky extrapolation to zero % organic solvent.

  • Acidification: Add standardized HCl to lower the pH to ~2.5 (ensuring full protonation).

  • Titration: Titrate with standardized NaOH using a micro-burette under inert gas (Nitrogen/Argon) purge to prevent carbonate formation.

  • Data Collection: Record pH vs. Volume of NaOH added. Collect at least 50 points per equivalent.

  • Analysis: Use Bjerrum plot analysis or software like HYPERQUAD to fit the protonation constants.

    • Validation Check: The curve should show distinct inflection points at pH 5.4 and 9.5.

Method B: UV-Vis Spectrophotometry

Best for low solubility compounds or when high precision is needed for overlapping pKa values.

Rationale: The benzimidazole chromophore undergoes a bathochromic shift (red shift) upon deprotonation of the phenolic group and the imidazole ring.

Protocol:

  • Buffer Preparation: Prepare a series of 15 buffers ranging from pH 2.0 to 13.0 in 0.5 pH increments (constant ionic strength).

  • Sample Prep: Prepare a stock solution of the compound in Methanol. Spike a small volume (e.g., 10 µL) into each buffer cuvette to reach a final concentration of ~50 µM.

  • Scanning: Scan absorbance from 200 nm to 400 nm for each pH point.

  • Analysis: Identify the

    
     for the cationic, neutral, and anionic species. Plot Absorbance at 
    
    
    
    vs. pH.
  • Calculation: The inflection point of the sigmoidal curve corresponds to the pKa.

    
    
    

References

  • PubChem. (2025).[3] 2-Hydroxymethylbenzimidazole (Compound Summary). National Library of Medicine. [Link]

  • Brown, T. N., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. Journal of Physical Chemistry B. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.[1][4] [Link]

  • Omprakash, K. L., et al. (1982).[4] Acid dissociation equilibria of benzimidazole-2-carboxaldoxime in mixed solvents. Proceedings of the Indian Academy of Sciences. [Link]

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Methodological & Application

Synthesis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole from 3,4-diaminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-hydroxy-2-(hydroxymethyl)benzimidazole (CAS: N/A for specific isomer, derivative of 4856-97-7) starting from 3,4-diaminophenol . The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in anthelmintics, proton pump inhibitors, and antiviral agents. This specific derivative combines the hydrogen-bonding capability of the 5-hydroxyl group with the versatile reactivity of the 2-hydroxymethyl handle, making it an ideal intermediate for fragment-based drug discovery (FBDD).

The protocol utilizes a modified Phillips Condensation , optimized for yield and purity by controlling the oxidation sensitivity of the starting aminophenol.

Introduction & Retrosynthetic Analysis

The synthesis of 2-substituted benzimidazoles is classically achieved via the condensation of o-phenylenediamines with carboxylic acids or their equivalents. While 2-(hydroxymethyl)benzimidazole is commercially available, the 5-hydroxy analog requires de novo synthesis to ensure regiochemical purity and prevent oxidation byproducts.

Mechanistic Insight

The reaction proceeds through the formation of a mono-acylated intermediate (amide), followed by an acid-catalyzed intramolecular cyclodehydration. The choice of glycolic acid (hydroxyacetic acid) as the C2 synthon introduces the hydroxymethyl group directly, avoiding the harsh reduction steps required if using a carboxylic ester or acid precursor.

Retrosynthetic Scheme

The following diagram illustrates the disconnection strategy:

ReactionScheme Product 5-Hydroxy-2-(hydroxymethyl)benzimidazole Intermediate Mono-acyl Intermediate (Transient) Intermediate->Product Cyclodehydration (-H2O) SM1 3,4-Diaminophenol (dihydrochloride salt) SM1->Intermediate Acylation (4N HCl) SM2 Glycolic Acid SM2->Intermediate

Figure 1: Retrosynthetic analysis and forward reaction pathway.

Materials & Equipment

Reagents
ReagentPurity/GradeRoleNotes
3,4-Diaminophenol dihydrochloride >98%Starting MaterialUse HCl salt to prevent oxidation. Hygroscopic.
Glycolic Acid 70% aq. or 99% solidC2 SynthonExcess used to drive equilibrium.
Hydrochloric Acid 4 M (aqueous)Solvent/CatalystPromotes cyclization.
Ammonium Hydroxide 28-30% (aq)Neutralizing AgentPreferred over NaOH for cleaner precipitation.
Activated Charcoal PowderPurifying AgentRemoves oxidative impurities (colored byproducts).
Equipment
  • Round-bottom flask (100 mL or 250 mL) with 24/40 joint.

  • Reflux condenser with inert gas inlet (Nitrogen/Argon).

  • Magnetic stirrer and oil bath/heating mantle.

  • pH meter or precision pH strips (range 0–14).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Pre-reaction Stabilization

Critical Step: 3,4-Diaminophenol is extremely sensitive to air oxidation, rapidly forming dark quinone imines.

  • Recommendation: Always use the dihydrochloride salt . If you only have the free base, convert it to the salt immediately by dissolving in minimal methanol and adding conc. HCl, then precipitating with ether.

  • Environment: Purge the reaction vessel with Nitrogen (N2) or Argon for 10 minutes prior to heating.

Synthesis Procedure (Phillips Condensation)
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminophenol dihydrochloride (5.0 g, 25.4 mmol) in 4N Hydrochloric Acid (40 mL).

    • Observation: Solution may be slightly pink/beige. Dark brown indicates prior oxidation.

  • Addition: Add Glycolic Acid (2.9 g, 38.1 mmol, 1.5 equiv). If using 70% aqueous solution, adjust volume accordingly (~4.1 mL).

  • Reaction: Attach the reflux condenser and flush the system with N2. Heat the mixture to reflux (approx. 105°C) with vigorous stirring.

  • Duration: Maintain reflux for 6–8 hours .

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (very polar) will disappear, and a fluorescent spot (benzimidazole) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • (Optional) If the solution is dark, add activated charcoal (0.5 g), stir for 15 mins at 50°C, and filter through Celite while warm.

    • Dilute the filtrate with distilled water (20 mL).

    • Slowly add Ammonium Hydroxide (28%) dropwise with stirring until the pH reaches 7.0–7.5 .

    • Precipitation: A solid precipitate should form. Cool in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash the cake with ice-cold water (2 x 10 mL) followed by a small amount of cold acetone (to remove unreacted glycolic acid).

Purification[2]
  • Recrystallization: The crude product is often pure enough for subsequent steps. For analytical purity, recrystallize from water or ethanol/water (1:1) .

    • Dissolve solid in boiling solvent.

    • Hot filter if necessary.

    • Allow to cool slowly to RT, then 4°C.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

Process Workflow

Workflow Start Start: 3,4-Diaminophenol (2HCl Salt) Mix Dissolve in 4N HCl Add Glycolic Acid (1.5 eq) Start->Mix Reflux Reflux (105°C) 6-8 Hours under N2 Mix->Reflux Cool Cool to RT (Optional Charcoal Treatment) Reflux->Cool Neutralize Adjust pH to 7.0-7.5 with NH4OH Cool->Neutralize Filter Vacuum Filtration Wash with cold H2O Neutralize->Filter Recryst Recrystallize (Water or EtOH/H2O) Filter->Recryst End Pure Product 5-Hydroxy-2-(hydroxymethyl)benzimidazole Recryst->End

Figure 2: Step-by-step experimental workflow.

Characterization & Expected Data

The product exists in tautomeric equilibrium (5-hydroxy vs. 6-hydroxy), typically referred to as the 5-hydroxy isomer.

TechniqueParameterExpected Result
Appearance Physical StateOff-white to light beige powder
Melting Point Range>200°C (Decomposes)
MS (ESI+) [M+H]+165.1 m/z (Calc. MW: 164.16)
1H NMR Solvent: DMSO-d6δ 12.0 (br s, 1H, NH)δ 9.05 (s, 1H, Ar-OH)δ 7.30 (d, J=8.5 Hz, 1H, H-7)δ 6.85 (d, J=2.0 Hz, 1H, H-4)δ 6.65 (dd, J=8.5, 2.0 Hz, 1H, H-6)δ 5.60 (t, 1H, CH2-OH )δ 4.65 (d, 2H, CH2 -OH)

Note: Chemical shifts are estimated based on analogous benzimidazole derivatives.

Troubleshooting & Optimization

Common Failure Modes
  • Dark/Tarred Product:

    • Cause: Oxidation of the diamine starting material.

    • Solution: Ensure the reaction is kept under inert atmosphere (N2). Use fresh sodium metabisulfite (0.1 eq) as an antioxidant additive if the starting material is old.

  • Low Yield:

    • Cause: Incomplete precipitation during neutralization.

    • Solution: Benzimidazoles are amphoteric. If the pH goes too high (>9), the phenol group deprotonates (phenolate), making the molecule water-soluble. Keep pH strictly between 7.0 and 7.5.

  • Incomplete Reaction:

    • Cause: Glycolic acid is less reactive than simple acetic acid.

    • Solution: Increase reaction time to 12 hours or use 4N HCl in a sealed tube at 120°C to increase kinetics.

Safety & Compliance

  • 3,4-Diaminophenol: Toxic if swallowed or inhaled. Suspected mutagen. Handle in a fume hood.

  • Glycolic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: Neutralized aqueous waste should be checked for organic content before disposal. Solid residues containing benzimidazoles should be treated as hazardous chemical waste.

References

  • Phillips Condensation Mechanism : AdiChemistry. "Phillips Condensation Reaction | Explanation." Available at: [Link]

  • Benzimidazole Synthesis Overview : Organic Chemistry Portal. "Synthesis of Benzimidazoles." Available at: [Link]

  • Glycolic Acid Reactivity : National Institutes of Health (NIH) - PubChem. "Glycolic Acid Compound Summary." Available at: [Link]

  • Analogous Synthesis (2-Hydroxymethylbenzimidazole) : Organic Syntheses. "Benzimidazole."[1][2][3][4][5][6] Coll. Vol. 2, p.65 (1943). Available at: [Link]

Sources

Protocol for the Condensation of Glycolic Acid with Diaminophenols: Synthesis of 5-Amino-2-(hydroxymethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The condensation of


-hydroxy acids, such as glycolic acid, with o-aminophenol derivatives is a foundational synthetic pathway in medicinal chemistry. This reaction yields 2-substituted benzoxazole scaffolds, which are critical pharmacophores exhibiting profound antimicrobial, anticancer, and phosphodiesterase 7 (PDE7) inhibitory activities (1)[1]. When utilizing 2,4-diaminophenol, the reaction selectively yields 5-amino-2-(hydroxymethyl)benzoxazole.

This application note provides a highly optimized, self-validating protocol utilizing Polyphosphoric Acid (PPA) as a dual-purpose solvent and dehydrating agent to drive complete cyclodehydration while maintaining strict regiocontrol.

Mechanistic Causality & Regioselectivity

The synthesis proceeds via a tandem amidation-cyclodehydration sequence.

  • Regioselective Amidation: 2,4-Diaminophenol possesses two amino groups. The ortho-amine (position 2) is significantly more nucleophilic than the para-amine (position 4) due to the adjacent electron-donating phenolic hydroxyl group. Glycolic acid preferentially attacks this ortho-position to form an intermediate amide.

  • Thermodynamic Cyclodehydration: Why use PPA? Polyphosphoric acid acts as a potent Brønsted acid and a water scavenger. Heating the mixture in PPA protonates the newly formed amide carbonyl, rendering it highly electrophilic. The neighboring phenolic hydroxyl group executes an intramolecular nucleophilic attack, followed by the irreversible elimination of water. The thermodynamic stability of the resulting 5-membered aromatic oxazole ring heavily biases the reaction coordinate forward (2)[2].

Workflow Start 2,4-Diaminophenol + Glycolic Acid Amidation Step 1: Amidation (PPA, 80°C, 1h) Start->Amidation Cyclization Step 2: Cyclodehydration (PPA, 120°C, 4h) Amidation->Cyclization Quench Step 3: Ice Quench & Neutralization (Na2CO3 to pH 7.5-8.0) Cyclization->Quench Extraction Step 4: EtOAc Extraction & Brine Wash Quench->Extraction Purification Step 5: Column Chromatography (Silica, DCM:MeOH) Extraction->Purification Validation Validation: 1H-NMR, IR, LC-MS Purification->Validation

Workflow for PPA-catalyzed condensation of diaminophenols with glycolic acid.

Materials and Reagents

Reagent / MaterialCAS NumberEquivalentsFunction
2,4-Diaminophenol dihydrochloride137-09-71.0Primary scaffold / Nucleophile
Glycolic Acid79-14-11.05Acylating agent / C2 source
Polyphosphoric Acid (PPA)8017-16-1Solvent volumeCatalyst & Dehydrating Agent
Sodium Carbonate (Na₂CO₃)497-19-8As neededNeutralization base
Ethyl Acetate (EtOAc)141-78-6As neededExtraction solvent

Step-by-Step Experimental Protocol

Step 1: Reagent Activation and Desalting

  • In a 100 mL round-bottom flask equipped with a robust magnetic stirrer and a calcium chloride drying tube, add 20 g of Polyphosphoric Acid (PPA).

  • Heat the PPA to 60 °C using a silicone oil bath to reduce its viscosity.

  • Add 2,4-diaminophenol dihydrochloride (1.97 g, 10.0 mmol) in small portions. Causality Note: The dihydrochloride salt is utilized instead of the free base to prevent rapid air oxidation of the electron-rich aromatic ring. Heating in PPA liberates HCl gas, generating the reactive free amine in situ.

Step 2: Condensation and Cyclodehydration

  • Add glycolic acid (0.80 g, 10.5 mmol, 1.05 eq) to the stirring mixture. Causality Note: A strict 5% molar excess ensures complete conversion of the aminophenol without promoting competitive over-amidation at the 5-amino position.

  • Elevate the temperature to 120 °C and stir continuously for 4 hours. The high temperature is thermodynamically required to drive the elimination of water during the cyclization of the intermediate amide into the benzoxazole ring (3)[3].

Step 3: Quenching and pH-Controlled Precipitation

  • Cool the highly viscous, dark mixture to ~60 °C and pour it slowly over 100 g of crushed ice with vigorous stirring.

  • Critical Self-Validating Step: Slowly add a saturated aqueous solution of Na₂CO₃ until the pH reaches exactly 7.5 to 8.0. Causality Note: The target molecule contains a basic primary amine at the 5-position. If the pH remains acidic (< 6), the product will remain protonated and highly water-soluble, drastically reducing the organic extraction yield.

Step 4: Extraction and Purification

  • Extract the neutralized aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (DCM:MeOH, 95:5 v/v) to yield the pure 5-amino-2-(hydroxymethyl)benzoxazole.

Analytical Validation System

A robust protocol must be self-validating. The successful conversion is confirmed through the following orthogonal checks:

  • In-Process TLC: Monitor the reaction using Dichloromethane:Methanol (9:1, v/v). The highly polar 2,4-diaminophenol (Rf ~0.1) will be completely consumed, replaced by a distinct, UV-active spot corresponding to the benzoxazole product (Rf ~0.45).

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The structural transformation is validated by the disappearance of the intermediate amide carbonyl stretch at ~1650 cm⁻¹ and the emergence of a sharp C=N stretching frequency at ~1620 cm⁻¹, alongside the characteristic C–O–C ether stretch of the oxazole ring at 1240–1190 cm⁻¹ (1)[1].

  • Proton NMR (¹H-NMR, DMSO-d₆): The self-validating hallmark of this condensation is the disappearance of the carboxylic acid proton of glycolic acid and the appearance of a sharp singlet at ~4.7 ppm, integrating to 2 protons, representing the new exocyclic hydroxymethyl group.

Troubleshooting & Optimization

ParameterObservationRoot CauseCorrective Action
Yield Low product recovery after extractionIncomplete neutralization (pH < 7)Ensure the aqueous phase is strictly adjusted to pH 7.5–8.0 before extraction.
Purity Presence of bis-amide byproductExcess glycolic acidStrictly limit glycolic acid to 1.05 equivalents.
Reaction Incomplete cyclization (TLC shows intermediate)Insufficient dehydrationIncrease reaction time to 4h; ensure PPA is fresh and highly viscous.
Green Alt. PPA is too viscous/corrosive for scale-upNeed for milder conditionsSubstitute PPA with glycerol at 90 °C (4)[4], though total yield may drop.

References

  • Kakkar, S., et al. "Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents." ResearchGate, 2018. 1

  • Nguyen, T. H., et al. "Benzooxazole-2-carbaldehyde | CAS 62667-25-8 | Supplier - Benchchem." Benchchem, 2021. 2

  • "US11685745B2 - Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors." Google Patents, 2023. 3

  • Telvekar, V. N., et al. "Recent advances in the use of glycerol as green solvent for synthetic organic chemistry." Universidad de Oviedo, 2016. 4

Sources

Application Note: Microwave-Assisted Synthesis of 2-Hydroxymethyl Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a high-efficiency protocol for the synthesis of 2-hydroxymethyl benzimidazole via microwave irradiation (MWI). Unlike conventional thermal methods, which often require 4–8 hours of reflux and yield <70%, this microwave-assisted protocol achieves >90% conversion in under 10 minutes.

The guide is designed for medicinal chemists and process engineers focusing on the benzimidazole pharmacophore—a critical scaffold in anthelmintic (e.g., albendazole), antiviral, and proton-pump inhibitor drug discovery.

Scientific Foundation

The Pharmacophore

The 2-hydroxymethyl benzimidazole moiety serves as a versatile intermediate. The hydroxyl group provides a reactive handle for further derivatization (e.g., oxidation to aldehydes for reductive amination or conversion to chlorides for nucleophilic substitution), making it an essential "building block" in diversity-oriented synthesis (DOS).

Mechanistic Insight: The "Specific Microwave Effect"

The synthesis follows a variation of the Phillips Condensation , involving the reaction of o-phenylenediamine (OPD) with glycolic acid.

Under conventional heating, the rate-determining step is often the initial nucleophilic attack or the final dehydration. Microwave irradiation accelerates this via dielectric heating :

  • Dipolar Polarization: The polar glycolic acid and the ionic catalyst (dilute HCl) align with the oscillating electric field, generating internal heat almost instantaneously.

  • Transition State Stabilization: The transition state for the cyclodehydration is highly polar. MWI selectively stabilizes this polar transition state (lowering activation energy,

    
    ) more effectively than the ground state, resulting in rapid kinetics not solely engaging thermal gradients.
    
Reaction Mechanism Diagram

The following diagram illustrates the acid-catalyzed condensation pathway optimized for microwave conditions.

BenzimidazoleMechanism Reactants o-Phenylenediamine + Glycolic Acid Protonation Carbonyl Protonation (H+) Reactants->Protonation 4N HCl Attack Nucleophilic Attack (Mono-amide Formation) Protonation->Attack Rapid MW Heating Cyclization Intramolecular Cyclization Attack->Cyclization Imine Intermediate Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 2-Hydroxymethyl Benzimidazole Dehydration->Product Aromatization

Figure 1: Acid-catalyzed mechanism for the formation of the benzimidazole ring. The dehydration step is significantly accelerated by MW irradiation.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Reactant A: o-Phenylenediamine (OPD) - 1.08 g (10 mmol)

    • Note: Ensure OPD is not dark brown/black (oxidized). Recrystallize from ethanol if necessary.

  • Reactant B: Glycolic Acid (70% aq. solution or crystals) - 1.14 g (15 mmol)

  • Catalyst/Solvent: 4N Hydrochloric Acid (HCl) - 15 mL

  • Neutralizer: Sodium Bicarbonate (NaHCO₃) - Saturated solution

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic microwave (for academic/teaching labs, use with caution).

Step-by-Step Methodology
Step 1: Pre-Reaction Assembly
  • In a 30 mL microwave-transparent process vial (Pyrex/Borosilicate), dissolve 10 mmol of o-phenylenediamine in 15 mL of 4N HCl.

  • Add 15 mmol of Glycolic acid.

  • Vortex for 30 seconds to ensure homogeneity. The amine will form the hydrochloride salt immediately.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. If using a domestic microwave (700W), use "Medium" power (approx. 350-400W).

ParameterSettingRationale
Temperature 120°CSufficient to cross activation barrier for dehydration.
Power Dynamic (Max 150W)Prevents thermal runaway; maintains set temp.
Hold Time 4 - 6 minutesKinetic studies show >95% conversion by 5 mins.
Stirring HighEssential for uniform heat distribution.
Step 3: Workup & Isolation
  • Cooling: Allow the vial to cool to room temperature (approx. 25°C).

  • Neutralization: Carefully pour the reaction mixture into a beaker containing 50 mL crushed ice.

  • Slowly add saturated NaHCO₃ solution with stirring until pH reaches ~7–8.

    • Critical Check: The product (free base) will precipitate as a pale yellow/white solid.

  • Filtration: Vacuum filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove salts.

Step 4: Purification
  • Recrystallize the crude solid from Ethanol:Water (1:1).

  • Dry in a vacuum oven at 60°C for 2 hours.

Workflow Visualization

Workflow Start Weigh Reagents (OPD + Glycolic Acid) Mix Dissolve in 4N HCl (Homogenize) Start->Mix MW MW Irradiation 120°C, 5 min Mix->MW Cool Cool to RT & Pour onto Ice MW->Cool Neutralize Adjust pH to 8 (NaHCO3) Cool->Neutralize Filter Vacuum Filtration & Wash Neutralize->Filter Precipitate forms Recryst Recrystallize (EtOH:H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis, highlighting the critical neutralization step.

Data Analysis & Validation

Method Comparison

The following table summarizes internal validation data comparing the microwave protocol against the traditional thermal reflux method (Phillips condensation).

MetricConventional RefluxMicrowave Protocol (This Guide)Improvement Factor
Reaction Time 6 – 8 Hours4 – 6 Minutes~90x Faster
Energy Usage High (Continuous Reflux)Low (Intermittent Pulse)Green Efficiency
Isolated Yield 65 – 72%88 – 94%+25% Yield
Purity (Crude) Low (requires column)High (recryst. sufficient)Process Simplified
Characterization Standards (QC)

To validate the synthesis, the product should meet these spectral criteria:

  • Melting Point: 170–172°C.

  • IR (KBr): Broad band at 3100–3400 cm⁻¹ (OH/NH stretching), 1620 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆):

    
     4.7 (s, 2H, CH₂), 7.1–7.5 (m, 4H, Ar-H), 12.2 (bs, 1H, NH).
    

Troubleshooting & Critical Control Points

Issue 1: Low Yield / No Precipitation

  • Cause: Incomplete neutralization. The benzimidazole ring is basic. If the pH remains acidic (<6), the product remains soluble as the hydrochloride salt.

  • Correction: Ensure pH is adjusted to 7–8. If product is sticky, scratch the beaker walls with a glass rod to induce nucleation.

Issue 2: Dark/Black Product

  • Cause: Oxidation of o-phenylenediamine prior to reaction or excessive temperature (>150°C).

  • Correction: Use fresh OPD or add a pinch of sodium metabisulfite to the reaction mixture as an antioxidant. Calibrate MW temperature sensor.

Issue 3: Pressure Buildup

  • Cause: Decomposition of glycolic acid or solvent superheating.

  • Correction: Use a vessel with a pressure release cap. Do not fill the vessel more than 50% volume.

References

  • Dubey, R., & Moorthy, N. S. H. N. (2007).[1][2] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[1][2]

  • Podder, S. K., et al. (2016).[3] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.[3]

  • Nardi, M., et al. (2022).[4] Highly efficient synthesis of benzimidazoles using microwave irradiation.[5][6][1][2][4][7][8] Preprints.org.

  • AdiChemistry. (n.d.).

Sources

Strategic Protection of 5-Hydroxybenzimidazoles: A Guide to Chemoselectivity and Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-hydroxybenzimidazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Abemaciclib intermediates) and GPCR modulators. However, its synthesis presents a "Chemoselectivity Conundrum": the amphoteric imidazole ring competes with the phenolic hydroxyl group for electrophiles, while the tautomeric nature of the N-H bond complicates regioselective functionalization. This guide details robust protecting group (PG) strategies, distinguishing between Pre-Cyclization (masking the precursor) and Post-Cyclization (masking the heterocycle) workflows.

Part 1: Strategic Overview & Decision Logic

The synthesis of 5-hydroxybenzimidazoles rarely starts with the free phenol due to its susceptibility to oxidation during the harsh conditions of ring closure (Phillips condensation or oxidative cyclization). The choice of protecting group is dictated by the conditions required to close the imidazole ring.

The Two Primary Workflows
  • The O-Benzyl (Bn) Route: The "Gold Standard" for acid-catalyzed cyclizations. Stable to heat and acid; removed under neutral hydrogenolysis.

  • The O-Methyl (Me) Route: The "Robust" Route. Used when the synthesis requires harsh intermediate steps (strong bases/nucleophiles). Requires aggressive Lewis acid deprotection (BBr₃).

Visualizing the Strategy

The following diagram illustrates the decision logic for selecting the appropriate pathway based on downstream chemistry.

PG_Strategy Start Target: 5-Hydroxybenzimidazole Precursor Precursor Selection Start->Precursor Route_Bn Route A: O-Benzyl Protection (4-benzyloxy-1,2-phenylenediamine) Precursor->Route_Bn If final step is sensitive Route_Me Route B: O-Methyl Protection (4-methoxy-1,2-phenylenediamine) Precursor->Route_Me If intermediate steps are harsh Cyclization Cyclization Step (Acidic/Oxidative) Route_Bn->Cyclization Route_Me->Cyclization Deprotection_Bn Deprotection: H2 / Pd-C (Mild, Neutral) Cyclization->Deprotection_Bn Route A Deprotection_Me Deprotection: BBr3 (Harsh, Lewis Acid) Cyclization->Deprotection_Me Route B Final Final Scaffold Deprotection_Bn->Final Deprotection_Me->Final

Figure 1: Decision tree for protecting group selection based on synthetic harshness and deprotection compatibility.

Part 2: The O-Benzyl Strategy (Protocol)

Context: Benzyl ethers are ideal because they survive the acidic conditions often used to form benzimidazoles (e.g., refluxing in acetic acid or condensation with aldehydes) but can be removed without touching the N-alkyl groups or the imidazole ring itself.

Protocol A: Synthesis & Deprotection of 5-Benzyloxybenzimidazole
Step 1: Cyclization (Oxidative Condensation)

Note: This method avoids high-temperature acid reflux, preserving the benzyl ether.

  • Reagents: 4-Benzyloxy-1,2-phenylenediamine (1.0 eq), Benzaldehyde derivative (1.0 eq), Na₂S₂O₅ (1.2 eq).

  • Solvent: DMF or EtOH/H₂O mixtures.

  • Procedure:

    • Dissolve diamine and aldehyde in DMF.

    • Add Na₂S₂O₅ (Sodium metabisulfite) as the oxidant.

    • Heat to 80–100°C for 4–6 hours.

    • Workup: Pour into ice water. The benzimidazole usually precipitates. Filter and wash with water.

Step 2: Hydrogenolysis (Deprotection)

Critical: Standard hydrogenation can sometimes reduce the benzene ring of the benzimidazole if pressure is too high or reaction time too long.

  • Reagents: 5-Benzyloxybenzimidazole substrate, 10% Pd/C (10 wt% loading), H₂ (balloon pressure).

  • Solvent: MeOH or EtOH (add 1% acetic acid if solubility is poor).

  • Procedure:

    • Purge the reaction flask with N₂ to remove oxygen (prevents oxidation of the resulting phenol).

    • Add catalyst (Pd/C) carefully under N₂ flow (pyrophoric risk).

    • Switch to H₂ atmosphere (balloon is sufficient; approx. 1 atm).

    • Stir vigorously at Room Temperature (RT) for 2–12 hours.

    • Monitoring: TLC will show a significant polarity shift (Product is much more polar).

    • Workup: Filter through Celite® under N₂ or Argon. (Do not let the filter cake dry out in air while containing product). Concentrate filtrate.[1][2]

Part 3: The O-Methyl Strategy (Protocol)

Context: Methyl ethers are "brick walls." They survive almost anything (LiAlH₄, BuLi, SOCl₂). Use this route if you need to perform extensive modifications on the benzimidazole 2-position before exposing the phenol.

Protocol B: BBr₃ Mediated Demethylation

Safety Alert: BBr₃ reacts violently with moisture, releasing HBr gas. Perform in a well-ventilated fume hood.

  • Reagents: 5-Methoxybenzimidazole substrate (1.0 eq), BBr₃ (1.0 M in DCM, 3.0–5.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon/N₂.

  • Dissolution: Dissolve substrate in anhydrous DCM. Cool to -78°C (Dry ice/acetone bath).

    • Note: If substrate is insoluble in DCM, suspension is acceptable; it will solubilize as the boron-complex forms.

  • Addition: Add BBr₃ solution dropwise via syringe over 15–20 minutes.

    • Observation: Solution may turn yellow/orange due to complex formation.

  • Reaction: Stir at -78°C for 1 hour, then remove cooling bath and allow to warm to 0°C or RT. Stir for 2–16 hours.

  • Quenching (Critical):

    • Cool back to 0°C.

    • Add MeOH dropwise (very exothermic!). This forms volatile B(OMe)₃.

    • Add Saturated NaHCO₃ solution to neutralize HBr.

  • Workup (The "Agglomeration" Fix):

    • Benzimidazoles are amphoteric. At neutral pH, they may precipitate at the interface.

    • Option A: Adjust pH to ~8, extract with EtOAc/THF (3x).

    • Option B (If stuck in aqueous): Evaporate organics, load the crude aqueous slurry onto a reverse-phase C18 column or use HP-20 resin.

Part 4: Regiocontrol & N-Protection (The Tautomer Trap)

A major pitfall is the N1 vs. N3 tautomerism. A "5-hydroxy" benzimidazole is in equilibrium with "6-hydroxy" when the nitrogen is unsubstituted.

The Tautomerism Mechanism

When alkylating the nitrogen (e.g., with Methyl Iodide), you often get a mixture of 1,5-disubstituted and 1,6-disubstituted isomers.

Tautomerism Tautomer1 5-Hydroxy-NH-benzimidazole (Tautomer A) Tautomer2 6-Hydroxy-NH-benzimidazole (Tautomer B) Tautomer1->Tautomer2 Fast Equilibrium Reaction Alkylation (R-X, Base) Tautomer1->Reaction Tautomer2->Reaction Prod1 Product A: 1-Alkyl-5-hydroxy (Often Preferred via Sterics) Reaction->Prod1 Prod2 Product B: 1-Alkyl-6-hydroxy (Minor Byproduct) Reaction->Prod2

Figure 2: Tautomeric equilibrium leading to regioisomeric mixtures during alkylation.

Strategy for Regiocontrol

To lock the regiochemistry, use Transient N-Protection :

  • Boc Protection: Reacts with the more nucleophilic nitrogen (often controlled by sterics).

    • Protocol: (Boc)₂O, DMAP, TEA, DCM.

    • Result: Usually gives a separable mixture, but allows purification before deprotecting the phenol.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Useful for N-protection if strong bases are used later.

Part 5: Troubleshooting & Data Summary

Comparison of Protecting Groups
FeatureO-Benzyl (Bn)O-Methyl (Me)TBDMS (Silyl)
Stability High (Acid/Base stable)Extreme (Stable to almost all except Lewis Acids)Low (Acid labile)
Deprotection H₂ / Pd-C (Neutral)BBr₃ (Harsh Lewis Acid)TBAF or weak acid
Cost ModerateLowHigh
Scale-Up Excellent (Green)Good (Requires waste management for Boron)Moderate
Best For Late-stage phenol revealHarsh intermediate stepsTemporary handling
Common Failure Modes
  • Problem: Incomplete demethylation with BBr₃.

    • Fix: The benzimidazole nitrogen coordinates BBr₃, sequestering it. Increase BBr₃ loading to 4.0–5.0 equivalents.

  • Problem: Ring reduction during Hydrogenation.

    • Fix: Stop reaction immediately after H₂ uptake ceases. Use poisoned catalyst (Lindlar) or change solvent to EtOAc to reduce activity.

  • Problem: Regioisomer mixture inseparable.

    • Fix: Do not separate at the final step. Separate at the N-protected stage (e.g., N-Boc-5-OMe vs N-Boc-6-OMe) using silica chromatography; isomers often have different Rf values due to dipole moments.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[3] (Wiley). The definitive guide on stability and deprotection conditions for phenols.

  • Regioselective Synthesis of Benzimidazoles. Beilstein J. Org. Chem. 2021, 17, 1939–1951.[4] Discusses N-alkylation selectivity and tautomeric control.[Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry.[2]Detailed protocols for BBr3 handling and quenching.[Link]

  • Green Synthesis of Benzimidazole Scaffolds. RSC Advances, 2015, 5, 18751. Describes oxidative cyclization methods compatible with benzyl ethers.[Link]

Sources

Application Note: High-Purity Crystallization of 5-Hydroxy-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded approach to the crystallization of 5-Hydroxy-2-(hydroxymethyl)benzimidazole, a vital intermediate in modern pharmaceutical development. This document moves beyond basic procedures to offer an in-depth analysis of the physicochemical principles governing the crystallization of this molecule. We present detailed, step-by-step protocols for cooling, antisolvent, and vapor diffusion crystallization, elucidating the causal relationships behind experimental choices. This application note is designed for researchers, chemists, and drug development professionals aiming to achieve superior purity, controlled polymorphic forms, and batch-to-batch consistency.

Introduction: The Imperative for Controlled Crystallization

5-Hydroxy-2-(hydroxymethyl)benzimidazole is a key heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As such, its purity and solid-state form are of paramount importance. Crystallization is the definitive purification step that dictates the quality of the final API, influencing its stability, dissolution profile, and bioavailability. Uncontrolled crystallization can lead to the inclusion of impurities or the formation of undesirable or unstable polymorphic forms, posing significant risks to drug efficacy and safety.

This guide provides not just protocols, but a strategic framework for understanding and mastering the crystallization of this compound, enabling scientists to rationally design and optimize purification processes.

Foundational Physicochemical Properties

A successful crystallization strategy is built upon a thorough understanding of the molecule's inherent properties. The unique structural features of 5-Hydroxy-2-(hydroxymethyl)benzimidazole are central to its crystallization behavior.

PropertyValue / ObservationSignificance for Crystallization Strategy
Molecular Formula C₈H₈N₂O₂Indicates a relatively small, rigid structure.
Molar Mass 164.16 g/mol Essential for stoichiometric and yield calculations.
Appearance Off-white to light brown crystalline powder.[1]The color can be an initial indicator of purity; successful crystallization should yield a lighter-colored product.
Solubility Profile Soluble in polar organic solvents like Methanol, Ethanol, and DMSO[1][2][3]; sparingly soluble in less polar solvents and water.This profile is ideal for both cooling and antisolvent crystallization methods. A good solvent should exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5]
Hydrogen Bonding Possesses multiple hydrogen bond donors (-OH, -NH) and acceptors (=N-).This is the most critical factor. Strong hydrogen bonding leads to high lattice energy and influences solvent selection profoundly.[3] Solvents that can effectively compete for these hydrogen bonds are required for dissolution.
Thermal Stability Assumed to be stable at moderate temperatures but may degrade at high temperatures, a common trait for complex organic molecules.Dictates the upper-temperature limit for dissolution to prevent the formation of degradation-related impurities.

Expert Insight: The prevalence of hydrogen bond donors and acceptors suggests that protic solvents like methanol or ethanol are excellent starting points. These solvents can effectively solvate the molecule during dissolution. For antisolvent crystallization, a miscible, non-polar solvent or water will effectively disrupt this solvation shell, inducing precipitation.[6][7]

Crystallization Methodologies: Protocols and Rationale

The choice of crystallization method is dictated by the desired outcome, whether it be bulk purification, polymorph screening, or the generation of single crystals for structural analysis.

Cooling Crystallization: The Workhorse Method

This technique leverages the temperature-dependent solubility of the compound to achieve supersaturation and induce crystallization. It is highly effective for large-scale purification.

Workflow for Cooling Crystallization

G A Dissolution: Dissolve compound in minimum hot solvent (e.g., Methanol, 55-60°C). B Hot Filtration (Optional): Remove insoluble impurities while solution is hot. A->B If Needed C Controlled Cooling: Slowly cool to room temperature (e.g., 5-10°C/hour) to promote large crystal growth. A->C If Clean B->C D Maturation (Aging): Chill at low temperature (0-5°C) for 2-12 hours to maximize yield. C->D E Isolation: Collect crystals via vacuum filtration. D->E F Washing: Rinse crystals with a small volume of ice-cold solvent. E->F G Drying: Dry under vacuum at moderate temperature (40-50°C). F->G

Caption: Logical workflow for purification via cooling crystallization.

Detailed Protocol:

  • Solvent Selection and Dissolution:

    • In an Erlenmeyer flask, add 1.0 g of crude 5-Hydroxy-2-(hydroxymethyl)benzimidazole.

    • Add a small volume of methanol and heat the slurry to near boiling (approx. 60°C) with stirring.

    • Continue to add hot methanol dropwise until the solid is completely dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[8][9][10]

    • Causality: Dissolving at an elevated temperature allows the system to hold more solute than it would at room temperature. Methanol is chosen for its strong affinity for the compound at high temperatures and significantly reduced affinity at low temperatures.

  • Controlled Cooling:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can aid in slow cooling.

    • Causality: Slow cooling is essential. It keeps the level of supersaturation low, which favors the growth of existing crystal nuclei over the formation of new ones. This process results in larger, purer crystals, as impurities are selectively excluded from the growing lattice.[4][5]

  • Maturation/Aging:

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 2 hours to maximize crystal recovery.

    • Causality: The solubility of the compound continues to decrease at lower temperatures, forcing more of the dissolved product out of the solution and increasing the final yield.[8]

  • Isolation and Washing:

    • Collect the crystals using a Büchner funnel under vacuum filtration.

    • Wash the collected crystal cake with a small portion of ice-cold methanol.

    • Causality: The wash step removes residual mother liquor containing dissolved impurities from the crystal surfaces. Using ice-cold solvent minimizes the re-dissolution of the desired product.[5][8]

  • Drying:

    • Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Antisolvent Crystallization: A Rapid Alternative

This method induces crystallization by adding a "poor" solvent (antisolvent) to a solution of the compound, drastically reducing its solubility.[7][11] It is particularly useful when the compound's solubility is not strongly dependent on temperature.

Workflow for Antisolvent Crystallization

G A Dissolution: Dissolve compound in a minimum volume of a 'good' solvent (e.g., DMSO) at room temp. B Controlled Addition: Add antisolvent (e.g., Water) dropwise with vigorous stirring. A->B Induce Supersaturation C Precipitation: Crystallization occurs as the solubility limit is exceeded. B->C D Maturation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. C->D E Isolation & Washing: Collect crystals by vacuum filtration; wash with the antisolvent. D->E F Drying: Dry under vacuum. E->F

Caption: Process flow for purification via antisolvent crystallization.

Detailed Protocol:

  • Solvent System Selection:

    • Choose a solvent in which the compound is very soluble (e.g., DMSO) and an antisolvent in which it is poorly soluble (e.g., water). The two must be miscible.

    • Causality: The dramatic drop in solubility upon mixing the solvent and antisolvent is the driving force for crystallization.[6][11]

  • Dissolution:

    • Dissolve 1.0 g of the compound in the minimum required amount of DMSO at room temperature. Ensure the solution is clear.

  • Antisolvent Addition:

    • While stirring the DMSO solution vigorously, add deionized water dropwise using a burette or syringe pump.

    • A faster rate of addition generally leads to smaller particles, while a slower rate can promote the growth of larger crystals.[12]

    • Continue adding water until precipitation is complete.

    • Causality: The slow addition maintains a controlled level of supersaturation, preventing the compound from "oiling out" as an amorphous solid and instead promoting orderly crystal growth. Vigorous stirring ensures rapid mixing and uniform supersaturation throughout the vessel.[13]

  • Maturation, Isolation, and Drying:

    • Follow steps 3-5 from the Cooling Crystallization protocol, using the antisolvent (water) for the final wash.

Vapor Diffusion: For High-Quality Single Crystals

This method is ideal for obtaining X-ray quality single crystals by allowing for the very slow introduction of an antisolvent via the vapor phase.[14][15][16]

Experimental Setup for Vapor Diffusion

G cluster_chamber Sealed Chamber (e.g., Beaker) cluster_vial Inner Vial reservoir Reservoir of Antisolvent (e.g., Diethyl Ether) solution Solution of Compound in a volatile solvent (e.g., Methanol) dummy->solution Antisolvent Vapor Diffuses In

Sources

Preparation of 5-Hydroxy-2-(hydroxymethyl)benzimidazole HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole HCl Salt

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, anticancer, and antihypertensive properties. The specific target molecule, 5-Hydroxy-2-(hydroxymethyl)benzimidazole, incorporates key functional groups—a hydroxyl group on the benzene ring and a hydroxymethyl group at the 2-position—that can serve as crucial points for further molecular elaboration or as key pharmacophoric features for biological target engagement.

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole and its subsequent conversion to the more stable and water-soluble hydrochloride (HCl) salt. The methodology is based on the robust Phillips condensation reaction, a classic and efficient method for constructing the benzimidazole ring system.[2] We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step experimental protocol, and offer insights into process control and troubleshooting.

Reaction Mechanism and Rationale

The synthesis is achieved through the acid-catalyzed condensation of 4-amino-3-hydroxyphenol with glycolic acid. The reaction proceeds via an initial acylation of one of the amino groups of the diamine by glycolic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.

Causality Behind Experimental Choices:

  • Acid Catalyst (HCl): A strong acid like hydrochloric acid serves a dual purpose. It protonates the carbonyl oxygen of glycolic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine. Secondly, it facilitates the multiple dehydration steps required for cyclization and aromatization.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barriers of the intermediate steps, driving the reaction to completion in a reasonable timeframe.

Diagram: Proposed Reaction Mechanism

G Reactants 4-Amino-3-hydroxyphenol + Glycolic Acid Activated_Acid Protonated Glycolic Acid (Enhanced Electrophilicity) Reactants->Activated_Acid Protonation H_plus HCl (Catalyst) H_plus->Activated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by -NH2 Schiff_Base Schiff Base (Imine) Intermediate Tetrahedral_Intermediate->Schiff_Base - H2O Cyclized_Intermediate Non-Aromatic Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Free_Base 5-Hydroxy-2-(hydroxymethyl)benzimidazole Cyclized_Intermediate->Free_Base Aromatization (- H2O) HCl_Salt Final Product: HCl Salt Free_Base->HCl_Salt Acidification with HCl

Caption: Mechanism of acid-catalyzed benzimidazole formation.

Experimental Protocol

This protocol is divided into three main stages: the synthesis of the benzimidazole free base, its purification, and its conversion to the hydrochloride salt.

Materials and Equipment
Reagents & SolventsGradeEquipment
4-Amino-3-hydroxyphenol≥97% Purity250 mL Round-bottom flask
Glycolic Acid≥98% PurityReflux condenser
Hydrochloric Acid (HCl), 4 MAqueous SolutionHeating mantle with magnetic stirrer
Ammonium Hydroxide (NH₄OH)Concentrated (28%)Magnetic stir bar
Ethanol (EtOH)AnhydrousBüchner funnel and filter flask
Diethyl Ether (Et₂O)AnhydrousBeakers and Erlenmeyer flasks
Deionized Water (DI H₂O)pH paper or calibrated pH meter
Activated CharcoalDecolorizing gradeGlassware for recrystallization
Part A: Synthesis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-hydroxyphenol (6.25 g, 50 mmol).

  • Reagent Addition: Add glycolic acid (4.18 g, 55 mmol, 1.1 eq) to the flask.

  • Acid Catalyst: Carefully add 100 mL of 4 M hydrochloric acid. The solution will become a dark slurry.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is Dichloromethane:Methanol (9:1). The starting diamine is significantly more polar than the product.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath for 30 minutes.

Part B: Work-up and Purification
  • Neutralization: While stirring the cooled reaction mixture in the ice bath, slowly add concentrated ammonium hydroxide dropwise to neutralize the acid. The product will begin to precipitate. Continue adding base until the pH of the solution is approximately 7-8.

    • Trustworthiness Check: This step is critical. Adding the base too quickly can cause excessive heat generation and potential side reactions. A slow, controlled addition ensures a clean precipitation and higher purity of the crude product.

  • Precipitation and Isolation: Stir the resulting thick suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of boiling water or an ethanol/water mixture to dissolve the solid completely. If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part C: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 5-Hydroxy-2-(hydroxymethyl)benzimidazole free base (e.g., 5.0 g) in anhydrous ethanol (50-75 mL) with gentle warming.

  • Acidification: Cool the solution to room temperature. While stirring, add a calculated amount of concentrated HCl (37%) or a saturated solution of HCl in ethanol or diethyl ether dropwise until the solution becomes acidic (pH ~2) and a precipitate forms.

    • Expert Tip: Using ethereal HCl often results in a finer, more easily filterable precipitate compared to aqueous HCl.

  • Precipitation: Stir the mixture at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to complete the precipitation of the HCl salt.

  • Collection and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any excess HCl. Dry the final product, 5-Hydroxy-2-(hydroxymethyl)benzimidazole HCl salt, under vacuum.

Diagram: Experimental Workflow

G cluster_synthesis Part A: Synthesis cluster_workup Part B: Work-up & Purification cluster_salt Part C: Salt Formation A1 Combine Reactants: 4-amino-3-hydroxyphenol + Glycolic Acid A2 Add 4 M HCl Catalyst A1->A2 A3 Reflux for 4-6 hours A2->A3 A4 Cool to Room Temp & Ice Bath A3->A4 B1 Neutralize with NH4OH to pH 7-8 A4->B1 B2 Filter Crude Product B1->B2 B3 Recrystallize from EtOH/Water B2->B3 B4 Isolate & Dry Free Base B3->B4 C1 Dissolve Free Base in Anhydrous EtOH B4->C1 C2 Add HCl Solution to pH ~2 C1->C2 C3 Filter Precipitated Salt C2->C3 C4 Wash with Et2O & Dry C3->C4 Final_Product 5-Hydroxy-2-(hydroxymethyl)benzimidazole HCl Salt C4->Final_Product Final Product

Caption: Step-by-step workflow for the synthesis protocol.

Data Summary and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Yield Typically 60-75% (based on the starting diamine)
Melting Point Decomposes at elevated temperatures
¹H NMR Peaks corresponding to aromatic, methylene, and hydroxyl protons
Mass Spectrometry (ESI+) [M+H]⁺ peak for the free base at m/z ≈ 165.06

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; insufficient heating time or temperature.Extend reflux time and monitor by TLC until the starting material is consumed. Ensure the heating mantle is at the correct temperature.
Dark, Oily Product Oxidation of the phenol group; impurities in starting materials.Perform the reaction under an inert atmosphere (e.g., Nitrogen). Ensure high-purity starting materials. Decolorize with activated charcoal during recrystallization.
Product Fails to Precipitate Insufficient neutralization; product is too soluble in the work-up solvent.Check the pH carefully and add more base if needed. Reduce the volume of the solvent by evaporation before cooling.
Impure Final Product Incomplete removal of salts or starting materials.Ensure thorough washing of the filter cake. Perform a second recrystallization if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Acid/Base Handling: Concentrated hydrochloric acid and ammonium hydroxide are corrosive and have noxious fumes. Handle them exclusively within a certified chemical fume hood.

  • Solvent Safety: Ethanol and diethyl ether are highly flammable. Keep them away from ignition sources.

  • Reaction Monitoring: Never heat a closed system. Ensure the reflux setup is properly vented.

References

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances. [Link]

  • Synthesis of Substituted Benzimidazoles by C–H Imination. Synfacts. [Link]

  • Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research. [Link]

  • Glycolic acid. Wikipedia. [Link]

  • Benzimidazole. Organic Syntheses Procedure. [Link]

Sources

Using 5-Hydroxy-2-(hydroxymethyl)benzimidazole as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry of 5-Hydroxy-2-(hydroxymethyl)benzimidazole (5-OH-HmMBI)

Executive Summary

This guide details the protocols for utilizing 5-Hydroxy-2-(hydroxymethyl)benzimidazole (5-OH-HmMBI) as a multifunctional ligand in coordination chemistry. While the parent compound, 2-hydroxymethylbenzimidazole (HmMBI), is a well-established N,O-chelator, the introduction of the 5-hydroxyl group creates a "dual-domain" ligand.[1] This modification enhances water solubility, introduces a redox-active phenolic site, and enables supramolecular assembly via hydrogen bonding.[1]

Key Applications:

  • Bioinorganic Modeling: Mimicking the histidine-tyrosine interplay in metalloenzyme active sites.[1]

  • Metal-Organic Frameworks (MOFs): The 5-OH group acts as a secondary node for multidimensional lattice growth.

  • Catalysis: Proton-coupled electron transfer (PCET) reactions facilitated by the phenolic moiety.

Ligand Profile & Properties

Chemical Structure & Coordination Modes: The ligand features two distinct functional domains:

  • Primary Chelation Domain (N,O): The imidazole nitrogen (N3) and the hydroxymethyl oxygen form a stable 5-membered chelate ring with transition metals.

  • Secondary Functional Domain (5-OH): A phenolic group remote from the chelation site. It remains protonated at neutral pH (H-bond donor) but becomes a bridging phenolate donor under basic conditions (pKa ~9.5).

Table 1: Physicochemical Properties

PropertyValue (Approx.)Significance in Coordination
Molecular Weight 164.16 g/mol Stoichiometry calculations.[1]
pKa₁ (Imidazolium) ~5.4Below pH 5.4, N-coordination is inhibited by protonation.[1]
pKa₂ (Phenolic OH) ~9.5Deprotonation triggers bridging modes or solubility changes.
pKa₃ (Imidazole NH) ~12.5Deprotonation allows formation of anionic imidazolate species.
Solubility DMSO, MeOH, Hot H₂OCompatible with solvothermal and alcoholic synthesis.[1]

Ligand Synthesis Protocol

Note: Commercial availability of this specific derivative is limited. The following protocol is validated for in-house synthesis.

Reaction: Condensation of 3,4-diaminophenol with glycolic acid under Phillips conditions.[1]

Reagents:

  • 3,4-Diaminophenol dihydrochloride (10 mmol, 1.97 g)[1]

  • Glycolic acid (12 mmol, 0.91 g)

  • Hydrochloric acid (4 M, 20 mL)

  • Sodium hydroxide (saturated solution)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3,4-diaminophenol dihydrochloride and glycolic acid in 20 mL of 4 M HCl.

  • Reflux: Heat the mixture to reflux (approx. 100°C) with magnetic stirring for 8 hours. The acidic medium promotes ring closure.[1]

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated NaOH dropwise while monitoring pH.

  • Precipitation: Adjust pH to ~6.5–7.0. The product, 5-OH-HmMBI, will precipitate as a beige/brown solid (isoelectric point).[1]

    • Critical Step: Do not exceed pH 8, or the phenolate will form and redissolve the product.[1]

  • Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from water/ethanol (9:1).

  • Yield: Expected yield 60–75%.

Coordination Protocols

Workflow A: Synthesis of Mononuclear Cu(II) Chelate

Target Species: [Cu(5-OH-HmMBI)₂(solvent)]²⁺ Application: Bio-mimetic oxidation catalysis.[1]

Protocol:

  • Ligand Solution: Dissolve 0.5 mmol (82 mg) of 5-OH-HmMBI in 10 mL of warm Methanol.

  • Metal Solution: Dissolve 0.25 mmol Cu(CH₃COO)₂·H₂O in 5 mL Methanol.

  • Complexation: Add the metal solution to the ligand solution dropwise.[1]

    • Observation: Solution turns deep blue/green, indicating N,O-chelation.[1]

  • Crystallization: Allow the mixture to stand at room temperature for 24–48 hours. Slow evaporation yields blue crystals.[1][2]

  • Validation:

    • UV-Vis: Look for d-d transition band at ~600–650 nm (distorted octahedral geometry).

    • IR: Shift of C=N stretch from ~1620 cm⁻¹ (free) to ~1590 cm⁻¹ (bound).

Workflow B: Synthesis of Zn(II) Luminescent Framework

Target Species: [Zn(5-OH-HmMBI)Cl₂] Application: Fluorescence sensing.[1]

Protocol:

  • Stoichiometry: 1:1 Metal-to-Ligand ratio.[1]

  • Solvent System: Ethanol (Abs).

  • Mixing: Mix 0.5 mmol ZnCl₂ (anhydrous) in 5 mL EtOH with 0.5 mmol Ligand in 10 mL EtOH.

  • Reflux: Reflux for 2 hours to ensure thermodynamic product formation.

  • Isolation: Cool to induce precipitation of a white microcrystalline powder.

  • Note: Zn(II) promotes strong fluorescence by inhibiting photo-induced electron transfer (PET) quenching.

Structural Visualization

The following diagram illustrates the coordination logic and potential supramolecular interactions of the 5-OH-HmMBI ligand.

CoordinationChemistry Ligand 5-OH-HmMBI (Ligand) N3 N3 (Imidazole) Ligand->N3 OH_alc 2-CH2OH (Alcoholic) Ligand->OH_alc OH_phen 5-OH (Phenolic) Ligand->OH_phen Metal Metal Center (Cu, Zn, Co) Chelate Primary Chelate (5-Membered Ring) Chelate->Metal Stabilization Supramolecular Supramolecular Assembly N3->Metal Coordination (Strong) N3->Chelate OH_alc->Metal Coordination (Moderate) OH_alc->Chelate OH_phen->Metal Bridging Mode (High pH) OH_phen->Supramolecular H-Bonding (Neutral pH)

Caption: Coordination map of 5-OH-HmMBI showing the primary N,O-chelation pathway (Blue) and the pH-dependent secondary interactions of the phenolic group (Green/Red).

Characterization & Troubleshooting

Self-Validating Analytical Checks:

  • Infrared Spectroscopy (FTIR):

    • Diagnostic: Disappearance/Shift of the broad O-H stretch of the hydroxymethyl group (~3200 cm⁻¹) indicates coordination.

    • Differentiation: The phenolic O-H (sharp, ~3400 cm⁻¹) should remain distinct in neutral complexes (Workflow A/B).

  • pH Sensitivity Check:

    • Dissolve the complex in water/DMSO.[1]

    • Add 1 eq. NaOH. A color change (e.g., Green -> Brown for Cu) indicates deprotonation of the 5-OH and potential polymerization/bridging.[1]

Common Pitfalls:

  • Issue: Product oils out during synthesis.

    • Fix: The pH adjustment (Step 3 in Synthesis) is too fast. Re-acidify and neutralize extremely slowly over 30 minutes.

  • Issue: Low solubility of the complex.

    • Fix: The 5-OH group increases polarity.[1] Use DMF or DMSO for characterization, or convert the 5-OH to a methoxy (-OMe) derivative if solubility is critical for NMR.[1]

References

  • Barszcz, B. et al. (2008).[3] "Coordination chemistry of 2-hydroxymethylbenzimidazole complexes with copper(II) and cadmium(II) ions: Similarities and differences." Polyhedron, 27(17), 3500-3508.[1][4]

  • Preinerová, K. et al. (2024).[5] "Salicylatocopper(II) complexes with 2-hydroxymethylbenzimidazole: Solvent-controlled conformational polymorphism." Polyhedron, 259, 117079.[1]

  • Jabłońska-Wawrzycka, A. et al. (2010).[3][6] "Similarities and differences of thermal behaviour of 2-hydroxymethylbenzimidazole complexes with Zn(II) and Cd(II) ions." Journal of Thermal Analysis and Calorimetry, 101, 463–469.[1][7]

  • Podunavac-Kuzmanović, S.O. et al. (2012). "Synthesis, characterization, and biological activities of zinc(II) complexes with some benzimidazole derivatives." Journal of the Serbian Chemical Society, 77(5).

  • PrepChem. "Synthesis of 5-hydroxy-1H-benzimidazole." (General benzimidazole synthesis reference).

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of 5-hydroxy benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of 5-hydroxybenzimidazoles presents a unique "double-edged" challenge compared to unsubstituted benzimidazoles. The electron-donating hydroxyl group at the C5 position significantly increases the nucleophilicity of the diamine precursor, accelerating the reaction. However, this same electronic enrichment makes the key intermediate—3,4-diaminophenol —exceptionally prone to oxidative degradation (formation of quinoid tars) before the ring can close.

The primary cause of low yield is not the cyclization step itself, but the degradation of the diamine intermediate prior to ring closure.

This guide moves beyond standard textbook protocols to address the specific handling of this unstable intermediate and the amphoteric workup required for the phenol-substituted product.

Critical Workflow Visualization

The following diagram illustrates the "Oxidation Trap"—the critical failure point where most yield is lost—and the "Protected Pathway" required for success.

G Start Precursor: 4-Amino-3-nitrophenol Reduction Reduction Step (H2/Pd or Na2S2O4) Start->Reduction Diamine Intermediate: 3,4-Diaminophenol Reduction->Diamine Oxidation TRAP: Air Oxidation (Quinone Imines/Tars) Diamine->Oxidation Exposure to O2 (Fast) Cyclization Cyclization Agent (Acid/Aldehyde) Diamine->Cyclization Inert Atms / Acid Salt Product Target: 5-Hydroxybenzimidazole Cyclization->Product Dehydration (-H2O)

Figure 1: The Mechanistic Pathway.[1] Note the "Red Path" representing the rapid oxidation of the electron-rich diamine, the primary cause of "black tar" formation.

Troubleshooting Guide (Symptom-Based)

Symptom A: "My reaction mixture turned black/dark purple immediately."

Diagnosis: Rapid oxidation of the 3,4-diaminophenol intermediate. The Science: The 5-OH group pushes electron density into the ring, lowering the oxidation potential. In the presence of trace oxygen and neutral/basic pH, the diamine oxidizes to o-quinone imines, which polymerize into insoluble melanin-like tars.

Corrective Protocol:

  • Switch to In Situ Reduction: Do not isolate the free diamine. Reduce 4-amino-3-nitrophenol (using H2/Pd-C or Sodium Dithionite) directly in the cyclization solvent.

  • Use the Hydrochloride Salt: If you must isolate the intermediate, convert it immediately to 3,4-diaminophenol dihydrochloride . The protonated amines are electron-deficient and resistant to oxidation.

  • Add Antioxidants: For aqueous oxidative cyclizations (e.g., using aldehydes), add 1-2 equivalents of Sodium Metabisulfite to the reaction mixture.

Symptom B: "The reaction is complete by TLC, but I get <20% recovery after workup."

Diagnosis: Isoelectric Point (pI) Mismanagement. The Science: 5-Hydroxybenzimidazoles are amphoteric .

  • pH < 4: Soluble as the cation (protonated imidazole).

  • pH > 10: Soluble as the anion (deprotonated phenoxide).

  • pH ~7: Zwitterionic and least soluble.

Corrective Protocol:

  • Do NOT simply "basify to pH 12" as you would for a standard benzimidazole. You will redissolve your product as the phenolate salt.

  • Target pH: Adjust the pH carefully to 6.8 – 7.2 (the approximate isoelectric point) to maximize precipitation.

  • Salting Out: If precipitation is light, saturate the aqueous phase with NaCl to exploit the "salting out" effect before filtration.

Symptom C: "Incomplete conversion / Starting material remains."

Diagnosis: Hydrolysis Equilibrium (Phillips Condensation). The Science: In aqueous acid (4N HCl), the formation of the benzimidazole is an equilibrium process involving dehydration. Water in the solvent drives the equilibrium backward toward the open-chain amide.

Corrective Protocol:

  • Switch to Polyphosphoric Acid (PPA): PPA acts as both a solvent and a powerful dehydrating agent. It shifts the equilibrium entirely toward the cyclized product.

  • Temperature: Ensure the reaction is heated to 140°C – 160°C when using carboxylic acids.

Optimized Protocols

Method A: The "Gold Standard" (Polyphosphoric Acid)

Best for: Alkyl/Aryl substitution at C2 position. Highest Yield.

  • Mix: Combine 3,4-diaminophenol dihydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in a flask.

  • Solvent: Add Polyphosphoric Acid (PPA) (approx. 10-15 mL per gram of diamine).

  • Reaction: Heat to 150°C for 4-6 hours under Nitrogen.

    • Note: The high viscosity of PPA requires mechanical stirring or a strong magnetic bar.

  • Quench: Pour the hot syrup slowly into crushed ice/water with vigorous stirring.

  • Isolation: Neutralize carefully with 50% NaOH solution to pH 7.0 . Collect the precipitate.

Method B: Oxidative Cyclization (Bisulfite Method)

Best for: C2-H or C2-Alkyl using Aldehydes. Milder conditions.

  • Dissolve: 4-Amino-3-nitrophenol (1.0 eq) in Methanol/Water (1:1).

  • Reduce: Add Sodium Dithionite (3.0 eq) and reflux for 1 hour until the yellow color fades (formation of diamine).

  • Cyclize: Add the Aldehyde (1.1 eq) and Sodium Metabisulfite (1.5 eq). Reflux for 4-8 hours.

  • Mechanism: The bisulfite adduct stabilizes the intermediate imine and facilitates the oxidative ring closure without forming tars.

Comparative Data: Yield Optimization

MethodReagent SystemAvg. Yield (5-OH)Primary Risk
Standard Phillips 4N HCl, Reflux35 - 50%Incomplete cyclization; Oxidation
Thermal Fusion Neat (Melt), 180°C20 - 40%Sublimation; Charring/Tarring
PPA (Method A) Polyphosphoric Acid85 - 92% Workup requires care (exothermic)
Oxidative (Method B) Na2S2O4 / Aldehyde70 - 80%Solvent selection critical

Decision Tree: Troubleshooting Logic

Troubleshooting Start Problem Detected CheckColor Is Mixture Black/Tar? Start->CheckColor CheckYield Low Recovery? CheckColor->CheckYield No Oxidation CAUSE: Oxidation SOL: Use HCl Salt or Inert Gas CheckColor->Oxidation Yes CheckpH Check Workup pH CheckYield->CheckpH Solubility CAUSE: Phenolate Formation SOL: Adjust to pH 7.0 CheckpH->Solubility pH > 9 or < 4 Incomplete CAUSE: Wet Acid SOL: Use PPA CheckpH->Incomplete pH is 7

Figure 2: Diagnostic Logic Flow for low-yield scenarios.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve the yield? A: Yes. Microwave synthesis often suppresses side reactions (like oxidation) by drastically shortening the reaction time. Using PPA in a microwave reactor at 160°C for 10-15 minutes is a proven high-yield modification [1].

Q: Why do I see a "double spot" on TLC even after purification? A: This is likely tautomerism , not impurity. 5-hydroxybenzimidazole exists in equilibrium with 6-hydroxybenzimidazole (proton hopping between N1 and N3). This is normal and characteristic of the scaffold.

Q: My product is stuck in the PPA syrup. How do I get it out? A: PPA hydrolyzes slowly. Pour the mixture into ice, but let it stir for at least 2-4 hours to ensure the PPA is fully broken down into orthophosphoric acid before neutralizing. If you neutralize too fast, the product may be trapped in phosphate salts.

References

  • Microwave-Assisted Synthesis: Synthesis of Benzimidazoles using High Yield Thermal Method. IJFMR. (2025). Link

  • PPA Mechanism: The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles. J. Am. Chem. Soc. Link

  • Oxidative Cyclization: Facile Synthesis of Benzimidazoles via Oxidative Cyclization. ResearchGate. (2023). Link

  • pKa & Properties: 5-Hydroxybenzimidazole | C7H6N2O. PubChem. Link

  • Workup & Isoelectric Points: Studies on removal of genotoxic impurities... using polybenzimidazole. Universidade de Lisboa. Link

Sources

Preventing oxidation of the C2-hydroxymethyl group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of the C2-Hydroxymethyl Group During Synthesis

Audience: Medicinal Chemists, Process Chemists, and Nucleoside/Carbohydrate Specialists.[1]

The Challenge: The "C2-Hydroxymethyl" Paradox

In complex scaffold synthesis—particularly with branched nucleosides (e.g., 2'-C-hydroxymethyl analogs) or polyoxygenated carbocycles —the C2-hydroxymethyl group presents a dual challenge. It is a primary alcohol , making it sterically accessible and kinetically superior to secondary alcohols (like C3-OH).[1] However, this same accessibility makes it the first casualty during non-selective oxidation steps intended for other functional groups.[1]

If your synthetic route requires the oxidation of a secondary alcohol (e.g., to generate a ketone) or the manipulation of an anomeric center, the C2-hydroxymethyl group must be rigorously shielded. Failure to do so results in over-oxidation to the aldehyde (which can polymerize) or the carboxylic acid, destroying the pharmacophore.

Strategic Protection Protocols (The "Shield")

The most robust method to prevent oxidation is kinetic differentiation using steric bulk. The C2-hydroxymethyl group (primary) reacts faster with bulky silylating agents than the adjacent C2- or C3-hydroxyl groups (secondary/tertiary).[1][2]

FAQ: Which Protecting Group Should I Use?
FeatureTBDMS (tert-Butyldimethylsilyl) Trityl (Tr) / DMTr Benzoyl (Bz)
Selectivity High (Primary > Secondary ~100:[1]1)Very High (Primary only)Low (Kinetic control required)
Stability Stable to weak base, oxidation, reduction.[1]Labile to acid; stable to base.Stable to acid; labile to base.
Removal Fluoride (TBAF) or mild acid.[1][3]Mild acid (TCA/DCM).[1]Strong base (NaOMe).[1]
Best For... General synthesis. The Gold Standard.Nucleosides (5'-OH or 2'-CH2OH).[1]When ester directing effects are needed.
Standard Operating Procedure: Selective Silylation (TBDMS)

Use this protocol to selectively mask the C2-hydroxymethyl group in the presence of secondary alcohols.

Reagents:

  • Substrate (Polyol)[1][4]

  • TBDMS-Cl (1.1 - 1.2 equiv)[1]

  • Imidazole (2.5 equiv)[1][3]

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Workflow:

  • Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve substrate and imidazole in anhydrous DMF. Cool to 0°C .

  • Addition: Add TBDMS-Cl portion-wise over 15 minutes. Crucial: Do not add all at once to maintain kinetic selectivity.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC.[1][3]

    • Checkpoint: If starting material remains after 2h, allow to warm to RT, but monitor closely to prevent bis-silylation.[1]

  • Workup: Dilute with Et2O, wash with sat.[1] NaHCO3, water, and brine.[1] Dry over Na2SO4.[1]

Technical Insight: Imidazole acts as both a base and a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate.[1] This species is bulky enough to discriminate sharply between the primary C2-CH2OH and the hindered secondary alcohols [1, 2].[2]

Selective Oxidation Strategies (The "Sniper")

If protection is impossible and you must oxidize a secondary alcohol in the presence of the C2-hydroxymethyl group, you are entering "high-risk" territory. You must use reagents that rely on steric crowding to slow down the reaction at the primary center (counter-intuitive, but possible with specific nitroxyl radicals) or use electrochemical methods.

However, the industry standard is to never leave the hydroxymethyl exposed during oxidation.

Visualizing the Decision Logic

ProtectionLogic cluster_0 Oxidation Risk Zone Start Substrate with C2-Hydroxymethyl (1°) & C3-Hydroxyl (2°) Decision Is C2-CH2OH Protected? Start->Decision Goal Goal: Oxidize C3-OH Preserve C2-CH2OH Yes Proceed with Standard Oxidation (Swern, DMP, Jones) Decision->Yes Yes No STOP. Risk of Over-oxidation Decision->No No Yes->Goal Protect Apply TBDMS/Trityl (Kinetic Control) No->Protect Required Action Risk1 Primary OH -> Aldehyde No->Risk1 If ignored Protect->Decision Re-evaluate Risk2 Aldehyde -> Acid Risk1->Risk2

Caption: Decision matrix for handling C2-hydroxymethyl groups during oxidative sequences. Note the critical loop requiring protection before oxidation.

Troubleshooting Guide

Issue 1: "I tried to protect the C2-CH2OH, but the silyl group migrated to the C3-OH."

Diagnosis: Silyl migration (acyl or silyl wandering) occurs under basic conditions if the secondary alcohol is in close proximity (1,2-diol or 1,3-diol systems) and the reaction is allowed to equilibrate.[1] Solution:

  • Lower the Temperature: Perform the silylation at -20°C or 0°C .

  • Change the Solvent: Switch from DMF to DCM or THF . DMF promotes equilibrium; DCM is non-polar and favors kinetic trapping.

  • Switch Reagents: Use TBDMS-Triflate (TBSOTf) with 2,6-lutidine at -78°C. This is an ultra-fast kinetic condition that "freezes" the silyl group on the most accessible oxygen before it can migrate.

Issue 2: "The protecting group fell off during the subsequent oxidation step."

Diagnosis: You likely used an acidic oxidant (like Jones Reagent) or generated acid byproducts (e.g., HCl in Swern oxidation if not quenched properly) that cleaved the TBDMS or Trityl ether. Solution:

  • Buffer the Reaction: If using Swern, ensure excess base (Diisopropylethylamine or Triethylamine) is added before warming to RT.[1]

  • Use Basic/Neutral Oxidants: Switch to Dess-Martin Periodinane (DMP) buffered with NaHCO3 or Pyridine .[1] This maintains a neutral pH, preserving acid-sensitive silyl ethers [3].[1]

  • Use TPAP/NMO: Tetrapropylammonium perruthenate (TPAP) is a mild, catalytic oxidant that works at neutral pH and is highly compatible with silyl protecting groups.[1]

Issue 3: "I need to deprotect the C2-CH2OH but keep other silyl groups intact."

Diagnosis: You have multiple silyl groups (e.g., TBDMS on C2-CH2OH and TBDPS on C3-OH) and need selective removal.[1][5] Solution:

  • Exploit Sterics: TBDMS is more labile than TBDPS (tert-Butyldiphenylsilyl).[1]

  • Protocol: Use TFA (Trifluoroacetic acid) in water/THF (1:1) at 0°C. Acid hydrolysis cleaves TBDMS ~100x faster than TBDPS.[1] Avoid TBAF, as fluoride is often too aggressive and will strip both groups [4].[1]

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. BenchChem Technical Library. Link

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley-Interscience.[1] (Referenced for kinetic selectivity ratios of Silyl ethers).[1] Link[1]

  • Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes and Ketones: Dess-Martin Periodinane. Link

  • National Institutes of Health (NIH). (2022).[1] Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. PMC. Link

Sources

Technical Support Center: Benzimidazole Condensation Troubleshooting & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzimidazole Synthesis. The condensation of o-phenylenediamine (o-PDA) with carboxylic acids (the Phillips-Ladenburg reaction)[1] or aldehydes is a cornerstone of heterocyclic and medicinal chemistry. However, researchers frequently encounter a critical bottleneck: the formation of dark, intractable polymeric impurities.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure the high-purity isolation of your target compounds.

Section 1: Mechanistic Causality of Polymeric Impurities

To eliminate impurities, we must first understand their chemical origin. o-Phenylenediamine is a highly electron-rich aromatic amine that lacks substitution to protect it from oxidation[2]. In the presence of ambient oxygen or trace metal oxidants, o-PDA rapidly oxidizes into highly reactive quinonediimine intermediates[2]. These intermediates undergo uncontrolled intermolecular coupling, generating complex, high-molecular-weight polymeric networks.

Simultaneously, under the harsh acidic conditions often required for cyclization, aldehydes can undergo aldol-type self-condensation. This contributes to a tarry matrix that traps the desired benzimidazole product, causing the crude mixture to precipitate as a dark oil rather than a crystalline solid[3].

Mechanism OPDA o-Phenylenediamine (Highly Electron-Rich) Intermediate Imine / Amide Intermediate OPDA->Intermediate Condensation Oxidation Oxidation (Air/O2) OPDA->Oxidation Side Reaction Aldehyde Aldehyde / Carboxylic Acid Aldehyde->Intermediate Benzimidazole Benzimidazole Product (Target) Intermediate->Benzimidazole Cyclization Quinone Quinonediimine Intermediate Oxidation->Quinone Polymer Polymeric Impurities (Dark/Tarry Byproducts) Quinone->Polymer Polymerization

Reaction pathway of benzimidazole synthesis versus oxidative polymerization.

Section 2: Troubleshooting FAQs

Q1: My reaction yields a dark, oily residue instead of a crystalline solid. How can I prevent this during the reaction phase? A1: The dark oil is a physical manifestation of polymeric impurities overriding the crystallization of your product[3]. To prevent this at the source:

  • Atmospheric Control: Always purge the reaction vessel with an inert gas (N₂ or Ar) to eliminate the oxygen required for quinonediimine formation[3].

  • Precursor Selection: Utilize o-phenylenediamine dihydrochloride instead of the free base. The protonated amine groups are significantly less electron-rich, drastically reducing their susceptibility to oxidation while still allowing the condensation to proceed upon controlled neutralization[3].

Q2: I am observing significant side product formation. How can I minimize aldehyde self-condensation? A2: Aldehyde self-condensation competes with imine formation. To favor the desired pathway:

  • Stoichiometric Control: Add the aldehyde dropwise to a pre-stirred solution of o-PDA and your acid catalyst. This keeps the steady-state concentration of the aldehyde low, minimizing self-reaction.

  • Temperature Optimization: While the Phillips-Ladenburg reaction often requires high heat (sometimes >180°C for aromatic acids)[1], aldehyde condensations should be monitored closely. If the reaction stalls at the imine intermediate, a modest, controlled temperature increase is warranted; excessive heat will exponentially increase polymerization rates[4].

Q3: Standard silica gel chromatography is failing to purify my product. What is the most effective strategy to remove high-molecular-weight polymers? A3: Polymeric impurities are notoriously difficult to remove via chromatography because they streak heavily and irreversibly bind to silica, often co-eluting with the highly polar benzimidazole core[5]. The most effective, scalable strategy is Activated Carbon Treatment followed by Recrystallization [6]. Activated carbon possesses a massive surface area with a high affinity for conjugated, polymeric networks, effectively sequestering them from the monomeric product.

Section 3: Self-Validating Experimental Methodologies

Every protocol below is designed as a self-validating system. If a validation checkpoint fails, do not proceed to the next step; instead, apply the listed corrective action to rescue your material.

Protocol 1: Isoelectric Precipitation (Acid-Base Workup)

Purpose: To separate the benzimidazole core from unreacted starting materials and water-soluble byproducts prior to final polishing.

  • Acidic Quench: If the reaction was run under neutral or basic conditions, quench by adding 1M HCl until the pH is < 2.

    • Validation Checkpoint: The benzimidazole product will protonate and dissolve into the aqueous layer. Non-basic organic impurities will precipitate or remain in the organic phase. Wash the aqueous layer with ethyl acetate to remove these impurities.

  • Controlled Neutralization: Cool the aqueous layer in an ice bath. Slowly add 10% NaOH or NH₄OH dropwise with vigorous swirling or stirring[3].

  • pH Monitoring: Continuously monitor the pH. Stop addition when the pH reaches 7.5–8.0 (the approximate isoelectric point of most unsubstituted benzimidazoles).

    • Validation Checkpoint: A massive precipitation of the free base product should occur[3]. If the pH overshoots to >10, some benzimidazoles may re-dissolve as the N-H proton is abstracted. Self-Correction: If this occurs, carefully back-titrate with dilute HCl until maximum turbidity is restored.

  • Filtration: Filter the precipitate, wash with cold distilled water, and dry under vacuum.

Protocol 2: Activated Carbon & Recrystallization Workflow

Purpose: To strip residual polymeric impurities from crude, dark benzimidazole mixtures.

  • Dissolution: Suspend the crude, dark benzimidazole in a suitable recrystallization solvent (e.g., boiling water, ethanol, or aqueous ethanol)[6]. Heat to a gentle reflux until the monomeric product is fully dissolved.

    • Validation Checkpoint: The solution will likely be dark brown/black. If undissolved solid remains, it may be highly cross-linked polymer. Do not add more solvent; proceed to step 2.

  • Carbon Digestion: Briefly remove the flask from the heat source to prevent boil-over, and add 10-20% w/w activated decolorizing carbon[3]. Return to heat and digest (stir at reflux) for 15–20 minutes.

  • Hot Filtration: Rapidly filter the boiling mixture through a pad of Celite using a pre-warmed Buchner funnel.

    • Validation Checkpoint: Inspect the filtrate. It should be clear and pale yellow or colorless. Self-Correction: If the filtrate remains dark brown, the polymer load exceeded the carbon's capacity. Re-treat the filtrate with a fresh batch of activated carbon and filter again.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize yield.

    • Validation Checkpoint: Distinct crystals should form. If an oil separates ("oiling out"), the solvent system is too weak or cooling was too rapid. Reheat to dissolve, add a few drops of a solubilizing solvent (e.g., ethanol), and cool at a slower rate.

  • Isolation: Collect the pure crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent.

Purification Start Crude Reaction Mixture (Contains Polymers) AcidBase Acid-Base Extraction (Isolate Free Base) Start->AcidBase pH Adjustment Charcoal Activated Carbon Treatment (Adsorb Polymers) AcidBase->Charcoal Dissolve in Hot Solvent Filter Hot Filtration over Celite (Remove Carbon) Charcoal->Filter 15 min Digestion Recrystallize Recrystallization (Cooling & Nucleation) Filter->Recrystallize Filtrate Evaluation Pure Pure Benzimidazole Crystals (Validated Product) Recrystallize->Pure Crystal Harvesting

Step-by-step purification workflow for removing polymeric impurities.

Section 4: Quantitative Data Summaries

To aid in selecting the appropriate purification strategy, the following table synthesizes the comparative efficacy of standard techniques against polymeric impurities in benzimidazole synthesis.

Purification StrategyImpurity Removal EfficiencyTypical Yield RecoveryScalabilityPrimary Limitation
Silica Gel Chromatography Low (Polymers streak/bind)40 - 60%PoorHigh solvent consumption; irreversible polymer binding to silica[4].
Acid-Base Precipitation Moderate75 - 90%ExcellentDoes not remove polymers with a similar pKa to the product.
Activated Carbon + Recrystallization High (Adsorbs conjugated networks)65 - 85%ExcellentRequires finding an optimal recrystallization solvent system[6].
Sublimation Very High50 - 70%ModerateOnly viable for lower molecular weight, thermally stable benzimidazoles[7].
References
  • Defense Technical Information Center (DTIC). "RESEARCH ON BENZIMIDAZOLE DERIVATIVES."[Link]

  • CoLab.ws. "Phillips‐Ladenburg Benzimidazole Synthesis."[Link]

  • National Institutes of Health (NIH) - PMC. "Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions."[Link]

  • Google Patents. "Patent No.

Sources

Technical Support Center: Aqueous Stability of 5-Hydroxy-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Hydroxy-2-(hydroxymethyl)benzimidazole (5-OH-2-HMB). This compound is a highly versatile intermediate in drug development and material science. However, its unique structural features—an amphoteric benzimidazole core, a redox-sensitive phenolic hydroxyl, and a chelating hydroxymethyl group—make its aqueous stability a frequent challenge for researchers.

This guide provides an in-depth analysis of the molecule's degradation mechanics, actionable troubleshooting matrices, and self-validating protocols to ensure absolute experimental integrity.

Core Stability Profile & Physicochemical Causality

To prevent degradation, you must first understand the structural causality behind it. The stability of 5-OH-2-HMB in water is dictated by three competing mechanisms:

  • Amphoteric Benzimidazole Core : The protonated benzimidazole nitrogen has a pKa of ~5.4[1]. Below pH 5.5, the molecule is fully protonated, which maximizes aqueous solubility but can alter target binding affinity in biological assays.

  • Phenolic Oxidation (The 5-Hydroxy Group) : Phenols are weak acids (pKa ~9.5–10.0). At alkaline pH (>8.0), the dissociation of the hydroxyl hydrogen forms a highly reactive phenoxide anion[2]. This anion is extremely susceptible to auto-oxidation, rapidly converting the molecule into a benzimidazole-4,7-dione derivative[3].

  • Metal Chelation (The 2-Hydroxymethyl Group) : The hydroxymethyl group acts as a bidentate chelator in conjunction with the imidazole nitrogen. It readily forms coordination complexes with trace divalent metals (e.g., Cu²⁺, Cd²⁺)[4]. These metals act as catalysts for the oxidation of the phenol ring, generating reactive oxygen species (ROS) that destroy the compound.

Quantitative Stability Parameters

Table 1: Physicochemical parameters and stability metrics of 5-OH-2-HMB in aqueous media.

ParameterValue / ObservationMechanistic Implication
pKa₁ (Imidazole NH⁺) ~5.4 - 5.6Solutions < pH 5.5 are protonated; highly soluble but prone to slow acid hydrolysis.
pKa₂ (Phenol OH) ~9.5 - 10.0Solutions > pH 8.0 contain phenoxide ions, triggering rapid auto-oxidation.
Optimal Stability pH 6.0 - 6.5Balances imidazole deprotonation and phenol protonation. Minimizes reactive species.
Oxidation Half-life (pH 8.5, 25°C)< 12 hoursRapid conversion to dione derivatives; visually indicated by pink/brown color.
Oxidation Half-life (pH 6.0, 4°C)> 4 weeksHighly stable when protected from light, oxygen, and trace metals.
Degradation Pathways

degradation A 5-OH-2-HMB (Intact Molecule) B Phenoxide Anion (Highly Reactive) A->B Alkaline pH (>8.0) C Benzimidazole-4,7-dione (Pink/Brown Degradant) A->C UV Light / Heat D Metal-Ligand Complex (e.g., Cu2+, Fe3+) A->D Trace Metals B->C O2 (Auto-oxidation) D->C Catalytic Oxidation

Mechanistic pathways of 5-OH-2-HMB degradation in aqueous environments.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid pink or brown discoloration of the aqueous solution.
  • Root Cause: Auto-oxidation of the 5-hydroxy group. When exposed to oxygen, light, or high pH, the phenol ring oxidizes into a benzimidazole-4,7-dione[3]. The extended conjugated system of the dione absorbs visible light, appearing pink (early stage) to dark brown (late stage).

  • Resolution: Adjust your buffer to a strictly controlled pH of 6.0–6.5 to keep the phenol fully protonated. Always degas the solvent with Argon or Nitrogen prior to dissolution to displace dissolved oxygen.

Issue 2: Unpredictable precipitation during dilution into assay buffers.
  • Root Cause: The compound is approaching its isoelectric point, or the assay buffer lacks sufficient ionic strength to maintain the neutral species in solution.

  • Resolution: Pre-dissolve the compound in a water-miscible co-solvent (e.g., 5% DMSO) before diluting it dropwise into the aqueous buffer under vortexing. Ensure the final buffer has an ionic strength of at least 50 mM.

Issue 3: High lot-to-lot variability in biological assays (e.g., enzyme inhibition).
  • Root Cause: Trace heavy metals in the water supply or lower-grade buffer salts are chelating with the 2-hydroxymethyl and imidazole nitrogen[4]. These metal-ligand complexes either precipitate out of solution or catalyze localized ROS generation, destroying the active compound before it reaches the target.

  • Resolution: Supplement your aqueous buffer with 1 mM EDTA. EDTA has a higher affinity for divalent cations than the benzimidazole derivative, effectively sequestering the metals and preventing catalytic oxidation[2].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in Quality Control (QC) checkpoints so you can verify the integrity of your solutions before proceeding to critical experiments.

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions

workflow S1 1. Solvent Degassing (Sparge with Ar/N2 for 30 min) S2 2. Buffer Preparation (10 mM Phosphate, pH 6.5 + 1 mM EDTA) S1->S2 S3 3. Compound Dissolution (Under inert atmosphere, protect from light) S2->S3 S4 4. Quality Control Check (Absorbance at 450 nm must be < 0.05) S3->S4 S5 5. Storage (Amber vials, Argon overlay, -20°C) S4->S5

Self-validating workflow for the preparation of oxidation-resistant 5-OH-2-HMB stock solutions.

Step-by-Step Methodology:

  • Degas the Solvent: Sparge ultra-pure water (18.2 MΩ·cm) with Argon or Nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Formulate the Buffer: Prepare a 10 mM Sodium Phosphate buffer. Adjust the pH to exactly 6.5 using dilute HCl or NaOH. Add 1 mM EDTA to chelate trace metals[2].

  • Dissolution: Weigh the 5-OH-2-HMB powder in a dark or amber vial. Add the degassed buffer and sonicate briefly (max 30 seconds) to avoid thermal degradation.

  • Self-Validation (QC Check): Measure the absorbance of the solution at 450 nm using a UV-Vis spectrophotometer. An absorbance of < 0.05 confirms the absence of pink/brown dione degradants. If

    
    , discard the solution.
    
  • Storage: Aliquot the validated solution into single-use amber vials, overlay with Argon gas, and store at -20°C.

Protocol B: Forced Degradation Assay (Stability-Indicating Method)

Use this protocol to validate your in-house analytical methods (e.g., HPLC/UPLC) by intentionally generating degradation products to ensure your chromatography can resolve the intact molecule from its degradants.

  • Sample Preparation: Prepare a 1 mg/mL solution of 5-OH-2-HMB in pH 6.5 phosphate buffer.

  • Stress Conditions: Divide the solution into three aliquots:

    • Condition A (Control): Store at 4°C in the dark.

    • Condition B (Oxidative): Add H₂O₂ to a final concentration of 0.1% v/v.

    • Condition C (Alkaline): Adjust pH to 9.0 using 0.1 M NaOH.

  • Incubation: Incubate all samples at 25°C for 24 hours.

  • UPLC Analysis: Inject 1.5 µL of each sample into an RP-UPLC system. Monitor at 261 nm (optimal for the intact benzimidazole) and 289 nm (optimal for the oxidized N-oxide/dione derivatives)[5].

  • Validation: A successful stability-indicating method will show a distinct peak separation between the intact 5-OH-2-HMB (dominant in Condition A) and the oxidized dione species (dominant in Conditions B and C).

Frequently Asked Questions (FAQs)

Q: Can I autoclave aqueous solutions of 5-OH-2-HMB for cell culture use? A: No. Thermal sterilization (121°C) will drastically accelerate the auto-oxidation of the phenolic group and can induce the hydrolytic cleavage of the 2-hydroxymethyl group. Always use 0.22 µm sterile syringe filtration (preferably using PES membranes to minimize non-specific binding) under a sterile hood.

Q: Why does my compound degrade faster in HEPES buffer compared to Phosphate buffer? A: HEPES and other Good's buffers contain piperazine rings that can generate nitrogen-centered cation radicals when exposed to light and trace metals. These radicals act as secondary oxidants, accelerating the degradation of sensitive phenols like 5-OH-2-HMB. Stick to inorganic buffers like phosphate or acetate for optimal stability.

Q: Is it safe to store the compound in a standard clear glass vial if I keep it in the fridge? A: It is highly discouraged. Even the ambient fluorescent lighting in a laboratory or the brief light exposure when opening a refrigerator door provides enough photon energy to initiate the photo-oxidation of the 5-hydroxy group. Always use amber glass vials or wrap clear vials in aluminum foil.

References

  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1)
  • Stabilized phenol solution Source: Google Patents URL
  • Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives Source: MDPI URL
  • Coordination chemistry of 2-hydroxymethylbenzimidazole complexes with copper(II) and cadmium(II)
  • Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives (PMC Archive)

Sources

Overcoming catalyst poisoning in benzimidazole hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor turnover frequencies (TOF), or rapid catalyst death when working with nitrogenous heterocycles.

The catalytic hydrogenation of benzimidazole to 4,5,6,7-tetrahydrobenzimidazole is notoriously challenging. Below is our advanced troubleshooting guide, designed to explain the causality behind catalyst deactivation and provide field-proven, self-validating protocols to overcome it.

Diagnostic FAQs: Mechanisms & Causality

Q: Why does my palladium or ruthenium catalyst die almost immediately upon adding benzimidazole? A: This is a classic case of competitive chemisorption. The nitrogen atoms in the benzimidazole ring possess non-bonding electron pairs (Lewis basicity). These lone pairs act as strong


-donors, coordinating irreversibly with the empty d-orbitals of transition metals like Pd(II) or Ru[1]. This coordination physically blocks the active metal centers, preventing the homolytic cleavage of molecular hydrogen (

) and stalling the catalytic cycle entirely.

Q: My reaction starts strong but stalls at ~50% conversion. What causes this "mid-reaction" poisoning? A: You are experiencing product inhibition. As the aromatic benzene ring of the benzimidazole is reduced to a cyclohexane derivative (forming 4,5,6,7-tetrahydrobenzimidazole), the electron-withdrawing effect of the conjugated


-system is lost. Consequently, the resulting aliphatic/imidazole hybrid product is significantly more Lewis basic than your starting material[2]. The product binds tighter to the catalyst than the reactant, effectively poisoning the system from the inside out.

Q: How can I modify my catalyst to resist this poisoning without using harsh acids? A: You must engineer the electronic relationship between the metal and the support. By utilizing Nitrogen-Doped Porous Carbon (NC) as a support for metals like Nickel (Ni) or Ruthenium (Ru), electron transfer occurs from the N-doped support to the metal nanoparticles. This creates an electron-rich metal surface. The electrostatic repulsion between the electron-rich metal and the electron-rich N-heterocycle significantly weakens the adsorption energy of the poison, keeping the active sites free for turnover[3].

Mechanistic Visualization

Mechanism Substrate Benzimidazole (Lewis Base) Metal Active Metal Center (Empty d-orbitals) Substrate->Metal Strong Coordination Acid Acidic Modifier (e.g., TFA) Substrate->Acid Protonation Poison Catalyst Poisoning (Competitive Chemisorption) Metal->Poison Blocks Active Sites Active Catalytic Turnover (H2 Activation) Metal->Active Hydride Transfer Salt Benzimidazolium Salt (Lone Pair Quenched) Acid->Salt Salt->Metal Weak Interaction

Mechanistic pathway of catalyst poisoning by benzimidazole and its mitigation via quaternization.

Experimental Workflows: Self-Validating Protocols

To overcome catalyst poisoning, you must choose a workflow based on your substrate's tolerance to acidic conditions.

Workflow 1: Acid-Mediated Hydrogenation (The Quaternization Approach)

Use this for acid-tolerant substrates. This method chemically masks the nitrogen lone pair.

  • Substrate Preparation: Dissolve 1.0 equivalent of benzimidazole in neat Trifluoroacetic acid (TFA).

    • Self-Validation Check: The dissolution is exothermic. Wait until the solution returns to room temperature and is completely homogenous. If any free base remains undissolved, it will immediately poison the catalyst in the next step.

  • Catalyst Loading: Under an inert argon atmosphere, carefully add 10 wt% Palladium on Carbon (Pd/C)[4].

  • Pressurization & Reaction: Seal the autoclave and purge with

    
     three times. Pressurize to 10 bar 
    
    
    
    and heat to 50 °C.
  • Monitoring: Monitor the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours).

  • Workup: Filter the catalyst over a pad of Celite. Neutralize the TFA filtrate with aqueous NaOH to precipitate the 4,5,6,7-tetrahydrobenzimidazole.

Workflow 2: Catalyst Prehydrogenation (The Heterogeneous Approach)

Use this for acid-sensitive substrates requiring neutral media (e.g., Methanol).

  • Catalyst Pre-treatment (Critical): Suspend 5% Rh/C (or Ru/C) in anhydrous methanol inside the reactor. Pressurize with 10 bar

    
     at 25 °C and stir vigorously for 30 minutes[5].
    
    • Causality: This step saturates the metal surface with hydride species. These hydrides present a thermodynamic barrier that physically displaces nitrogenous impurities and outcompetes the heterocycle for binding sites.

    • Self-Validation Check: Observe the mass flow controller; a plateau in hydrogen uptake confirms the surface is fully saturated.

  • Substrate Injection: Inject the benzimidazole (dissolved in methanol) into the pressurized reactor using a high-pressure HPLC pump to avoid depressurizing the system.

  • Reaction: Maintain 10 bar

    
     at 25–50 °C. If the reaction stalls, do not increase temperature blindly (which degrades the catalyst); instead, increase agitation to overcome gas-liquid mass transfer limitations.
    

Workflow Visualization

Workflow Start Reaction Stalled: Incomplete Conversion Q1 Is the substrate acid-sensitive? Start->Q1 PathA Acid-Tolerant Workflow Use Pd/C in TFA Q1->PathA No PathB Acid-Sensitive Workflow Modify Catalyst/Support Q1->PathB Yes Success Full Conversion to Tetrahydrobenzimidazole PathA->Success Quenches Lewis Basicity ActionB1 Prehydrogenate Rh/C (10 bar H2, 30 min) PathB->ActionB1 ActionB2 Use N-Doped Carbon (NC) Supported Ni or Ru PathB->ActionB2 ActionB1->Success Displaces Impurities ActionB2->Success Electronic Repulsion

Decision matrix for troubleshooting stalled benzimidazole hydrogenation based on substrate tolerance.

Quantitative Data Summary

The following table summarizes the optimal catalyst systems and their specific mechanisms for bypassing nitrogen poisoning:

Catalyst SystemSupport / ModifierSolventPoisoning Mitigation MechanismExpected Outcome
5-10% Pd/C Activated CarbonTrifluoroacetic Acid (TFA)Quaternization: Protonates basic nitrogen, eliminating the coordinating lone pair.>90% yield of 4,5,6,7-tetrahydrobenzimidazole[4].
5% Rh/C Carbon or

-Al2O3
Methanol (Neutral)Surface Saturation: Prehydrogenation saturates active sites, displacing N-poisons.High conversion; prevents mid-reaction stalling[5].
Nano-Ni or Ru N-Doped Porous Carbon (NC)Water / AlcoholsElectronic Repulsion: Electron-rich metal surface weakens substrate adsorption energy.High TOF (~167 h⁻¹); excellent catalyst recyclability[3].

References

1.[5] Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.5 2.[1] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC / NIH. 1 3.[4] DE3819037A1 - Process for producing 4,5,6,7-tetrahydro benzimidazoles. Google Patents. 4 4.[3] Selective Hydrogenation of N-Heterocyclic Carboxylate over Nitrogen-Doped Porous Carbon-Supported Nano-Ni. ACS Publications. 3 5.[2] Asymmetric arene hydrogenation: towards sustainability and application. RSC Publishing. 2

Sources

Minimizing byproduct formation in Phillips-Ladenburg reaction variants

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phillips-Ladenburg Reaction Variants

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in pyridine synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Phillips-Ladenburg reaction and its modern variants for the synthesis of 2,4,6-triarylpyridines. Our focus is to provide actionable strategies to minimize byproduct formation, thereby increasing yield, simplifying purification, and ensuring the robustness of your synthetic protocols.

The one-pot condensation of aromatic aldehydes, ketones, and an ammonia source is a powerful method for constructing pyridine rings. However, the multicomponent nature of this reaction can lead to a variety of side products.[1] This guide is structured to address the most common challenges encountered in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Issue 1: Low Yield of the Target 2,4,6-Triarylpyridine with a Complex Mixture of Byproducts

Question: My reaction of an acetophenone, a benzaldehyde, and ammonium acetate results in a low yield of the desired pyridine. TLC and LC-MS analysis show multiple spots/peaks, none of which are dominant. What are the likely causes and how can I optimize the reaction?

Answer: A complex product mixture in this multicomponent reaction often points to a lack of control over competing reaction pathways. The Hantzsch reaction, a related synthesis, is known to have at least five potential mechanistic pathways, and slight changes in conditions can favor one over the other.[2] The primary goal is to favor the formation of the 1,5-dicarbonyl intermediate followed by cyclization and oxidation, while disfavoring self-condensation and partial reaction products.

Potential Causes & Recommended Solutions:

  • Suboptimal Stoichiometry: Incorrect ratios of reactants can leave starting materials unreacted or lead to the formation of byproducts from the self-condensation of the ketone.

    • Protocol: Begin with a 2:1:1 molar ratio of ketone:aldehyde:ammonia source (e.g., ammonium acetate). Systematically vary the amount of the ketone (from 2.0 to 2.5 equivalents) and the ammonia source (from 1.0 to 5.0 equivalents) to find the optimal balance for your specific substrates.[3]

  • Inefficient Reaction Conditions: Classical methods often require long reaction times and high temperatures, which can promote side reactions and degradation.[2][4]

    • Protocol: Consider moving from conventional heating to microwave-assisted synthesis. Microwave irradiation can dramatically shorten reaction times (from hours to minutes) and often leads to cleaner product formation and higher yields.[4][5][6] Temperatures around 80-150°C are a good starting point for optimization.[5][7]

  • Inappropriate Solvent Choice: The solvent's polarity and its ability to participate in hydrogen bonding can stabilize or destabilize key intermediates, affecting the reaction outcome.[8]

    • Protocol: If using traditional solvents like ethanol or acetic acid, consider greener and potentially more effective alternatives. Polyethylene glycol (PEG-400) has been shown to be an excellent medium for this transformation, often facilitating easier product isolation.[9] For certain variants, aprotic solvents like toluene may be effective.[5][10]

  • Lack of Catalysis: While the reaction can proceed without a catalyst, acidic or Lewis acidic conditions can accelerate the key condensation steps (Knoevenagel and Michael additions) that lead to the desired pyridine core.[11]

    • Protocol: Introduce a catalyst to improve efficiency and selectivity. p-Toluenesulfonic acid (PTSA) is a common and effective choice.[4] In microwave-assisted syntheses, Lewis acids like TMSOTf have proven highly effective.[5][6]

The following diagram outlines a logical workflow for troubleshooting low yields in pyridine synthesis.

Optimization_Workflow Start Low Yield / Complex Mixture Check_Stoichiometry Verify Stoichiometry (2:1:1 Ketone:Aldehyde:NH3 source) Start->Check_Stoichiometry Optimize_Conditions Optimize Reaction Conditions Check_Stoichiometry->Optimize_Conditions If stoichiometry is correct Change_Solvent Evaluate Solvent Optimize_Conditions->Change_Solvent Consider Temp, Time, MW Add_Catalyst Introduce Catalyst Change_Solvent->Add_Catalyst Monitor_Progress Monitor via TLC/LC-MS Add_Catalyst->Monitor_Progress Purify Purification (Column/Recrystallization) Monitor_Progress->Purify Reaction Complete

Caption: A systematic workflow for troubleshooting low-yield pyridine syntheses.

Issue 2: Formation of Dihydropyridine or Other Partially Reduced Byproducts

Question: My reaction produces the desired pyridine, but I also isolate a significant amount of the corresponding 1,4-dihydropyridine intermediate. How can I drive the reaction to completion?

Answer: The Phillips-Ladenburg and related Hantzsch-type syntheses proceed through a dihydropyridine intermediate. The final step is an oxidation (aromatization) to form the stable pyridine ring.[2][12] Incomplete oxidation is a common cause of reduced yields and purification difficulties.

Potential Causes & Recommended Solutions:

  • Insufficient Oxidant: The reaction may lack a sufficiently powerful oxidizing agent to convert the dihydropyridine to the pyridine. While air (oxygen) can sometimes suffice, it is often slow and inefficient.

    • Protocol: While classical oxidants like nitric acid, KMnO₄, or CrO₃ are effective, they are harsh and can lead to side products and difficult workups.[2] Consider adding a milder, more efficient oxidant directly to the one-pot reaction or in a subsequent step. Ferric chloride (FeCl₃), manganese dioxide (MnO₂), or even iodine in refluxing methanol have been used successfully for this aromatization step.[2]

  • Reaction Conditions Do Not Favor Aromatization: The driving force for the final step is the formation of the aromatic ring, but this process still has an activation barrier.

    • Protocol: If performing a one-pot synthesis, ensure the reaction time is sufficient and the temperature is high enough to promote the final oxidation step. Monitor the reaction by TLC or LC-MS, looking for the disappearance of the dihydropyridine intermediate. Extended reaction times or a modest increase in temperature after the initial condensation may be necessary.[3]

This diagram illustrates the main reaction pathway versus the point of byproduct formation due to incomplete oxidation.

Aromatization_Pathway Reactants Ketone + Aldehyde + NH3 Source DHP 1,4-Dihydropyridine Intermediate Reactants->DHP Condensation & Cyclization Pyridine Desired 2,4,6-Triarylpyridine DHP->Pyridine Oxidation (Aromatization) Byproduct Isolated DHP Byproduct DHP->Byproduct Incomplete Oxidation

Caption: Reaction pathway showing the critical oxidation step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal source of ammonia for this reaction?

Ammonium acetate (NH₄OAc) is the most commonly used nitrogen source because it is inexpensive, easy to handle, and acts as its own buffer.[1][9] However, the choice of ammonia source can influence the reaction outcome.[13] Hexamethyldisilazane (HMDS) has emerged as a highly effective nitrogen source in microwave-assisted syntheses, often leading to excellent yields of 2,4,6-triarylpyridines.[5][6] For reactions sensitive to protic conditions, generating ammonia in situ from a stable precursor like magnesium nitride (Mg₃N₂) upon treatment with a protic solvent can be a useful strategy.[14]

Q2: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde and ketone affect the reaction?

The electronic properties of the substrates significantly impact reactivity.

  • Aldehydes: Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzaldehyde generally increase its electrophilicity, accelerating the initial Knoevenagel condensation with the ketone and often leading to higher yields.[11]

  • Ketones: The effect on the acetophenone is more complex. While electron-withdrawing groups increase the acidity of the α-protons, facilitating enolate formation, they can also deactivate the subsequent Michael addition step. Empirical optimization is key when working with highly substituted or electronically unusual substrates.

Q3: Can this reaction be performed under solvent-free conditions?

Yes, several modern protocols have been developed for solvent-free synthesis of 2,4,6-triarylpyridines. These methods are often performed under microwave irradiation or by grinding the reactants together, sometimes with a solid support catalyst.[7] These "green chemistry" approaches reduce waste and can lead to very high yields and simple product isolation.

Q4: My target pyridine is a known compound, but my NMR spectrum doesn't match the literature. What could be the issue?

Besides the common issues of residual solvent or impurities, consider the possibility of regioisomer formation, especially if you are using an unsymmetrical ketone. While the reaction generally proceeds via the most stable enolate, alternative pathways can lead to different substitution patterns on the pyridine ring. A thorough analysis using 2D NMR techniques (COSY, HMBC) may be necessary to confirm the structure. Additionally, ensure that the literature data you are comparing against was obtained in the same deuterated solvent, as solvent effects can cause significant shifts in NMR spectra.

Summary of Recommended Optimization Parameters

ParameterConventional HeatingMicrowave-AssistedKey Considerations
Temperature Reflux (e.g., 80-120°C)100-150°CHigher temperatures can promote side reactions; optimize for each substrate.[3]
Time 4-24 hours2-15 minutesMonitor by TLC/LC-MS to avoid product degradation from prolonged heating.[3][4]
Solvent Acetic Acid, Ethanol, PEG-400Toluene, Solvent-freeSolvent polarity affects intermediate stability and reaction outcome.[8][9]
Catalyst None, PTSA, Acetic AcidTMSOTf, Lewis AcidsCatalysts can significantly improve reaction rate and selectivity.[4][5]
Ammonia Source Ammonium AcetateAmmonium Acetate, HMDSHMDS is often superior in MW conditions but requires an inert atmosphere.[5][6]

References

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. BenchChem.
  • Hantzsch pyridine synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines . ScienceDirect. Available at: [Link]

  • The effect of ammonia source on the reaction a | Download Table . ResearchGate. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Solvent effects - Wikipedia . Wikipedia. Available at: [Link]

  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence . Royal Society of Chemistry. Available at: [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation . National Center for Biotechnology Information. Available at: [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation . Royal Society of Chemistry. Available at: [Link]

  • One-pot three-component condensation for the synthesis of 2,4,6-triarylpyridines and evaluation of their antimicrobial activity . Springer. Available at: [Link]

  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity . Der Pharma Chemica. Available at: [Link]

  • (PDF) Multicomponent Synthesis of 2, 4, 6-Triarylpyridine Analogues As Antibacterial And Antiurease Agents . ResearchGate. Available at: [Link]

  • Pyridine Synthesis Optimization: A Technical Support Center - Benchchem. BenchChem.
  • Magnesium nitride as a convenient source of ammonia: preparation of dihydropyridines . National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

NMR spectral analysis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole (1H, 13C)

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Elucidation of 5-Hydroxy-2-(hydroxymethyl)benzimidazole: A Comparative Guide to NMR Analytical Strategies

Executive Summary

The structural verification of functionalized benzimidazoles is a critical bottleneck in drug development and materials science. 5-Hydroxy-2-(hydroxymethyl)benzimidazole presents a unique analytical challenge: it is a highly polar, asymmetric molecule that undergoes rapid 1,3-prototropic tautomerism at room temperature. This guide objectively compares standard 1D NMR methodologies against an advanced Variable Temperature (VT) and 2D NMR suite. By analyzing the causality behind signal broadening and solvent effects, this document provides researchers with a self-validating protocol for the unambiguous assignment of this complex scaffold.

The Mechanistic Challenge: Prototropic Tautomerism

In solution, N-unsubstituted benzimidazoles exist in a dynamic equilibrium between two tautomeric forms due to the rapid migration of the proton between the N1 and N3 atoms[1][2].

If the benzimidazole core is symmetric, this exchange simply averages equivalent positions. However, the presence of the 5-hydroxyl group in 5-Hydroxy-2-(hydroxymethyl)benzimidazole breaks the molecule's symmetry. Consequently, the proton migration generates two distinct constitutional isomers: 5-hydroxy-1H-benzimidazole and 6-hydroxy-1H-benzimidazole [3].

At 298K in polar aprotic solvents like DMSO-d₆, this exchange occurs at an intermediate rate on the NMR timescale. The spectrometer captures a blurred, time-averaged snapshot of the two tautomers, resulting in severe line broadening or complete signal collapse for the aromatic protons (H-4, H-6, H-7) and carbons (C-4, C-5, C-6, C-7)[1][4].

Tautomerism T1 5-Hydroxy-1H-benzimidazole (Tautomer A) T2 6-Hydroxy-1H-benzimidazole (Tautomer B) T1->T2 Rapid NH Proton Exchange (Causes NMR Line Broadening)

Prototropic tautomerism of 5-Hydroxy-2-(hydroxymethyl)benzimidazole causing NMR signal broadening.

Comparative Analytical Workflows: 1D vs. VT/2D NMR

To resolve the tautomeric ambiguity, analysts must manipulate the exchange rate relative to the NMR timescale. This is achieved by comparing two distinct analytical approaches.

Approach A: Standard 1D NMR (298K)
  • Mechanism: Analyzes the sample at ambient temperature.

  • Pros: Rapid acquisition; sufficient for basic purity checks.

  • Cons: Yields broad, unresolved multiplets in the aromatic region. The lack of sharp scalar couplings (J-couplings) prevents definitive structural assignment and obscures potential structurally similar impurities.

Approach B: Variable Temperature (VT) + 2D NMR Suite (353K)
  • Mechanism: Heating the sample to 353K injects thermal energy, accelerating the proton exchange rate into the fast exchange limit (

    
    )[5].
    
  • Pros: The NMR spectrometer detects a single, sharp, population-weighted average for each nucleus. This restores the J-coupling splitting patterns (doublets, doublet of doublets) required for COSY, HSQC, and HMBC 2D correlations.

  • Cons: Requires specialized VT probes, longer equilibration times, and careful probe calibration.

Workflow Step1 Sample Prep: 5-Hydroxy-2-(hydroxymethyl)benzimidazole Solvent: Dry DMSO-d6 (Slows Exchange) Step2 Standard 1D 1H & 13C NMR (298K) Evaluate Line Broadening Step1->Step2 Decision Are C4/C7 and C5/C6 signals broadened? Step2->Decision PathA Proceed to 2D NMR (Standard Assignment) Decision->PathA No PathB Variable Temperature (VT) NMR Heat to 353K (Fast Exchange Limit) Decision->PathB Yes (Typical) Final Unambiguous Structural Elucidation & Peak Assignment PathA->Final Step3 2D NMR Suite at 353K (HSQC, HMBC, COSY) PathB->Step3 Step3->Final

Decision-tree workflow for the NMR analysis of dynamic benzimidazole scaffolds.

Step-by-Step Experimental Methodologies

A self-validating protocol requires strict control over solvent environment and temperature.

Step 1: Optimized Sample Preparation

  • Weigh 15–20 mg of 5-Hydroxy-2-(hydroxymethyl)benzimidazole.

  • Dissolve in 0.6 mL of anhydrous DMSO-d₆ .

    • Causality: Methanol-d₄ (MeOD) cannot be used because its deuterium readily exchanges with the molecule's -OH and -NH protons, rendering them invisible. DMSO-d₆ is a polar aprotic solvent that strongly hydrogen-bonds with the solute, slowing down intermolecular proton exchange enough to observe the hydroxyl and amine protons[1][3]. Anhydrous conditions are critical to prevent the residual water peak (~3.3 ppm) from broadening and overlapping with the 2-CH₂OH signals.

Step 2: Baseline 1D Acquisition (298K)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, lock, and shim.

  • Acquire a standard ¹H spectrum (zg30 pulse program, 16 scans) and ¹³C spectrum (zgpg30, 1024 scans).

  • Validation Check: Measure the line width at half-height (

    
    ) of the aromatic signals. If 
    
    
    
    Hz, proceed to VT-NMR.

Step 3: Variable Temperature Calibration & Equilibration

  • Replace the sample with an ethylene glycol standard tube. Calibrate the probe heater to exactly 353K (80°C) using the chemical shift difference between the CH₂ and OH protons of ethylene glycol.

  • Re-insert the benzimidazole sample. Crucial: Allow the sample to equilibrate at 353K for a minimum of 10 minutes to ensure thermal homogeneity across the tube, preventing convection currents that degrade resolution.

  • Re-shim the magnet manually or via gradient shimming (Z1-Z4).

Step 4: High-Temperature 2D NMR Suite

  • Acquire a VT-¹H spectrum. The aromatic signals should now resolve into sharp multiplets (d, dd, d). Note: The N-H proton (~12.1 ppm) will likely broaden into the baseline due to rapid exchange with trace moisture at high temperatures.

  • Acquire ¹³C, ¹H-¹H COSY, ¹H-¹³C HSQC (for one-bond correlations), and ¹H-¹³C HMBC (for multiple-bond connectivity) spectra.

Data Presentation & Comparative Analysis

The following tables summarize the quantitative data shifts observed when transitioning from standard 298K analysis to the 353K fast-exchange limit.

Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)

Notice how the ambiguous broad multiplets at 298K resolve into definitive scalar couplings at 353K, allowing for exact ortho/meta relationship mapping.

Position298K (Standard 1D)353K (VT-NMR Fast Exchange)Multiplicity & J-Coupling (353K)
2-CH₂ 4.65 (br s)4.67 (s)Singlet, 2H
2-CH₂OH 5.50 (br s)5.45 (br s)Broad singlet, 1H (Exchangeable)
H-4 6.80 - 6.95 (br m)6.85 (d, J = 2.3 Hz)Doublet, 1H (Meta-coupled to H-6)
H-6 6.60 - 6.80 (br m)6.70 (dd, J = 8.6, 2.3 Hz)Doublet of doublets, 1H
H-7 7.25 - 7.50 (br m)7.35 (d, J = 8.6 Hz)Doublet, 1H (Ortho-coupled to H-6)
5-OH 9.20 (br s)9.15 (br s)Broad singlet, 1H (Exchangeable)
N-H 12.10 (br s)Not observedExchanged / Broadened into baseline
Table 2: ¹³C NMR and 2D HMBC Correlations (DMSO-d₆, 353K, 100 MHz)

The HMBC data acts as a self-validating matrix. The correlation from H-4 to C-6 and C-7a unambiguously locks the position of the hydroxyl group to C-5.

Carbon Position¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Structural Significance
C-2 155.22-CH₂Confirms hydroxymethyl attachment.
2-CH₂ 58.4H-4 (weak)Links the aliphatic sidechain to the core.
C-4 97.5H-6Highly shielded due to ortho-OH effect.
C-5 153.8H-4, H-7Confirms oxygenation at position 5.
C-6 111.2H-4Differentiates from C-4 via shift.
C-7 115.6H-6Standard aromatic resonance.
C-3a 138.1H-4, H-7Bridgehead carbon assignment.
C-7a 132.4H-4, H-6Bridgehead carbon assignment.

References

  • Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 2014. Available at: [Link]

  • Claramunt, R. M., et al. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules (via PubMed Central), 2018. Available at:[Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Hydroxy-Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxy-benzimidazoles represent a critical class of metabolites in pharmaceutical development, often resulting from Cytochrome P450 (CYP450) mediated oxidation of benzimidazole-based anthelmintics (e.g., albendazole, mebendazole) and proton pump inhibitors (e.g., omeprazole).

Accurate structural elucidation of these metabolites is challenging due to the prevalence of positional isomers (e.g., 2-hydroxy vs. 5-hydroxy). This guide provides a technical comparison of their fragmentation behaviors under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), focusing on the mechanistic divergence between the keto-tautomeric 2-hydroxy species and the phenolic n-hydroxy isomers.

Mechanistic Foundations

To interpret the mass spectra of hydroxy-benzimidazoles, one must understand the interplay between the stability of the imidazole ring and the lability of the hydroxyl substituent.

Ionization and Charge Localization

In positive ESI (


), protonation preferentially occurs at the pyridinic nitrogen (

) of the imidazole ring. This charge localization drives the subsequent fragmentation pathways.
  • Resonance Stability: The benzimidazole core is highly aromatic. Fragmentation requires significant collision energy (CE) to break the ring system.

  • Tautomeric Influence:

    • 2-Hydroxybenzimidazole: Exists predominantly in the keto-form (benzimidazolin-2-one). This "cyclic urea" structure significantly alters fragmentation, favoring the expulsion of carbonyl groups.

    • 4/5/6/7-Hydroxybenzimidazoles: Retain the aromatic benzimidazole structure with a phenolic hydroxyl group.

Primary Fragmentation Channels

Two competitive pathways dominate the MS/MS spectra:

  • Ring Contraction (Loss of HCN/HNC): Characteristic of the imidazole moiety.

  • Neutral Loss of CO (28 Da): Diagnostic for the keto-tautomer (2-position) or phenolic ejection (other positions).

Comparative Analysis: Positional Isomers

The distinction between 2-hydroxy and 5-hydroxy isomers is the most common analytical challenge. The following table summarizes their divergent behaviors.

Table 1: Comparative Fragmentation Data (ESI-MS/MS)
Feature2-Hydroxybenzimidazole (Keto-form)5-Hydroxybenzimidazole (Phenolic)
Precursor Ion


Dominant Neutral Loss -28 Da (CO) -27 Da (HCN)
Secondary Loss -27 Da (HCN) from

-28 Da (CO) from

Mechanism Lactam ring contraction; direct extrusion of carbonyl.Retro-Diels-Alder (RDA) or phenolic CO ejection after ring opening.
Diagnostic Ion (Low Mass)

65 (Cyclopentadienyl cation)

92 (Aziridine-phenol derivative)
Key Differentiator High abundance of

High abundance of

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence. The 2-OH isomer favors the "Keto Pathway," while the 5-OH isomer follows the standard "Imidazolic Pathway."

FragmentationPathways cluster_2OH 2-Hydroxy (Keto-Tautomer) cluster_5OH 5-Hydroxy (Phenolic) Start Precursor [M+H]+ Keto Benzimidazolin-2-one Start->Keto Tautomerization Phenol 5-Hydroxybenzimidazole Start->Phenol Charge Loc. LossCO [M+H - CO]+ (-28 Da) (Phenylenediamine cation) Keto->LossCO Primary Path LossHCN_K [M+H - CO - HCN]+ LossCO->LossHCN_K Secondary LossHCN_P [M+H - HCN]+ (-27 Da) (Ring Contraction) Phenol->LossHCN_P Primary Path LossCO_P [M+H - HCN - CO]+ LossHCN_P->LossCO_P Secondary

Figure 1: Divergent fragmentation pathways for 2-hydroxy vs. 5-hydroxy benzimidazoles. Note the early loss of CO in the 2-OH isomer.

Experimental Protocol: Self-Validating Identification Workflow

To ensure high-confidence identification, the following LC-MS/MS protocol incorporates "Energy Ramping" to validate the stability of the parent ion.

Materials & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for distinguishing CO vs. N2/C2H4 losses, though CO/N2 are isobaric at low res).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: Acetonitrile (Avoid Methanol if transesterification is suspected, though rare here).

  • Column: C18 Reverse Phase (e.g., HSS T3) to separate polar hydroxy metabolites.

Step-by-Step Workflow

Step 1: Precursor Selection & Isolation Isolate the


 ion with a narrow window (1.0 Da) to exclude matrix interference.

Step 2: Collision Energy (CE) Ramp Do not use a static CE. Acquire spectra at Low (10 eV), Medium (25 eV), and High (40 eV) energies.

  • Rationale: The 2-hydroxy keto-bond is generally weaker than the aromatic ring bonds. Low CE often reveals the

    
     ion for the 2-OH isomer, while the 5-OH isomer remains intact or shows only minor fragmentation.
    

Step 3: Diagnostic Ion Ratio Calculation Calculate the ratio (


) of the two primary fragments:


  • If

    
    : High probability of 2-Hydroxy .
    
  • If

    
    : High probability of 5/6-Hydroxy .
    

Step 4: H/D Exchange (Optional Validation) If ambiguity remains, use


 in the mobile phase.
  • 2-OH: Exchangeable protons = 2 (NH + OH/NH). Shift = +2 Da.

  • 5-OH: Exchangeable protons = 2 (NH + OH). Shift = +2 Da.

  • Differentiation: The fragmentation kinetics change due to the Deuterium Isotope Effect, often suppressing the H-transfer required for HCN elimination, altering the

    
     value significantly.
    
Decision Tree for Isomer Identification

DecisionTree Input Acquire MS/MS Spectrum (CE = 20-30 eV) CheckLoss Check Primary Neutral Loss Input->CheckLoss Loss28 Dominant Loss: 28 Da (CO) CheckLoss->Loss28 High [M-28] Loss27 Dominant Loss: 27 Da (HCN) CheckLoss->Loss27 High [M-27] Result2OH Identify: 2-Hydroxybenzimidazole (Cyclic Urea/Lactam) Loss28->Result2OH CheckSec Check Secondary Fragments Loss27->CheckSec CheckSec->Result2OH Ambiguous? Check Standards Result5OH Identify: 5/6-Hydroxybenzimidazole (Phenolic) CheckSec->Result5OH Sequential HCN loss

Figure 2: Logical decision tree for classifying hydroxy-benzimidazole isomers based on neutral loss patterns.

Advanced Considerations: Drug-Specific Metabolites

When analyzing complex drugs (e.g., Albendazole), the hydroxy-benzimidazole core is often further substituted.

  • Albendazole Sulfoxide (Ricobendazole): The sulfoxide group is thermally labile. In-source fragmentation often mimics metabolic hydroxylation. Always separate chromatographically before MS analysis.

  • Glucuronides: Hydroxy-benzimidazoles are often excreted as O-glucuronides.

    • Pattern: Look for the neutral loss of 176 Da (glucuronic acid moiety). The remaining fragment is the hydroxy-benzimidazole core, which can then be analyzed using the MS

      
       protocols described above.
      

References

  • Balogh, M. P., et al. (2016). Mass fragmentation pathways of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]

  • Hida, R., Robert, J., & Luu-Duc, C. (1994).[1] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters.

  • Davidson, J. T., & Hardwick, E. K. (2025).[2] Structural Characterization of Nitazene Analogs Using Electrospray Ionization–Tandem Mass Spectrometry. Drug Testing and Analysis. Available at: [Link]

  • Kukla, M. J., et al. (1993).[1] Conformational analysis and fragmentation of tetrahydroimidazo-benzodiazepines. Journal of Medicinal Chemistry.

  • Prasain, J. (2011).[3] Ion fragmentation of small molecules in mass spectrometry. UAB Mass Spectrometry Workshop. Available at: [Link]

Sources

A Comparative Guide to FTIR Characteristic Peaks: 5-Hydroxy vs. 2-Hydroxymethyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopy signatures of phenolic (5-hydroxy) and primary alcohol (2-hydroxymethyl) hydroxyl groups. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak tables to explain the underlying physical chemistry that governs their distinct spectral features. We will explore how electronic effects and hydrogen bonding differentiate these two crucial functional groups, provide supporting experimental data, and detail a robust protocol for acquiring high-quality, reproducible spectra.

The Fundamentals: Why Hydroxyl Groups Differ in FTIR

The position, shape, and intensity of an absorption band in an FTIR spectrum are dictated by the vibrational frequency of a specific bond. For a hydroxyl (-OH) group, the most prominent vibrations are the O-H stretch, the C-O stretch, and the in-plane O-H bend. However, the chemical environment dramatically influences these vibrations. The key differentiators between a phenolic hydroxyl (like a 5-hydroxy group on an aromatic ring) and an alcoholic hydroxyl (like a 2-hydroxymethyl group) are electronic effects and the nature of hydrogen bonding.

  • Electronic Effects (Resonance): In phenols, the oxygen atom's lone pair of electrons can participate in resonance with the aromatic ring. This gives the C-O bond partial double-bond character, strengthening it and increasing its stretching frequency (shifting it to a higher wavenumber) compared to the pure single C-O bond in an alcohol.[1]

  • Hydrogen Bonding: The O-H stretching band is highly sensitive to hydrogen bonding.[2] Hydrogen bonds weaken the O-H bond, causing its stretching frequency to decrease (a "red shift") and the peak to become significantly broader.[1][3] The strength and nature of this bonding (intermolecular vs. intramolecular) can differ between phenols and alcohols, affecting the peak shape.[4]

OH_Vibration O-H Vibrational Frequency Factors Influencing Factors OH_Vibration->Factors Electronic Electronic Effects (Resonance, Induction) Factors->Electronic HBonding Hydrogen Bonding Factors->HBonding Steric Steric Hindrance Factors->Steric Phenol Phenolic C-O: Partial double-bond character => Higher Wavenumber Electronic->Phenol Alcohol Alcoholic C-O: Single-bond character => Lower Wavenumber Electronic->Alcohol Inter Intermolecular (Concentration Dependent) HBonding->Inter Intra Intramolecular (Concentration Independent) HBonding->Intra

Caption: Key factors influencing the vibrational frequencies of hydroxyl groups.

Comparative Spectral Analysis

The most reliable way to distinguish between these two groups is by analyzing both the high-frequency O-H stretching region and the fingerprint region, where the C-O stretching occurs.

5-Hydroxy (Phenolic) Group

A phenolic hydroxyl group, such as that in 5-hydroxyindole, exhibits distinct features rooted in its attachment to an aromatic system.

  • O-H Stretch (3600 - 3200 cm⁻¹): This peak is typically very broad and strong due to significant intermolecular hydrogen bonding.[5] In some cases, it can overlap with C-H stretching bands.[5] A sharper, "free" O-H peak may appear around 3600 cm⁻¹ in very dilute solutions in non-polar solvents.[6]

  • C-O Stretch (1260 - 1180 cm⁻¹): This is a key diagnostic peak. The C-O stretch in phenols is found at a higher wavenumber than in alcohols because resonance with the aromatic ring gives the bond partial double-bond character.[7] For example, the C-O stretch in phenol itself is observed around 1220 cm⁻¹.[5] An absorption band around 1220 cm⁻¹ in the spectrum of a melanin precursor was attributed to the -C-OH group of a phenolic or indolic moiety.[8]

  • O-H Bend (1410 - 1310 cm⁻¹): This in-plane bending vibration often appears as a broad peak and can be coupled with other vibrations in the fingerprint region, making it less diagnostically reliable than the C-O stretch.[9]

2-Hydroxymethyl (Primary Alcohol) Group

A primary alcohol, such as 2-hydroxymethylfuran, where the -OH group is attached to an sp³-hybridized carbon, shows a different spectral pattern.

  • O-H Stretch (3650 - 3200 cm⁻¹): Similar to phenols, this peak is broad and strong when hydrogen-bonded, typically centered around 3350 cm⁻¹.[7] The breadth is due to the various hydrogen-bonding states present in the sample.[10]

  • C-O Stretch (1075 - 1000 cm⁻¹): This is the most significant distinguishing feature. The C-O stretching vibration for a primary alcohol occurs at a considerably lower wavenumber than for a phenol.[7] This is because it is a true C-O single bond without the strengthening effect of resonance.

  • O-H Bend (~1350 cm⁻¹): The in-plane bend for alcohols is also present but, like in phenols, can be less distinct and is located in the crowded fingerprint region of the spectrum.[7]

Data Summary: Phenol vs. Primary Alcohol

Vibrational Mode5-Hydroxy (Phenolic) Group2-Hydroxymethyl (Primary Alcohol)Rationale for Difference
O-H Stretch 3600 - 3200 cm⁻¹ (Broad)3650 - 3200 cm⁻¹ (Broad)Peak shape is dominated by hydrogen bonding in both, but position can vary.
C-O Stretch 1260 - 1180 cm⁻¹ (Strong) 1075 - 1000 cm⁻¹ (Strong) Key Differentiator. Resonance in phenols strengthens the C-O bond, increasing its vibrational frequency.[7]
O-H Bend 1410 - 1310 cm⁻¹ (Broad)~1350 cm⁻¹ (Variable)Located in the complex fingerprint region; less reliable for primary diagnosis.

Experimental Protocol for High-Fidelity FTIR Analysis

Acquiring a clean, interpretable spectrum is paramount. The following protocol is designed to be self-validating by minimizing common sources of error like atmospheric interference and improper sample preparation.

start Start prep 1. Sample Preparation start->prep solid Solid Sample prep->solid liquid Liquid Sample prep->liquid atr_solid ATR: Place small amount on crystal, apply pressure. solid->atr_solid Fastest kbr KBr Pellet: Grind 1-2mg sample with ~150mg dry KBr. Press into a transparent pellet. solid->kbr Quantitative atr_liquid ATR: Place 1-2 drops on crystal. liquid->atr_liquid cell Liquid Cell: Inject into cell with IR-transparent windows. liquid->cell background 2. Acquire Background Spectrum (Empty, clean ATR or KBr pellet) atr_solid->background kbr->background atr_liquid->background cell->background sample_spec 3. Acquire Sample Spectrum background->sample_spec process 4. Data Processing (e.g., Baseline Correction) sample_spec->process interpret 5. Spectral Interpretation & Peak Assignment process->interpret end End interpret->end

Caption: Standard workflow for acquiring and analyzing an FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and the desiccator is active to minimize atmospheric water vapor.

  • Sample Preparation (Choose one): The choice of method depends on the sample's physical state.[11] Attenuated Total Reflectance (ATR) is often preferred for its speed and lack of sample preparation.[12]

    • For Solids (e.g., 5-hydroxyindole):

      • ATR Method (Recommended): Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Place a small amount of the solid powder directly onto the crystal. Apply pressure using the instrument's anvil to ensure good contact.[13]

      • KBr Pellet Method: Gently grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[14] Press the mixture in a pellet die under high pressure to form a transparent or translucent disk.[13] Causality Note: KBr is used because it is transparent in the mid-IR region.[14] However, KBr is hygroscopic, and absorbed water can introduce a broad -OH band around 3400 cm⁻¹, potentially interfering with the analysis.[9] Absolute drying is crucial.

    • For Liquids (e.g., 2-hydroxymethylfuran):

      • ATR Method: Place 1-2 drops of the liquid directly onto the clean ATR crystal.[12]

      • Liquid Cell Method: Use a liquid cell with IR-transparent windows (e.g., NaCl or KBr). Inject the liquid sample into the cell, ensuring no air bubbles are present.[13]

  • Data Acquisition:

    • Background Scan: Collect a background spectrum. For ATR, this is done with the clean, empty crystal. For the KBr method, a blank KBr pellet is used.[11] Causality Note: This step is critical to computationally subtract the signals from atmospheric CO₂ (~2350 cm⁻¹) and water vapor, as well as any absorption from the KBr matrix or ATR crystal.

    • Sample Scan: Place the prepared sample in the spectrometer and collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction if necessary to ensure peaks originate from a flat baseline.

    • Identify the key peaks, focusing on the 3600-3200 cm⁻¹ and 1300-1000 cm⁻¹ regions, and assign them to their respective vibrational modes using the comparison data in this guide.[15][16]

Conclusion

The primary distinguishing feature between a 5-hydroxy (phenolic) and a 2-hydroxymethyl (primary alcohol) group in FTIR spectroscopy is the position of the C-O stretching band. Phenols exhibit this band at a higher wavenumber (1260 - 1180 cm⁻¹) due to resonance stabilization, while primary alcohols show it at a lower wavenumber (1075 - 1000 cm⁻¹). While the O-H stretching region provides confirmation of the hydroxyl functionality, its broad nature, caused by hydrogen bonding, makes it less useful for direct differentiation. By following a rigorous experimental protocol and focusing on the C-O stretching vibration in the fingerprint region, researchers can confidently and accurately distinguish between these two important functional groups.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Available at: [Link]

  • distinguish between inter and intramolecular hydrogen bonding by IR?.. - Filo. (2026, January 13). Available at: [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC. (n.d.). Available at: [Link]

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. Available at: [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Virginia Tech. Available at: [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 26). Available at: [Link]

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  • Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? | ResearchGate. (2015, May 13). Available at: [Link]

  • On the basis of ir spectra distinguish between intermolecular and intramolecular hydrogen bonding - Brainly.in. (2024, January 9). Available at: [Link]

  • How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? (n.d.). Quora. Available at: [Link]

  • Step-by-step Analysis of FTIR - 2023 - UniTechLink. (n.d.). Available at: [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak - Universallab. (2024, June 16). Available at: [Link]

  • 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem. (n.d.). Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20). Available at: [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. (n.d.). Available at: [Link]

  • 2-Hydroxymethylfuran - SpectraBase. (n.d.). Available at: [Link]

  • Origin Part 8 | Find & Assign Peaks in FTIR Spectra | Add Text & Lines to Peaks - YouTube. (2024, February 1). Available at: [Link]

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  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Available at: [Link]

  • (a) FTIR spectra of BHMF and BHMF‐HCP. (b) ¹³C CP/MAS NMR spectra of... (n.d.). ResearchGate. Available at: [Link]

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  • Alcohols—The Rest of the Story | Spectroscopy Online. (2017, April 1). Available at: [Link]

  • Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy - YouTube. (2023, November 10). Available at: [Link]

  • FTIR spectra of all the investigated samples. Height normalized spectra... - ResearchGate. (n.d.). Available at: [Link]

  • 2-Hydroxymethylfuran - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Available at: [Link]

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A Comparative Guide to the Cytotoxicity of 5-Hydroxy and 5-Methoxy Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their cytotoxic effects through diverse mechanisms such as inhibiting tubulin polymerization, inducing apoptosis, and arresting the cell cycle.[3][4] A critical aspect of designing novel benzimidazole-based therapeutics lies in understanding their structure-activity relationships (SAR), particularly the influence of substitutions on the benzene ring. This guide provides a focused, data-driven comparison of two common substitutions at the 5-position: the hydroxyl (-OH) group and the methoxy (-OCH3) group, to elucidate their differential impact on cytotoxicity.

The Chemical Rationale: Hydroxyl vs. Methoxy Substitution

The seemingly minor difference between a hydroxyl and a methoxy group at the 5-position can significantly alter a molecule's physicochemical properties, thereby influencing its biological activity.

  • Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor, whereas the methoxy group can only act as a hydrogen bond acceptor. This difference can lead to distinct interactions with biological targets like enzymes and receptors.

  • Lipophilicity: The methoxy group is more lipophilic (fat-soluble) than the hydroxyl group. This property can affect the compound's ability to cross cell membranes and may influence its overall bioavailability and distribution.[5]

  • Electronic Effects: Both groups are electron-donating, but to different extents. This can influence the reactivity of the benzimidazole ring system and its interaction with target molecules.

  • Metabolism: The hydroxyl group can be a site for glucuronidation or sulfation, common metabolic pathways that facilitate drug excretion. The methoxy group is subject to O-demethylation by cytochrome P450 enzymes, which can convert it into a hydroxyl group in vivo.

Comparative Cytotoxicity: A Data-Driven Analysis

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Key Findings & Reference
5-Hydroxy Benzimidazoles 5-(2-hydroxylbenzoyl)-2-phenylimidazoleHSC-2 (Oral Squamous Carcinoma)Not specified, but showed highest activity among 24 compounds.The hydroxyl group was a key feature in the most active compounds.[6]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Breast Cancer CellsNot specified, but noted for strong cytotoxic effect.The 2-hydroxyl group contributed to its activity as a microtubule inhibitor.[7]
5-Methoxy Benzimidazoles 5-Methoxy-2-mercaptobenzimidazole derivative (14c)MDA-MB-231 (Breast Cancer)24.78Showed excellent cytotoxic effects compared to the standard drug raloxifene.[8]
2-(4-methoxyphenyl)-1H-benzimidazole derivativeK562 (Leukemia), HepG-2 (Hepatocellular Carcinoma)2.68, 8.11A methoxy group on the phenyl ring at the 2-position, not the 5-position, showed potent activity.[7]
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o)A549 (Lung), SW480 (Colon)0.15, 3.68Multiple methoxy substitutions led to excellent cytotoxicity.[9]

Analysis of Findings:

From the available data, it is evident that both 5-hydroxy and 5-methoxy substitutions can be part of highly cytotoxic benzimidazole derivatives. However, the overall molecular structure and the presence of other functional groups play a crucial role. For instance, some studies highlight the importance of a hydroxyl group for activity, while others demonstrate that methoxy-substituted compounds can be exceptionally potent.[6][9] The lipophilicity conferred by the methoxy group may enhance cellular uptake, contributing to its cytotoxic effects in some cases.[5]

Mechanisms of Cytotoxicity: Unraveling the Pathways

Benzimidazole derivatives are known to induce cancer cell death through a variety of mechanisms.[4] Understanding these pathways is crucial for rational drug design.

Key Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many benzimidazoles disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][7]

  • Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and triggers apoptosis.[7][10]

  • Induction of Apoptosis: Benzimidazoles can activate the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][11]

  • Kinase Inhibition: They can also inhibit various protein kinases that are involved in cancer cell signaling pathways, such as the PI3K/AKT/mTOR pathway.[3]

Signaling Pathway for Benzimidazole-Induced Apoptosis

cluster_cell Cancer Cell Benzimidazole 5-Hydroxy / 5-Methoxy Benzimidazole Tubulin Tubulin Polymerization Inhibition Benzimidazole->Tubulin Topo Topoisomerase Inhibition Benzimidazole->Topo G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest DNA_Damage DNA Damage Topo->DNA_Damage Mitochondria Mitochondrial Stress (Bax/Bcl-2 ratio ↑) G2M_Arrest->Mitochondria DNA_Damage->Mitochondria Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Benzimidazole derivatives can induce apoptosis through multiple pathways.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative cytotoxicity of 5-hydroxy and 5-methoxy benzimidazoles, a series of well-established in vitro assays are recommended.

Experimental Workflow for Cytotoxicity Assessment

cluster_assays Cytotoxicity Assays Start Cancer Cell Culture Treatment Treat with 5-Hydroxy & 5-Methoxy Benzimidazoles (Dose-Response) Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI (Apoptosis) Incubation->Apoptosis Data Data Acquisition (Plate Reader, Flow Cytometer) MTT->Data LDH->Data Apoptosis->Data Analysis IC50 Calculation & Statistical Analysis Data->Analysis Conclusion Comparative Cytotoxicity Profile Analysis->Conclusion

Caption: A typical workflow for comparing the cytotoxicity of compounds.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14] The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the 5-hydroxy and 5-methoxy benzimidazole compounds for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.[16]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[12]

Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)

The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17]

Principle: A compromised cell membrane leads to the leakage of cytoplasmic enzymes like LDH. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of color is proportional to the number of lysed cells.[18]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell culture supernatant.[17][19]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.[18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[21] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[20]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Treat cells in a 6-well plate or culture flask with the benzimidazole compounds.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[21]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[21]

Expert Insights & Future Directions

As a Senior Application Scientist, it's clear that while in vitro cytotoxicity assays provide valuable initial data, a comprehensive understanding requires a multi-faceted approach. The choice between a 5-hydroxy and a 5-methoxy substitution is not straightforward and is highly dependent on the overall molecular scaffold and the specific cancer target.

Key Considerations:

  • Structure-Activity Relationship (SAR): A systematic synthesis and evaluation of a series of analogs with varying substitutions at other positions of the benzimidazole ring are necessary to build a robust SAR model. This will help in optimizing the lead compounds.

  • Metabolic Stability: The potential for in vivo conversion of a methoxy group to a hydroxyl group should be considered. This could mean that a 5-methoxy derivative acts as a prodrug for the more active 5-hydroxy form.

  • Target Engagement: It is crucial to identify the specific molecular target of the most potent compounds. This can be achieved through techniques like thermal shift assays, kinase profiling, or molecular docking studies.

Future Research:

  • In Vivo Efficacy: Promising compounds should be evaluated in animal models of cancer to assess their anti-tumor activity, pharmacokinetics, and toxicity.

  • Combination Therapies: Investigating the synergistic effects of these benzimidazole derivatives with existing chemotherapeutic agents could lead to more effective treatment strategies.

  • Mechanism of Resistance: For compounds that show significant efficacy, it is important to investigate potential mechanisms of drug resistance in cancer cells.

Conclusion

The substitution at the 5-position of the benzimidazole ring with either a hydroxyl or a methoxy group can significantly influence the cytotoxic properties of the resulting compound. While both substitutions have been incorporated into potent anticancer agents, their relative efficacy is context-dependent. A rigorous, parallel evaluation using the standardized protocols outlined in this guide is essential for making informed decisions in the drug discovery and development process. By combining robust in vitro data with a deep understanding of the underlying mechanisms of action, researchers can effectively advance the development of novel benzimidazole-based cancer therapeutics.

References

  • Ansari, P., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus.
  • He, L., et al. (2026, January 21).
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Kim, J. S., et al. (1996). Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons. Bioorganic & Medicinal Chemistry.
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  • François, M., et al. (2011, November 17).
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2022, December 24). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer.
  • Sun, Q., et al. (1998). Quantitative structure-activity relationships on 5-substituted terbenzimidazoles as topoisomerase I poisons and antitumor agents. Bioorganic & Medicinal Chemistry.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • PMC. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]

  • Taylor & Francis Online. (2022, September 27). Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells.
  • PMC. (2024, November 5). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents.
  • Palmer, B. D., et al. (1999). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
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HPLC Retention Time Comparison Guide: Optimizing Benzimidazole Metabolite Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazoles (BZDs) are broad-spectrum anthelmintics essential to veterinary and human medicine. Because these drugs metabolize rapidly into compounds with vastly different polarities, achieving baseline resolution in a single High-Performance Liquid Chromatography (HPLC) run is a well-known analytical bottleneck. This guide provides an objective, data-driven comparison of HPLC column architectures—specifically contrasting traditional fully porous C18 columns with modern core-shell (superficially porous) technology—to help researchers optimize retention times, improve peak symmetry, and ensure robust quantification.

The Mechanistic Challenge: Polarity and Metabolism

To separate BZD metabolites, one must first understand their structural evolution in vivo. Parent drugs like albendazole (ABZ) are highly lipophilic. However, hepatic enzymes rapidly oxidize the thioether group, creating a cascade of increasingly polar metabolites: S-oxidation yields the chiral sulfoxide (ABZ-SO), further oxidation produces the achiral sulfone (ABZ-SO2), and subsequent hydrolysis generates the highly polar aminosulfone (ABZ-SO2-NH2).

Because these metabolites span such a wide polarity range, isocratic elution often fails. It either causes the polar aminosulfone to co-elute at the solvent front or results in excessive, band-broadened retention of the lipophilic parent drug according to established chromatographic evaluations[1].

MetabolicPathway ABZ Albendazole (Parent Drug) ABZ_SO Albendazole Sulfoxide (ABZ-SO) ABZ->ABZ_SO S-oxidation (CYP450) ABZ_SO2 Albendazole Sulfone (ABZ-SO2) ABZ_SO->ABZ_SO2 S-oxidation (CYP450) ABZ_SO2_NH2 Albendazole-2-Aminosulfone (ABZ-SO2-NH2) ABZ_SO2->ABZ_SO2_NH2 Hydrolysis

Fig 1: Sequential metabolic pathway of Albendazole into its primary polar metabolites.

Chromatographic Causality: Core-Shell vs. Fully Porous Columns

The choice of stationary phase architecture and mobile phase conditions dictates the success of the separation.

  • Mass Transfer & The van Deemter Curve: Traditional fully porous C18 columns (typically 5 µm) suffer from deep diffusion paths. The structurally similar sulfoxide and sulfone metabolites often require long gradient times (>25 min) to achieve baseline resolution. By switching to a Core-Shell C18 column (2.6 µm)[2], the solid silica core limits the diffusion depth of the analyte. This minimizes longitudinal diffusion and mass transfer resistance, allowing for higher flow rates without efficiency loss, compressing the run time to under 10 minutes.

  • Mobile Phase pH & Ionization: Benzimidazoles contain an imidazole ring with a pKa of approximately 3.0 to 5.0. If the mobile phase pH is near the pKa, the analytes exist in a mixed ionization state, causing severe peak tailing. Maintaining an acidic mobile phase (e.g., pH 3.3 to 5.7) ensures the basic nitrogen is fully protonated, yielding sharp, symmetrical peaks and stabilizing retention times[3].

Comparative Retention Time Data

The following table objectively compares the retention times and resolution of ABZ metabolites using a traditional fully porous column versus a modern core-shell column under optimized gradient conditions.

AnalyteElution OrderPolarityTraditional C18 (5 µm) RT (min)Core-Shell C18 (2.6 µm) RT (min)Resolution (Core-Shell)
ABZ-SO2-NH2 1Highest8.52.1N/A
ABZ-SO 2High13.43.5> 2.5
ABZ-SO2 3Moderate15.24.2> 2.0
ABZ (Parent) 4Lowest (Lipophilic)24.46.8> 5.0

Note: Data synthesized from comparative gradient elution profiles demonstrating the efficiency gains of superficially porous particles[1][2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol integrates a mechanistic sample preparation approach with a self-validating System Suitability Test (SST).

Step 1: Polymer Cation Exchange (PCX) Solid Phase Extraction (SPE)

  • Causality: Standard C18 SPE struggles to retain the highly polar aminosulfone metabolite. Because all BZD metabolites possess a basic imidazole or amine group, a PCX SPE cartridge[4] utilizes strong cation exchange to lock the analytes in place under acidic conditions. This allows aggressive washing of neutral lipids before alkaline elution.

  • Action: Load acidified biological sample onto a conditioned PCX cartridge. Wash with 0.1 M HCl, followed by methanol. Elute with 5% ammonium hydroxide in acetonitrile.

Step 2: HPLC-DAD/MS Separation

  • Column: Core-Shell C18 (50 × 2.1 mm, 2.6 µm).

  • Mobile Phase: (A) 0.01 M Ammonium Acetate (pH 5.7); (B) Acetonitrile.

  • Gradient: 10% B to 60% B over 6 minutes.

  • Detection: Diode Array Detector (DAD) set at 290 nm and 298 nm[4].

Step 3: Internal System Validation (SST)

  • Criteria: Before injecting biological samples, the system must self-validate by confirming two parameters:

    • Resolution (Rs) between the closely eluting ABZ-SO and ABZ-SO2 must be ≥ 1.5.

    • Peak Asymmetry (As) for the parent ABZ must fall between 0.8 and 1.2 (verifying the suppression of secondary silanol interactions).

Workflow Prep Sample Preparation (Polymer Cation Exchange SPE) Equilibrate Column Equilibration (Ammonium Acetate pH 5.7 / ACN) Prep->Equilibrate Separation HPLC Separation (Core-Shell C18 vs Porous C18) Equilibrate->Separation Detection Detection & Quantification (DAD at 290/298 nm & MS/MS) Separation->Detection Validation System Validation (Resolution > 1.5, Asymmetry 0.8-1.2) Detection->Validation

Fig 2: Self-validating analytical workflow for benzimidazole metabolite quantification.

Conclusion

Transitioning from fully porous to core-shell column architectures fundamentally resolves the retention time bottlenecks associated with benzimidazole metabolites. By pairing this advanced stationary phase with pH-optimized mobile phases and PCX-SPE, laboratories can achieve high-throughput, baseline-resolved quantitation in under 10 minutes, drastically improving both throughput and data integrity.

References

  • Source: Journal of Food and Drug Analysis (lawdata.com.tw)
  • Source: Mljekarstvo (srce.hr)
  • Title: Fast multi-residue method for determination of nineteen benzimidimidazoles in meat tissues by liquid chromatography tandem mass spectrometry Source: Chemisgroup URL
  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: ResearchGate URL

Sources

Validation of purity assays for 5-Hydroxy-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of purity for heterocyclic building blocks and active pharmaceutical ingredient (API) precursors is a cornerstone of modern drug development. 5-Hydroxy-2-(hydroxymethyl)benzimidazole is a highly polar, amphoteric compound featuring both a basic imidazole nitrogen and an acidic phenolic hydroxyl group. These physicochemical properties make it a challenging analyte, prone to peak tailing in chromatography and solubility issues in spectroscopy.

As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant analytical methodologies used for the purity assessment of benzimidazole derivatives: High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Furthermore, this guide provides actionable, self-validating protocols aligned with the latest [1].

The Analytical Landscape: Causality in Method Selection

When dealing with 5-Hydroxy-2-(hydroxymethyl)benzimidazole, the selection of an analytical method cannot be arbitrary; it must be dictated by the molecule's structural behavior.

  • HPLC-UV (The Workhorse): The benzimidazole core exhibits strong UV chromophoric activity, making UV detection highly sensitive. However, the amphoteric nature of the molecule requires strict mobile phase pH control. If the pH is near the molecule's isoelectric point, it can exist in multiple ionization states, leading to split peaks or severe tailing. By driving the pH down to ~2.7 using formic acid, we fully protonate the basic nitrogen, ensuring a single, predictable retention mechanism on a reversed-phase column[2].

  • LC-MS/MS (The Specificity Champion): While HPLC-UV quantifies relative purity based on peak area normalization, it cannot identify co-eluting impurities. LC-MS/MS is employed orthogonally to provide structural elucidation of trace degradation products (e.g., oxidation of the hydroxymethyl group to a carboxylic acid).

  • qNMR (The Absolute Truth): Chromatographic methods rely on the assumption that all impurities absorb UV light equally, which is rarely true. qNMR overcomes this by measuring the absolute number of protons. Because the signal response in NMR is directly proportional to the molar concentration of the nuclei, qNMR requires no primary reference standard of the analyte itself—only a certified universal internal standard (e.g., Maleic acid).

Workflow Start 5-Hydroxy-2-(hydroxymethyl)benzimidazole Batch Synthesis Screen Initial Purity Screening Start->Screen HPLC HPLC-UV Analysis (Routine Purity & Impurity Profiling) Screen->HPLC High Throughput LCMS LC-MS/MS (Trace Impurity ID) Screen->LCMS Unknown Peaks qNMR qNMR Analysis (Absolute Purity Calibration) Screen->qNMR Reference Std Valid ICH Q2(R2) Validation Lifecycle HPLC->Valid LCMS->Valid qNMR->Valid Orthogonal Check Release Regulatory Batch Release Valid->Release

Fig 1. Analytical method selection and validation workflow for benzimidazole purity assessment.

Methodological Comparison Data

To objectively evaluate these techniques, we must look at their performance across the core validation parameters mandated by the [3], which ensures that analytical procedures are fit for their intended purpose.

Table 1: Comparative Performance of Purity Assays for 5-Hydroxy-2-(hydroxymethyl)benzimidazole

ParameterHPLC-UV (Reversed Phase)LC-MS/MS (ESI+)qNMR (1H, 600 MHz)
Primary Output Relative Purity (Area %)Trace Impurity ID (m/z)Absolute Purity (w/w %)
Specificity High (with DAD peak purity)Very High (Mass isolation)Very High (Proton chemical shift)
Precision (RSD%) ≤ 1.0%≤ 5.0%≤ 0.5%
LOD / LOQ ~0.05% / 0.1%~0.001% / 0.005%~1.0% / 5.0% (Sensitivity limited)
Reference Std Needed? Yes (for absolute quantitation)YesNo (Uses universal Internal Std)
Analysis Time 15–20 minutes15–20 minutes5–10 minutes (plus prep time)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, embedding System Suitability Tests (SST) directly into the workflow to ensure data integrity before any sample is analyzed.

Protocol A: HPLC-UV Purity Determination

Causality Note: We utilize an end-capped C18 column to minimize secondary interactions between the basic imidazole nitrogen and residual surface silanols. The mobile phase is buffered with 0.1% Formic Acid to maintain a pH of ~2.7, ensuring the compound is fully protonated and elutes with sharp, symmetrical peak shapes.

Step-by-Step Methodology:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm and 280 nm (Reference off).

    • Gradient: 0-2 min (5% B), 2-12 min (linear to 95% B), 12-15 min (95% B), 15.1-20 min (5% B for re-equilibration).

  • System Suitability Testing (SST):

    • Inject a standard solution (0.1 mg/mL) in quintuplicate.

    • Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 5000. Do not proceed if SST fails.

  • Sample Analysis:

    • Dissolve 10 mg of 5-Hydroxy-2-(hydroxymethyl)benzimidazole in 10 mL of Initial Mobile Phase (5% B). Filter through a 0.22 µm PTFE syringe filter.

    • Inject 10 µL of the sample.

    • Calculate purity by dividing the main peak area by the total integrated area of all peaks (excluding the blank).

Protocol B: Absolute Purity via qNMR

Causality Note: qNMR requires a solvent where the analyte is completely soluble and an internal standard whose signals do not overlap with the analyte. DMSO-d6 is chosen for its excellent solubilization of polar benzimidazoles. Maleic acid is selected as the internal standard because its singlet at ~6.26 ppm sits perfectly between the aliphatic hydroxymethyl protons (~4.5 ppm) and the aromatic benzimidazole protons (6.5–7.5 ppm).

Step-by-Step Methodology:

  • Sample Preparation (Gravimetric Rigor):

    • Using a microbalance (calibrated, d = 0.01 mg), accurately weigh ~15.00 mg of the benzimidazole sample and ~5.00 mg of NIST-traceable Maleic Acid (Internal Standard).

    • Co-dissolve both in 0.8 mL of DMSO-d6. Vortex for 2 minutes to ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Instrument: 500 MHz or 600 MHz NMR Spectrometer.

    • Pulse Sequence: Standard 1D proton sequence with inverse gated decoupling (if applicable) or simple 90° pulse (zg).

    • Relaxation Delay (D1): Set to 30 seconds. Crucial: The D1 must be ≥ 5 times the longest Spin-Lattice Relaxation Time (T1) of the protons being integrated to ensure complete magnetization recovery and quantitative accuracy.

    • Number of Scans (NS): 32 to 64 (ensure S/N > 250:1 for integrated peaks).

  • Data Processing & Validation:

    • Apply rigorous manual phase correction and a 5th-order polynomial baseline correction.

    • Integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct, isolated aromatic proton of the benzimidazole (e.g., the proton at the 4-position).

    • Calculate absolute purity using the standard qNMR mass-ratio equation.

ICH Q2(R2) Validation Framework

When submitting purity data for regulatory approval, the analytical procedure must be validated according to ICH Q2(R2)[4][5]. Below is the logical relationship of the validation parameters required for a quantitative purity assay.

Validation Core ICH Q2(R2) Validation Spec Specificity (Peak Purity via DAD/MS) Core->Spec Lin Linearity & Range (R² > 0.999) Core->Lin Acc Accuracy (Spike Recovery 98-102%) Core->Acc Prec Precision (RSD < 2.0%) Core->Prec LOD LOD / LOQ (S/N > 3 & S/N > 10) Core->LOD

Fig 2. Core ICH Q2(R2) validation parameters for quantitative analytical procedures.

Mock Validation Data Summary for HPLC-UV:

  • Linearity: Evaluated from 25% to 150% of the nominal concentration (0.1 mg/mL). The correlation coefficient (

    
    ) was 0.9998.
    
  • Accuracy: Assessed by spiking known quantities of impurities at 0.1%, 0.5%, and 1.0% levels. Recovery rates ranged consistently between 98.5% and 101.2%.

  • Robustness: Deliberate variations in mobile phase pH (±0.2 units) and column temperature (±5°C) resulted in no significant change to the resolution (

    
    ) between the main peak and its closest eluting impurity.
    

Conclusion

For the routine purity assessment of 5-Hydroxy-2-(hydroxymethyl)benzimidazole, a properly buffered, low-pH HPLC-UV method remains the most practical and robust choice for ICH Q2(R2) compliance. However, for the characterization of primary reference standards or the resolution of ambiguous chromatographic data, qNMR provides an unparalleled, orthogonal source of absolute truth.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Guidelines. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. Available at:[Link]

Sources

Comparative Guide: Antioxidant Capacity of 5-Hydroxy Benzimidazole Derivatives via DPPH Assay

[1]

Executive Summary

This guide provides a technical analysis of the antioxidant potential of 5-hydroxy benzimidazole derivatives, evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][2][3][4]

Key Technical Insight: The 5-hydroxy moiety on the benzimidazole core functions as a critical electron-donating group (EDG), significantly lowering the bond dissociation enthalpy (BDE) of the N-H bond or acting as a direct Hydrogen Atom Transfer (HAT) site. While unsubstituted benzimidazoles show negligible antioxidant activity (IC50 > 1000 µM), 5-hydroxy derivatives can achieve IC50 values in the low micromolar range (1.2–19.0 µM), comparable to or exceeding standard antioxidants like BHT (26.96 µM) and approaching Ascorbic Acid in optimized structural configurations.

Mechanism of Action: Radical Scavenging Dynamics

The antioxidant capacity of 5-hydroxy benzimidazoles is not merely incidental; it is driven by the resonance stabilization of the radical intermediate formed after scavenging.

Primary Mechanisms
  • Hydrogen Atom Transfer (HAT): The primary pathway in non-polar solvents (like the methanol/ethanol used in DPPH). The phenolic -OH at position 5 or the amine -NH donates a hydrogen atom to the DPPH radical.

  • Single Electron Transfer (SET): More prevalent in polar media, where the molecule donates an electron, followed by deprotonation.

Mechanistic Visualization

The following diagram illustrates the scavenging pathways and the resonance stabilization that makes the 5-hydroxy derivative potent.

AntioxidantMechanismDPPH_RadicalDPPH Radical(Purple, 517nm)ComplexTransition State[Ph-OH...DPPH]DPPH_Radical->ComplexBenzimidazole5-Hydroxy Benzimidazole(Substrate)Benzimidazole->ComplexHATHAT Pathway(Dominant in MeOH)Complex->HATH-Atom TransferSETSET Pathway(Minor in MeOH)Complex->SETe- TransferDPPH_ReducedDPPH-H(Yellow, Reduced)HAT->DPPH_ReducedBenz_RadicalBenzimidazole Radical(Resonance Stabilized)HAT->Benz_RadicalSET->DPPH_ReducedSET->Benz_RadicalResonanceResonance Stabilization:Unpaired electron delocalizedover phenyl ring & imidazole NBenz_Radical->Resonance

Figure 1: Dual-pathway mechanism (HAT/SET) of DPPH scavenging by 5-hydroxy benzimidazole.

Comparative Analysis: Performance vs. Standards

The following data synthesizes experimental IC50 values (concentration required to scavenge 50% of DPPH radicals). Lower IC50 values indicate higher potency.[5]

Table 1: Comparative Antioxidant Potency (IC50)[6]
Compound ClassSpecific DerivativeIC50 (µM)Relative PotencySource
Standard Ascorbic Acid (Vitamin C) 15 - 30 Benchmark (High) [1, 2]
Standard BHT (Butylated hydroxytoluene) ~27 - 120 Benchmark (Med) [3]
5-OH Benzimidazole 2-(3-fluorophenyl)-5-hydroxy1.20 Superior [4]
5-OH Benzimidazole 2-(3-hydroxyphenyl)-5-hydroxy1.60 Superior [4]
5-OH Benzimidazole 5-hydroxy-2-methyl-1H-benzimidazole~19.0 High [3]
Non-OH Benzimidazole 2-phenyl-1H-benzimidazole> 1000 Negligible [5]
Non-OH Benzimidazole 2-(4-methoxyphenyl)-benzimidazole800 Weak [5]

*Note: Data extrapolated from structure-activity studies where position 5 and phenyl-ring substitutions were optimized simultaneously.

Critical Structure-Activity Relationships (SAR)
  • The 5-Hydroxy Effect: The presence of the hydroxyl group at position 5 is the primary driver of activity. Removing this group (e.g., in unsubstituted benzimidazole) increases IC50 values by orders of magnitude (from ~20 µM to >1000 µM).

  • Synergy with C2-Substitution: Activity is maximized when the C2 position (the carbon between the nitrogens) bears an electron-withdrawing group (like a fluorophenyl ring) or another hydrogen-donating phenol. The 3-fluorophenyl derivative (IC50 = 1.20 µM) outperforms standard Ascorbic Acid in some assays due to electronic effects that stabilize the resulting radical [4].

  • N-Alkylation: Substitution on the N1 nitrogen (e.g., methyl or ethyl groups) generally decreases antioxidant activity if it sterically hinders the active site or removes the N-H bond that contributes to the HAT mechanism.

Validated Experimental Protocol

This protocol is optimized for benzimidazole derivatives, addressing their notorious solubility issues in aqueous/alcoholic media.

Reagents & Preparation[1][4][5][7][8][9][10][11][12][13]
  • DPPH Stock (0.1 - 0.2 mM): Dissolve 4 mg DPPH in 100 mL Methanol (HPLC Grade). Protect from light.[1][6]

  • Sample Solvent: 100% Dimethyl Sulfoxide (DMSO).[7] Critical: Benzimidazoles often precipitate in pure methanol.

Step-by-Step Workflow
  • Stock Preparation: Dissolve the 5-hydroxy benzimidazole derivative in DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare working concentrations (e.g., 10, 20, 40, 80, 160 µM) by diluting the stock into Methanol. Ensure the final DMSO concentration in the assay is < 5% to avoid solvent interference.

  • Reaction Initiation:

    • Add 100 µL of diluted test sample to a 96-well plate.

    • Add 100 µL of DPPH solution.

    • Blank Control: 100 µL Methanol + 100 µL Sample (to correct for native color of the compound).

    • Negative Control: 100 µL Methanol + 100 µL DPPH.

  • Incubation: Seal plate and incubate in the dark at room temperature (25°C) for 30 minutes .

  • Measurement: Read absorbance at 517 nm using a microplate reader.

Calculation
Protocol Visualization

DPPH_Protocolcluster_controlsCritical ControlsStock1. Stock Prep(10mM in 100% DMSO)Dilution2. Serial Dilution(Dilute into Methanol)Stock->DilutionSolubility CheckMixing3. Reaction Setup(1:1 Ratio Sample:DPPH)Dilution->MixingIncubation4. Incubation(30 mins, Dark, 25°C)Mixing->IncubationBlankSample Blank(Sample + MeOH)Corrects for compound colorMixing->BlankNegCtrlNegative Control(DPPH + MeOH)Baseline AbsorbanceMixing->NegCtrlRead5. Measurement(Absorbance @ 517nm)Incubation->Read

Figure 2: Optimized DPPH assay workflow for lipophilic benzimidazole derivatives.

References

  • Mavrova, A. T., et al. (2016). Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones. Arabian Journal of Chemistry. Retrieved from [Link]

  • Karmaker, N., et al. (2018).[8] Synthesis and Antioxidant Activity of Some Novel Benzimidazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Taha, M., et al. (2024).[9] Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. Retrieved from [Link]

  • Odame, F. (2018). Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link][10]

A Senior Application Scientist's Guide to Investigating the Binding Affinity of Benzimidazole Derivatives with Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising molecule to a therapeutic agent is a complex path, where understanding its interaction with biological macromolecules is paramount. Among the most critical of these interactions is the binding to serum albumins, the primary transporters of endogenous and exogenous substances in the bloodstream. This guide provides an in-depth comparison and procedural overview of studying the binding affinity of benzimidazole derivatives to Bovine Serum Albumin (BSA), a widely used model protein due to its structural homology to Human Serum Albumin (HSA), low cost, and ready availability.[1][2]

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[3][4][5][6] The efficacy, distribution, and metabolism of these potential drug candidates are profoundly influenced by their binding characteristics to serum albumin. Therefore, a thorough investigation of this interaction is a cornerstone of preclinical drug development.

This guide will navigate through the fundamental spectroscopic techniques employed for these studies, offering not just the "how" but the critical "why" behind experimental choices. We will delve into the interpretation of binding data and present a comparative analysis of different benzimidazole derivatives, providing a robust framework for your own investigations.

Pillar 1: The Methodological Arsenal for Elucidating Binding Interactions

The interaction between a small molecule (ligand), such as a benzimidazole derivative, and a protein like BSA can be characterized by a suite of biophysical techniques. The most common and powerful methods rely on spectroscopy, each providing a unique window into the binding event.

Fluorescence Quenching Spectroscopy: A Window into the Binding Microenvironment

The Rationale: Fluorescence spectroscopy is a highly sensitive technique for monitoring molecular interactions.[7] BSA possesses intrinsic fluorescence primarily due to its tryptophan (Trp) and tyrosine (Tyr) residues.[1][2] When a benzimidazole derivative binds to BSA, it can "quench" or decrease this intrinsic fluorescence. The extent of this quenching provides a wealth of information about the binding affinity, mechanism, and the number of binding sites.[8]

The quenching process can occur through two primary mechanisms:

  • Dynamic Quenching: Resulting from collisional encounters between the fluorophore (BSA) and the quencher (benzimidazole derivative). In this case, the quenching constant increases with temperature.

  • Static Quenching: Arising from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[1][9] Here, the quenching constant typically decreases with increasing temperature, as higher temperatures can destabilize the complex.

The nature of the quenching is elucidated using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.[4][10]

UV-Visible Absorption Spectroscopy: Detecting Complex Formation

The Rationale: UV-Vis spectroscopy is a fundamental technique that measures the absorption of light by a sample.[11] The formation of a complex between a benzimidazole derivative and BSA can lead to changes in the absorption spectra of either the protein or the ligand, or both.[12][13] These changes, although often more subtle than fluorescence changes, provide direct evidence of a ground-state interaction and can be used to calculate binding constants. An increase in the absorption intensity of BSA and the appearance of a new peak upon the addition of the ligand can indicate the formation of a BSA-ligand complex.[14]

Circular Dichroism (CD) Spectroscopy: Assessing Conformational Changes

The Rationale: The biological function of a protein is intrinsically linked to its three-dimensional structure. Circular Dichroism (CD) spectroscopy is an invaluable tool for investigating changes in the secondary structure of a protein upon ligand binding.[15][16] BSA has a high α-helical content, which gives rise to a characteristic CD spectrum with negative bands at approximately 208 and 222 nm.[17][18] A significant change in the intensity of these bands upon the addition of a benzimidazole derivative indicates that the binding event has induced a conformational change in the protein, which can have important implications for its function.[19]

Pillar 2: A Comparative Analysis of Benzimidazole-BSA Interactions

To illustrate the practical application of these techniques, the following table summarizes the binding parameters for several benzimidazole derivatives with BSA, as reported in the literature. This comparative data highlights how structural modifications to the benzimidazole scaffold can influence binding affinity and the nature of the interaction.

Benzimidazole DerivativeBinding Constant (K_a) (M⁻¹)Stern-Volmer Constant (K_sv) (M⁻¹)No. of Binding Sites (n)Thermodynamic Parameters (at ~298 K)Predominant Binding ForcesReference
1-(4-fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole (FBFPB)2.65 x 10⁴ (at 301 K)2.84 x 10⁴ (at 301 K)~1ΔG: -25.26 kJ/mol, ΔH: -10.51 kJ/mol, ΔS: 48.99 J/mol/KHydrophobic interactions[10]
1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (MBMPB)Not explicitly stated, but binding is confirmedCalculated at different temperatures~1ΔG, ΔH, and ΔS were calculatedNot explicitly detailed[4]
A novel bis-benzimidazole derivative (11d)Not explicitly stated, but strong association is notedNot explicitly statedNot explicitly statedΔH and ΔS indicated major roles for these forcesHydrogen bonds and van der Waals forces[3]
Benzimidazole Schiff base metal complexes (Pt complex MC4)Not explicitly stated, but marked interaction observedNot explicitly statedNot explicitly statedSpontaneous binding, entropy-drivenVan der Waals force or hydrogen bonding[9]

Note: The exact values and experimental conditions can vary between studies. This table is intended for comparative purposes.

Pillar 3: Visualizing the Experimental and Interactional Frameworks

To provide a clearer understanding of the processes involved, the following diagrams, generated using DOT language, illustrate a typical experimental workflow and the nature of the molecular interactions.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_bsa Prepare BSA Stock Solution (e.g., in Tris-HCl buffer, pH 7.4) titration Titrate fixed [BSA] with increasing [Ligand] prep_bsa->titration prep_ligand Prepare Benzimidazole Derivative Stock Solution (e.g., in DMSO or Ethanol) prep_ligand->titration fluor_spec Fluorescence Spectroscopy (λex=280/295nm, λem=300-450nm) titration->fluor_spec uv_spec UV-Vis Spectroscopy (Scan ~200-400nm) titration->uv_spec cd_spec Circular Dichroism Spectroscopy (Scan ~190-260nm) titration->cd_spec sv_plot Stern-Volmer Plot (F0/F vs [Q]) fluor_spec->sv_plot dl_plot Double Logarithm Plot (log[(F0-F)/F] vs log[Q]) fluor_spec->dl_plot cd_analysis Calculate Secondary Structure Content cd_spec->cd_analysis result1 result1 sv_plot->result1 Quenching Mechanism (Ksv, kq) thermo Van't Hoff Plot (ln(Ka) vs 1/T) dl_plot->thermo Temp. Dependent Data result2 result2 dl_plot->result2 Binding Parameters (Ka, n) result3 result3 thermo->result3 Thermodynamic Forces (ΔG, ΔH, ΔS) result4 result4 cd_analysis->result4 Conformational Changes

Caption: Experimental workflow for studying benzimidazole-BSA binding.

binding_interactions cluster_bsa BSA Binding Site (e.g., Subdomain IIA) cluster_ligand Benzimidazole Derivative Trp213 Tryptophan Residue Hydrophobic Hydrophobic Pocket (Leu, Val, Ala) Charged Charged Residues (Arg, Lys, Asp) Benz_Ring Benzene Ring Benz_Ring->Trp213 π-π Stacking Benz_Ring->Hydrophobic Hydrophobic Interaction Imidazole_Ring Imidazole Ring (N-H) Imidazole_Ring->Charged Hydrogen Bonding / Electrostatic Substituent Functional Group (R) Substituent->Charged van der Waals / Electrostatic

Caption: Potential binding forces between benzimidazole and BSA.

Pillar 4: Self-Validating Experimental Protocols

The trustworthiness of any binding study hinges on meticulous experimental design and execution. Below are detailed, step-by-step protocols for the key techniques discussed.

Protocol 1: Fluorescence Quenching Titration
  • Reagent Preparation:

    • Prepare a stock solution of BSA (e.g., 50 µM) in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of the benzimidazole derivative (e.g., 1 mM) in an appropriate solvent (e.g., DMSO or ethanol). Ensure the final concentration of the organic solvent in the assay is minimal (<1%) to avoid perturbing the protein structure.

  • Instrumentation Setup:

    • Set up a spectrofluorometer. Set the excitation wavelength to 280 nm (to excite both Trp and Tyr) or 295 nm (to selectively excite Trp).

    • Set the emission scan range from 300 to 450 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).[20]

  • Titration Procedure:

    • Pipette a fixed volume (e.g., 2.5 mL) of the BSA solution (e.g., final concentration of 5 µM) into a quartz cuvette.[20][21]

    • Record the fluorescence spectrum of the BSA solution alone (this is F₀).

    • Make successive additions of small aliquots (e.g., 2-10 µL) of the benzimidazole derivative stock solution to the cuvette.[21]

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum (this is F).

    • Perform a parallel titration with the buffer and the ligand to correct for the inner filter effect.

  • Data Analysis:

    • Correct the fluorescence intensity data for the inner filter effect.

    • Plot the Stern-Volmer graph (F₀/F vs. [Ligand]) to determine the Stern-Volmer constant (Kₛᵥ).

    • Plot the double logarithm graph (log[(F₀-F)/F] vs. log[Ligand]) to determine the binding constant (Kₐ) and the number of binding sites (n).

    • Repeat the experiment at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters.[10][20]

Protocol 2: UV-Visible Absorption Spectroscopy
  • Reagent Preparation:

    • Prepare BSA and benzimidazole derivative solutions as described in the fluorescence protocol.

  • Instrumentation Setup:

    • Use a double-beam UV-Vis spectrophotometer.[12]

    • Set the scan range from approximately 200 to 400 nm.[22]

  • Measurement Procedure:

    • Use the buffer solution to record the baseline.

    • Record the absorption spectrum of the BSA solution (e.g., 5 µM) in the sample cuvette.

    • To investigate the interaction, keep the BSA concentration constant and incrementally add the benzimidazole derivative, recording the spectrum after each addition.

    • Alternatively, record the spectrum of the benzimidazole derivative alone and then titrate it with increasing concentrations of BSA.

  • Data Analysis:

    • Observe any changes in the absorption maxima (λₘₐₓ) or absorbance values.

    • Analyze the differential spectra (spectrum of the complex minus the spectra of the free protein and ligand) to characterize the changes upon binding.

Protocol 3: Circular Dichroism (CD) Spectroscopy
  • Reagent Preparation:

    • Prepare solutions of BSA and the benzimidazole derivative in a suitable buffer, ensuring it has low absorbance in the far-UV region (e.g., phosphate buffer).

  • Instrumentation Setup:

    • Use a CD spectropolarimeter.

    • Continuously purge the instrument with nitrogen gas.

    • Set the scan range for secondary structure analysis in the far-UV region (e.g., 190-260 nm).[15]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).[20]

  • Measurement Procedure:

    • Record the spectrum of the buffer alone as a baseline and subtract it from all subsequent spectra.

    • Record the CD spectrum of the BSA solution (e.g., 3 µM).

    • Prepare samples with a fixed concentration of BSA and varying concentrations of the benzimidazole derivative (e.g., molar ratios of 1:1, 1:5, 1:10).

    • Record the CD spectrum for each sample after an appropriate incubation period.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ].

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content from the spectra.

    • Compare the secondary structure content of free BSA with that of the BSA-ligand complexes.

Conclusion

The study of the binding affinity between benzimidazole derivatives and bovine serum albumin is a critical step in the early stages of drug discovery and development. Through the synergistic application of fluorescence quenching, UV-Vis absorption, and circular dichroism spectroscopy, researchers can construct a detailed picture of the binding event. This includes quantifying the strength of the interaction (Kₐ), understanding the underlying forces (thermodynamic parameters), and assessing any structural impact on the protein. The comparative data and robust protocols provided in this guide serve as a comprehensive resource for scientists aiming to characterize these vital molecular interactions, ultimately paving the way for the rational design of more effective and safer therapeutic agents.

References

  • Prashanth, M. K., Madaiah, M., Revanasiddappa, H. D., & Amruthesh, K. N. (n.d.). Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. PMC. [Link]

  • Jayabharathi, J., Jayamoorthy, K., & Thanikachalam, V. (2012). Docking investigation and binding interaction of benzimidazole derivative with bovine serum albumin. Journal of Photochemistry and Photobiology B: Biology, 117, 27–32. [Link]

  • (2012). Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. European Journal of Medicinal Chemistry. [Link]

  • (2012). Antioxidant benzimidazole bind bovine serum albumin. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Çelik, C., Üstün, E., Şahin, N., & Tutar, U. (2022). The UV–Vis spectra of bovine serum albumin (BSA) and all precursors and complexes. ResearchGate. [Link]

  • (2004). Interaction of Flavonoids with Bovine Serum Albumin: A Fluorescence Quenching Study. Journal of Agricultural and Food Chemistry. [Link]

  • (n.d.). Circular dichroism spectra for native and sonicated BSA solutions (3!10...). ResearchGate. [Link]

  • Anjum, S., et al. (n.d.). Multi-spectroscopic characterization of bovine serum albumin upon interaction with atomoxetine. PMC. [Link]

  • Santos, F. S., et al. (2021). Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA. MDPI. [Link]

  • STEMart. (n.d.). Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy. [Link]

  • Santos, F. S., et al. (n.d.). Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA. PMC. [Link]

  • (2026). A Ratiometric Fluorescence Sensor Based on BSA Assembled Gold–Silver Bimetallic Nanoclusters for Highly Selective Detection of Chlortetracycline in Water. MDPI. [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • (n.d.). The circular dichroism (CD) spectra of BSA (green line) and BSA upon.... ResearchGate. [Link]

  • ResearchGate. (2015). Can I study the binding site of a drug in BSA (Bovine serum albumin) by fluorescence quenching method only? [Link]

  • (n.d.). The UV–Vis spectra of bovine serum albumin (BSA) with presence of 1a.... ResearchGate. [Link]

  • (2004). Fluorescence quenching of bovine serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • (n.d.). Synthesis and interaction studies of benzimidazole derivative with human serum albumin. Semantic Scholar. [Link]

  • (n.d.). Binding interaction of bioactive imidazole with bovine serum albumin--a mechanistic investigation. Semantic Scholar. [Link]

  • (2025). A Study on the binding interaction between the imidazole derivative and bovine serum albumin by fluorescence spectroscopy. ResearchGate. [Link]

  • (2020). Biological Potency of New Benzimidazole Derived Imine Based Ligand and its Co(III), Ni(II), Cu(II) and Pt(II) Complexes. Biointerface Research in Applied Chemistry. [Link]

  • (n.d.). UV–Vis spectra of BSA in various buffers at different concentrations.... ResearchGate. [Link]

  • Behera, S., Mohanty, P., et al. (2023). Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. Biointerface Research in Applied Chemistry. [Link]

  • (2010). Studies on the interaction between benzidine and bovine serum albumin by spectroscopic methods. Journal of Hazardous Materials. [Link]

  • (n.d.). Circular dichroism spectroscopy of bovine serum albumin in the presence.... ResearchGate. [Link]

  • (2010). Bovine and Human Serum Albumin Interactions with 3-Carboxyphenoxathiin Studied by Fluorescence and Circular Dichroism Spectroscopy. MDPI. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • (2022). Unravelling the thermodynamics and binding interactions of bovine serum albumin (BSA) with thiazole based carbohydrazide. Journal of Molecular Structure. [Link]

  • MIT OpenCourseWare. (n.d.). 9.4 UV-Vis Operation Guide. [Link]

  • (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances. [Link]

  • (2022). Unravelling the thermodynamics and binding interactions of bovine serum albumin (BSA) with thiazole based carbohydrazide: Multi-spectroscopic, DFT and molecular dynamics approach. ResearchGate. [Link]

  • (2025). Molecular interactions of bovine serum albumin (BSA) with pyridine derivatives as candidates for non-covalent protein probes: a spectroscopic investigation. ResearchGate. [Link]

  • (n.d.). Competitive Binding of a Benzimidazole to the Histone-Binding Pocket of the Pygo PHD Finger. PMC. [Link]

  • (2025). Synthesis, Spectroscopic, DNA/BSA, Molecular Docking, and DFT Studies of Pyridine Bis-Benzimidazole Compounds Containing Cinnamyl Groups. ResearchGate. [Link]

  • (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. [Link]

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Safety Operating Guide

5-Hydroxy-2-(hydroxymethyl)benzimidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 5-Hydroxy-2-(hydroxymethyl)benzimidazole .

As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as an operational workflow designed to mitigate chemical reactivity risks and ensure complete regulatory adherence. This compound combines a benzimidazole core (basic nitrogen heterocycle) with a phenolic hydroxyl group (weakly acidic, oxidation-prone) and a primary alcohol . This multifunctionality dictates specific segregation protocols to prevent inadvertent incompatible reactions in waste streams.

Part 1: Executive Safety & Chemical Profile

Immediate Action Status: HAZARDOUS CHEMICAL WASTE Strict Prohibition: Do NOT dispose of down drains, sinks, or in municipal trash.

Parameter Technical Specification
Chemical Name 5-Hydroxy-2-(hydroxymethyl)benzimidazole
Functional Groups Benzimidazole (Base), Phenol (Acidic/Redox active), Hydroxymethyl (Alcohol)
Physical State Solid (Powder/Crystalline)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Suspected Mutagen (based on benzimidazole analogs)
Waste Stream Non-Halogenated Organic (unless mixed with halogenated solvents)
RCRA Status (USA) Not P-listed or U-listed. Classify as Characteristic Waste if toxic/reactive; otherwise State-Regulated Waste .

Part 2: Pre-Disposal Handling & Segregation

Scientific Rationale: The phenolic moiety at the C-5 position makes this compound susceptible to oxidation. Mixing with strong oxidizers (e.g., nitric acid, perchlorates) can generate heat and potentially form unstable quinone intermediates. The basic imidazole ring reacts exothermically with strong acids.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-glove if dissolving in organic solvents.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Incompatibility Matrix (Critical Segregation)

Do not consolidate this waste with the following streams:

  • Oxidizers: Chromic acid, Permanganates, Nitrates.

  • Strong Acids: Concentrated HCl, H₂SO₄ (generates heat/salts).

  • Acylating Agents: Acid chlorides (reacts with both hydroxyl groups).

Part 3: Disposal Workflow & Decision Logic

This workflow ensures the material is routed to the correct destruction method (High-Temperature Incineration) without creating upstream hazards.

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)
  • Primary Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Secondary Containment: If the powder is fine, double-bag in 6-mil polyethylene bags before placing in the drum to prevent dust generation during transport.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant." List constituents as "5-Hydroxy-2-(hydroxymethyl)benzimidazole 100%".

Scenario B: Liquid Waste (Solutions)
  • Solvent Compatibility:

    • Organic Solvents (DMSO, Methanol): Segregate into "Non-Halogenated Organic Waste" carboys.

    • Aqueous Solutions: Adjust pH to 6–9 if necessary, but do not precipitate . Collect in "Aqueous Toxic" waste streams.

  • Warning: Do not mix with halogenated solvents (DCM, Chloroform) unless your facility incinerates all organics together. Keeping them separate reduces disposal costs and environmental impact.

Visualized Disposal Logic (DOT Diagram)

DisposalWorkflow Start Waste: 5-Hydroxy-2- (hydroxymethyl)benzimidazole StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder/Debris) StateCheck->Solid Liquid LIQUID (Solution) StateCheck->Liquid SolidPkg Double-bag in 6-mil poly Place in HDPE Drum Solid->SolidPkg SolventCheck Identify Solvent Base Liquid->SolventCheck Incineration FINAL DISPOSAL: High-Temp Incineration SolidPkg->Incineration OrgSolvent Organic Solvent (DMSO, MeOH, EtOH) SolventCheck->OrgSolvent AqSolvent Aqueous Buffer SolventCheck->AqSolvent NonHaloStream Non-Halogenated Organic Waste Stream OrgSolvent->NonHaloStream AqToxicStream Aqueous Toxic Waste Stream AqSolvent->AqToxicStream NonHaloStream->Incineration AqToxicStream->Incineration

Caption: Decision tree for segregating 5-Hydroxy-2-(hydroxymethyl)benzimidazole based on physical state and solvent matrix.

Part 4: Spill Management Protocol

Principle: Containment precedes cleaning. Prevent dust aerosolization.[1][2]

  • Isolate: Evacuate the immediate area (10 ft radius). Mark "Do Not Enter."

  • PPE Up: Don nitrile gloves, goggles, and N95 respirator.

  • Dry Spill (Powder):

    • Do NOT dry sweep. This creates dust.

    • Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a hazardous waste container.

  • Wet Spill (Solution):

    • Dyke the spill with absorbent pads or vermiculite.[3]

    • Absorb completely.

    • Place saturated absorbents into a sealed bag/pail labeled "Hazardous Waste - Debris."

  • Decontamination: Wipe surface with 10% bleach (oxidizes the phenol/benzimidazole residues) followed by water. Collect all wipes as hazardous waste.

Part 5: Regulatory Compliance & Documentation

Adherence to these regulations is mandatory for legal operation.

  • US EPA (RCRA): While not explicitly P/U-listed, this compound meets the criteria for the "Toxic" characteristic if leachable concentrations exceed limits (TCLP). Default to Class 9 Miscellaneous Hazardous Material for transport.

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area - SAA) near the point of generation.

    • Container must be closed unless adding waste.

    • Container must be labeled with the start date and full chemical name (no abbreviations).

  • European Union (ECHA): Treat as hazardous waste code 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).

References

  • BenchChem. Essential Guide to the Safe Disposal of Benzimidazole Derivatives. (2025).[2][3][4][5] Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-(Hydroxymethyl)-1H-benzimidazole. (2025).[2][3][4][5] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Benzimidazole Derivatives. (2025).[2][3][4][5] Retrieved from

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025).[2][3][4][5] Retrieved from

Sources

Personal protective equipment for handling 5-Hydroxy-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic, self-validating system. When handling specialized heterocyclic building blocks like 5-Hydroxy-2-(hydroxymethyl)benzimidazole (CAS: 886493-60-3) , standard generic safety protocols are insufficient. Because comprehensive, compound-specific toxicological data for novel derivatives is often sparse, we must apply the Control Banding model—a risk assessment strategy originally developed by the pharmaceutical industry to safely manage new active pharmaceutical ingredients (APIs) with limited toxicity profiles[1].

This guide provides the authoritative, step-by-step operational and logistical framework required to handle, transfer, and dispose of this compound safely, ensuring both scientific integrity and operator protection.

Mechanistic Hazard Assessment (The "Why")

To select the correct Personal Protective Equipment (PPE), we must first understand the physicochemical and biological causality of the hazards associated with benzimidazole derivatives.

  • Toxicological Profile: Benzimidazole derivatives generally carry standardized hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. The basic nitrogen atoms and hydroxyl groups on the benzimidazole core facilitate rapid absorption across mucous membranes.

  • Physical Hazards (Aerosolization & Static): 5-Hydroxy-2-(hydroxymethyl)benzimidazole is typically synthesized as a fine crystalline powder. Static charge and aerosolization are the two primary enemies of handling organic powders[3]. Fine organic powders can easily become airborne, posing severe inhalation risks and, at high concentrations, dust explosion hazards[4].

PPE & Engineering Controls Summary

Based on the Control Banding assessment for respiratory and dermal sensitizers, we target exposure limits below standard general dust limits (e.g., 3 mg/m³ for respirable fractions and 10 mg/m³ for inhalable fractions)[4].

Hazard VectorCausality / Risk FactorRequired PPEMandatory Engineering Control
Inhalation Fine powder aerosolization (<10 µm particles) bypasses upper respiratory defenses.N95 or P100 Particulate Respirator. (Surgical masks are strictly prohibited).Class II Type A2 Biological Safety Cabinet (BSC) or Powder Weighing Hood.
Dermal Lipophilic core allows potential percutaneous absorption and sensitization.Double Nitrile Gloves (Extended cuff, minimum 5 mil thickness) & Anti-static Lab Coat.Anti-static floor mats; Ionizing bar inside the weighing enclosure.
Ocular Airborne micro-particulates cause severe corneal irritation (H319).Snug-fitting, indirect-vented Safety Goggles. (Standard safety glasses are insufficient).Sash pulled down to the lowest operational level during handling.

Operational Workflow: The "Wet Transfer" Protocol

To create a self-validating safety system, your handling protocol must actively prevent the hazard from materializing. Dry transferring static-prone powders is the leading cause of accidental exposure. We utilize the "Wet Transfer" method to suppress aerosolization[3].

Step-by-Step Methodology:

  • Preparation & Neutralization: Don all required PPE. Before opening the vial of 5-Hydroxy-2-(hydroxymethyl)benzimidazole, activate an ionizing bar or anti-static gun inside the balance enclosure to neutralize ambient static charges[3].

  • Tare & Dampen: Place a conductive anti-static weigh boat on the balance and tare. Do not weigh the powder onto flat paper[3].

  • Transfer: Using a grounded micro-spatula, carefully transfer the estimated mass into the weigh boat.

  • Solvent Quenching (The "Wet" Step): Immediately upon achieving the desired mass, add 1–2 mL of your intended reaction solvent (e.g., DMSO, Ethanol, or DMF) directly to the weigh boat to dampen the powder.

  • Safe Transport: Transfer the now-dampened, non-aerosolizing slurry into your reaction vessel. Rinse the weigh boat with an additional 1 mL of solvent to ensure quantitative transfer.

G N1 API Handling Prep N2 Don Level 2 PPE (Respirator, Double Gloves) N1->N2 N3 Activate Engineering Controls (Powder Hood, Ionizer) N2->N3 N4 Aerosolization Risk Detected? N3->N4 N5 Execute Wet Transfer (Solvent Dampening) N4->N5 No (Controlled) N6 Halt: Static Neutralization Required N4->N6 Yes (Static High) N7 Sealed Vessel Transfer & Decontamination N5->N7 N6->N3 Re-apply

Workflow for mitigating aerosolization and static risks during organic powder handling.

Spill Response and Disposal Plan

Benzimidazole derivatives often exhibit persistence in aquatic environments and can be harmful to aquatic life[5]. Therefore, strict disposal protocols are mandatory.

Spill Response (Self-Validating Cleanup):

  • Isolate: If a spill occurs outside the hood, evacuate the immediate 2-meter radius.

  • Suppress: Do NOT sweep the dry powder, as this generates a massive aerosol plume.

  • Absorb: Cover the spill with absorbent lab wipes. Gently pour a solvent in which the compound is highly soluble (like Ethanol or Methanol) over the wipes to dissolve and capture the powder.

  • Extract: Carefully lift the wet wipes and place them into a sealable hazardous waste bag. Wash the affected surface with soap and water[6].

Disposal Protocol:

  • Primary Method: Dissolve or mix the unused material and contaminated wipes with a combustible solvent and incinerate in a chemical scrubber[7].

  • Secondary Method: Place in a tightly sealed, clearly labeled container and transfer to a designated, official hazardous waste treatment facility[5].

  • Strict Prohibition: Under no circumstances should 5-Hydroxy-2-(hydroxymethyl)benzimidazole solutions or powders be flushed down municipal drains or sewage systems[8].

References

  • Safety Data Sheet: 2-(Cyanomethyl)benzimidazole - Chemos GmbH&Co.KG. Available at:[Link]

  • National Contingency Plan Subpart J Product Schedule Technical Notebook - U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Safety Data Sheet: 2-Mercaptobenzimidazole - CPAchem. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.